Product packaging for Tiagabine(Cat. No.:CAS No. 115103-54-3)

Tiagabine

货号: B1662831
CAS 编号: 115103-54-3
分子量: 375.6 g/mol
InChI 键: PBJUNZJWGZTSKL-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Tiagabine is a piperidinemonocarboxylic acid that is (R)-nipecotic acid in which the hydrogen attached to the nitrogen has been replaced by a 1,1-bis(3-methyl-2-thienyl)but-1-en-4-yl group. A GABA reuptake inhibitor, it is used (generally as the hydrochloride salt) for the treatment of epilepsy. It has a role as a GABA reuptake inhibitor and an anticonvulsant. It is a piperidinemonocarboxylic acid, a beta-amino acid, a member of thiophenes and a tertiary amino compound. It is functionally related to a (R)-nipecotic acid. It is a conjugate base of a this compound(1+).
This compound is an anti-convulsive medication. It is also used in the treatment for panic disorder as are a few other anticonvulsants. Though the exact mechanism by which this compound exerts its effect on the human body is unknown, it does appear to operate as a selective GABA reuptake inhibitor.
This compound is an Anti-epileptic Agent. The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.
This compound is a unique anticonvulsant used largely as an adjunctive agent in therapy of partial seizures in adults or children. Therapy with this compound is not associated with serum aminotransferase elevations, and clinically apparent liver injury from this compound has not been reported and must be rare if it occurs at all.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for seizure and epilepsy and has 6 investigational indications.
A nipecotic acid derivative that acts as a GABA uptake inhibitor and anticonvulsant agent. It is used in the treatment of EPILEPSY, for refractory PARTIAL SEIZURES.
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO2S2 B1662831 Tiagabine CAS No. 115103-54-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJUNZJWGZTSKL-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023663
Record name Tiagabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tiagabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.11e-02 g/L
Record name Tiagabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

115103-54-3
Record name Tiagabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115103-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiagabine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiagabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00906
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tiagabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIAGABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80I64HMNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TIAGABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tiagabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tiagabine and Its Derivative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tiagabine, a selective GABA reuptake inhibitor, and its derivative compounds. It includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and mechanisms of action, designed to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction: The Role of this compound in GABAergic Neurotransmission

This compound is an anticonvulsant medication used in the management of epilepsy.[1][2] Its therapeutic effect stems from its ability to selectively inhibit the GABA transporter 1 (GAT-1), a protein responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft.[3][4][5] By blocking GAT-1, this compound increases the concentration of GABA in the synapse, thereby enhancing GABAergic neurotransmission and reducing neuronal hyperexcitability.[4][6] The (R)-enantiomer of this compound is significantly more potent than the (S)-enantiomer, highlighting the stereospecificity of its interaction with GAT-1.[1][7]

Mechanism of Action: A Visualized Pathway

The following diagram illustrates the GABAergic signaling pathway and the mechanism by which this compound exerts its effects.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GAT1 GAT-1 Transporter GABA->GAT1 Reuptake GABA_R GABA Receptor GABA->GABA_R Binds to This compound This compound This compound->GAT1 Inhibits Inhibitory_Signal Inhibitory Signal GABA_R->Inhibitory_Signal Activates

Mechanism of this compound action in the GABAergic synapse.

Enantioselective Synthesis of (R)-Tiagabine

A recent enantioselective synthesis of (R)-Tiagabine has been reported, utilizing an asymmetric hydrogen atom transfer (HAT) reaction to establish the crucial chiral center.[1][8][9] This method offers a modular approach, making it suitable for the synthesis of this compound analogs.[7][8]

Synthetic Scheme

The overall synthetic workflow for (R)-Tiagabine is depicted below.

Tiagabine_Synthesis_Workflow Start Starting Materials Step1 Grignard Reaction & Azidation Start->Step1 Step2 Asymmetric HAT & Bromination Start->Step2 Intermediate1 Bithienyl Homoallylic Amine (6) Step3 Di-N-substitution Cyclization Intermediate1->Step3 Intermediate2 Dibromo Intermediate (7) Intermediate2->Step3 Intermediate3 Alkaloid Ring (19) Step4 Oxidation Intermediate3->Step4 Final (R)-Tiagabine (1) Step1->Intermediate1 Step2->Intermediate2 Step3->Intermediate3 Step4->Final

Workflow for the enantioselective synthesis of (R)-Tiagabine.

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of (R)-Tiagabine, adapted from Li et al., 2023.[7][8]

Synthesis of Bithienyl Homoallylic Amine (6):

  • To a solution of commercially available brominated thiophene (10) in an appropriate solvent, add magnesium turnings to form the Grignard reagent.

  • React the Grignard reagent with γ-butyrolactone to yield intermediate 11.

  • Treat intermediate 11 with hydrobromic acid to afford the corresponding bromide.

  • Displace the bromide with sodium azide to produce the azide intermediate.

  • Reduce the azide using triphenylphosphine and water in THF to yield the crude bithienyl homoallylic amine (6).

  • Purify the product by column chromatography.[7]

Synthesis of the Alkaloid Ring (19):

  • Reduce the dibromo intermediate (7) to the corresponding alcohol (18) using diisobutylaluminum hydride (DIBAL-H) in toluene.

  • React the alcohol (18) with the bithienyl homoallylic amine (6) in the presence of potassium carbonate at 70 °C.

  • This di-N-substitution cyclization reaction furnishes the alkaloid ring (19).[7][8]

Final Synthesis of (R)-Tiagabine (1):

  • Perform a Swern oxidation on the alcohol of the alkaloid ring (19) to yield the corresponding aldehyde.

  • Follow with a Pinnick oxidation to convert the aldehyde to the carboxylic acid.

  • Acidify the product with HCl to obtain (R)-Tiagabine hydrochloride (1).[7][8]

Quantitative Data for (R)-Tiagabine Synthesis
StepProductYield (%)Reference
Grignard Reaction & AzidationBithienyl Homoallylic Amine (6)77[7]
Reduction of Dibromo IntermediateAlcohol (18)90[7]
Di-N-substitution CyclizationAlkaloid Ring (19)Not specified[8]
Sequential Oxidation & Acidification(R)-Tiagabine (1)Not specified[8]

This compound Derivative Compounds

The development of this compound derivatives has been a key area of research, with the goal of improving selectivity for different GAT subtypes and exploring their therapeutic potential beyond epilepsy.[10][11] Modifications have primarily focused on the lipophilic diaromatic side chain and the core amino acid structure.[10]

Structure-Activity Relationships (SAR)
  • Lipophilic Side Chain: Variations in the diaromatic moiety significantly influence the potency and selectivity of the compounds for GAT subtypes. The presence of a bis-aromatic residue is a key feature for high-affinity GAT inhibitors.[11][12]

  • Amino Acid Core: The nature of the amino acid scaffold (e.g., nipecotic acid, β-amino acids) plays a crucial role in determining the preference for different GAT subtypes. For instance, certain β-amino acid derivatives have shown a reverted preference for mGAT2 over mGAT1.[10]

  • Stereochemistry: The stereochemistry at the chiral center of the amino acid core is critical for activity, as demonstrated by the higher potency of the (R)-enantiomer of this compound.[1][7]

Synthesis of this compound Derivatives

The modular synthetic routes developed for this compound can be adapted to produce a variety of derivatives.[7][8] For example, by using different substituted thiophenes or other aromatic starting materials in the initial Grignard reaction, a range of analogs with modified lipophilic side chains can be synthesized. Similarly, employing different chiral amino acid precursors allows for the exploration of SAR at the core of the molecule.

Quantitative Biological Data for this compound and Derivatives
CompoundTarget(s)IC50 (nM)Reference
This compound GAT-149[13]
GAT-1 (synaptosomes)67[14]
GAT-1 (neurons)446[14]
GAT-1 (glia)182[14]
(1R,2S)-5a (β-amino acid derivative) mGAT2>10-fold selective vs other subtypes[10]
5-n-dodecylaminomethyl-2-methoxyphenol GAT112,300[13]
GAT212,580[13]
GAT32,690[13]
BGT18,700[13]

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives, emphasizing recent advancements in enantioselective synthesis. The provided experimental protocols, quantitative data, and visual diagrams offer a valuable resource for researchers in medicinal chemistry and drug development. The modularity of the synthetic routes described herein opens avenues for the rational design and synthesis of novel GAT inhibitors with potentially improved therapeutic profiles. Further exploration of the structure-activity relationships of this compound analogs will continue to be a fruitful area of research for the development of new treatments for epilepsy and other neurological disorders.

References

Tiagabine: A Comprehensive Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of Tiagabine, a selective GABA reuptake inhibitor. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound, available as a hydrochloride salt, is a white to off-white crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding for its use in various research settings.

PropertyValueSource
IUPAC Name (−)-(3R)-1-[4,4-bis(3-methyl-2-thienyl)-3-buten-1-yl]-3-piperidinecarboxylic acid[3]
Chemical Formula C₂₀H₂₅NO₂S₂[3][4]
Molecular Weight 375.55 g/mol [3][4][5]
Melting Point >192°C (decomposes)[6]
Solubility Sparingly soluble in water. Soluble in aqueous base. Soluble in ethanol, DMSO, and dimethylformamide (approximately 30 mg/mL).[1][7][8]
pKa (Strongest Acidic) 4.14[9]
pKa (Strongest Basic) 9.26[9]
logP 2.6[9]

Mechanism of Action: Selective GABA Reuptake Inhibition

This compound's primary mechanism of action is the selective inhibition of the GABA transporter 1 (GAT-1).[3][10][11] GAT-1 is a presynaptic transporter responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[2][3] By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and potentiating inhibitory signals.[3][12][13] This leads to a reduction in neuronal excitability, which is the basis for its anticonvulsant effects.[3][14] this compound exhibits high affinity and selectivity for GAT-1, with a reported IC₅₀ of approximately 67 nM in vivo.[15]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle packaging GABA_cleft GABA GABA_vesicle->GABA_cleft release GAT1 GAT-1 This compound This compound This compound->GAT1 inhibits GABA_cleft->GAT1 reuptake GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor binds Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal activates

GABAergic Synapse and this compound's Site of Action.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are crucial for designing and interpreting research studies. The following table summarizes key pharmacokinetic parameters.

ParameterValueSource
Bioavailability ~90%[3]
Protein Binding 96%[3]
Metabolism Primarily by CYP3A4[3][13]
Elimination Half-life 7-9 hours (in non-induced individuals)[1]
Excretion ~2% unchanged, 25% in urine, 63% in feces (as metabolites)[3][7]

Drug Interactions: Co-administration of this compound with potent inducers of CYP3A4 (e.g., carbamazepine, phenytoin, phenobarbital) can significantly decrease its half-life to 2-5 hours.[13] Conversely, CYP3A4 inhibitors can increase this compound plasma concentrations.[12]

Experimental Protocols

GAT-1 Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of compounds to the GABA transporter 1.

Materials:

  • HEK293 cells stably expressing human GAT-1

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]this compound or [³H]GABA)

  • Non-labeled this compound (for determining non-specific binding)

  • Test compounds

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Methodology:

  • Membrane Preparation: Culture and harvest HEK293-GAT1 cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prep_Membranes Prepare GAT-1 Expressing Cell Membranes Start->Prep_Membranes Setup_Assay Set up 96-well Plate: Membranes, Radioligand, Test Compound Prep_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Analyze Data: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Workflow for a GAT-1 Radioligand Binding Assay.
In Vivo Anticonvulsant Efficacy Screening (PTZ Model)

The pentylenetetrazol (PTZ)-induced seizure model is a common preclinical screen for potential anticonvulsant drugs.

Materials:

  • Male mice (e.g., C57BL/6 strain)

  • This compound or test compound

  • Vehicle (e.g., saline, DMSO)

  • Pentylenetetrazol (PTZ) solution

  • Observation chambers

Methodology:

  • Animal Acclimation: Acclimate mice to the housing and testing environment for at least one week.

  • Drug Administration: Administer this compound or the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Administer vehicle to the control group.

  • Pre-treatment Time: Allow for a pre-treatment period for the drug to be absorbed and distributed (e.g., 30-60 minutes).

  • PTZ Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, s.c. or i.p.).

  • Observation: Immediately place each mouse in an individual observation chamber and observe for a set period (e.g., 30 minutes).

  • Seizure Scoring: Record the latency to the first myoclonic jerk and the first generalized clonic seizure. A common scoring system is the Racine scale.

  • Data Analysis: Compare the seizure latencies and scores between the treated and control groups. Calculate the percentage of animals protected from seizures at each dose. Determine the ED₅₀ (the dose that protects 50% of the animals).

Rodent Pharmacokinetic Study

This protocol provides a general framework for assessing the pharmacokinetic profile of a compound in rodents.

Materials:

  • Male rats (e.g., Sprague-Dawley strain) with cannulated jugular veins

  • This compound or test compound

  • Dosing vehicle

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical instrument (e.g., LC-MS/MS)

Methodology:

  • Animal Preparation: Use surgically prepared rats with indwelling jugular vein cannulas for serial blood sampling.

  • Dosing: Administer a single dose of this compound or the test compound intravenously (i.v.) or orally (p.o.).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via the jugular vein cannula.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the compound using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and for oral dosing, Cmax, Tmax, and bioavailability.

PK_Study_Workflow Start Start Dose_Animal Administer Compound (i.v. or p.o.) Start->Dose_Animal Collect_Blood Serial Blood Sampling at Timed Intervals Dose_Animal->Collect_Blood Process_Samples Separate Plasma by Centrifugation Collect_Blood->Process_Samples Analyze_Concentration Quantify Compound Concentration (LC-MS/MS) Process_Samples->Analyze_Concentration Calculate_Parameters Pharmacokinetic Modeling and Parameter Calculation Analyze_Concentration->Calculate_Parameters End End Calculate_Parameters->End

References

An In-depth Technical Guide to the Solubility and Stability of Tiagabine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Tiagabine Hydrochloride, focusing on its solubility and stability profiles. The information is compiled from peer-reviewed literature and technical data sheets to support research and development activities.

Introduction to this compound Hydrochloride

This compound hydrochloride is an anticonvulsant drug used as an adjunctive therapy for partial seizures.[1] Chemically, it is identified as (-)-(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid hydrochloride.[2] It functions as a selective GABA (gamma-aminobutyric acid) reuptake inhibitor, binding to the GAT-1 transporter, which increases the concentration of GABA in the central nervous system.[3][4] this compound HCl is a white to off-white, odorless, crystalline powder.[2]

Chemical Properties:

  • Molecular Formula: C₂₀H₂₅NO₂S₂·HCl[2]

  • Molecular Weight: 412.01 g/mol [3]

Solubility Profile

This compound hydrochloride exhibits varied solubility depending on the solvent system. It is described as sparingly soluble in water and soluble in aqueous base.[2] Quantitative solubility data is crucial for formulation development, analytical method development, and dissolution studies.

Table 2.1: Quantitative Solubility of this compound Hydrochloride

SolventSolubilityConcentration (Molar)Source(s)
WaterSparingly Soluble[2]-[2]
WaterSoluble to 50 mM[3][5]~50 mM[3][5]
Water≥20.95 mg/mL~50.8 mM[6]
Water3%-[7]
Dimethyl Sulfoxide (DMSO)Soluble to 100 mM[3][5]~100 mM[3][5]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[8][9]~72.8 mM[8][9]
Dimethyl Sulfoxide (DMSO)82 mg/mL~199 mM[10]
Ethanol~30 mg/mL[8][9]~72.8 mM[8][9]
Dimethyl Formamide (DMF)~30 mg/mL[8][9]~72.8 mM[8][9]
MethanolSoluble[11]-[11]
Heptane / HexaneInsoluble / Practically Insoluble[2][7]-[2][7]

Stability Profile

The stability of this compound hydrochloride is a critical parameter influencing its shelf-life, storage conditions, and formulation design. As a solid, it is stable for at least four years when stored at -20°C.[8][12] However, its stability in solution is subject to degradation under various stress conditions.

Stability in Oral Suspensions

Extemporaneously prepared oral suspensions of this compound hydrochloride have been studied for stability under refrigerated and room temperature conditions.

Table 3.1: Stability of this compound HCl (1 mg/mL) in Oral Liquid Vehicles

Vehicle CompositionStorage TemperatureStability Duration (>90% Concentration)Source(s)
Ora-Plus®:Ora-Sweet® (1:1)4°C>91 days (>95% concentration)[1]
Ora-Plus®:Ora-Sweet® (1:1)25°C70 days[1]
1% Methylcellulose:Simple Syrup NF (1:6)4°C>91 days (>95% concentration)[1]
1% Methylcellulose:Simple Syrup NF (1:6)25°C42 days[1]

During these studies, no significant changes in pH or physical appearance were observed.[1]

Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a drug molecule. Such studies on this compound have shown that it is susceptible to oxidative degradation.[13][14] The primary degradation pathway involves an oxidative attack, mainly at the C=C double bond of the butenyl chain.[13][14] This initial epoxidation leads to a cascade of reactions forming various degradation products.[14]

Nine distinct degradation products have been identified under oxidative stress (heating in the presence of H₂O₂), including dihydroxy, ketohydroxy, and ketone derivatives, as well as a bisthiophene ketone.[13][14] Complexation with 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) has been shown to improve the chemical stability of this compound, likely by enclosing the susceptible double bond within the cyclodextrin cavity.[15]

Metabolism of this compound in vivo is primarily mediated by the cytochrome P450 enzyme CYP3A4.[16]

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution of this compound HCl acid Acid Hydrolysis (e.g., 0.5 N HCl, 12h) prep->acid Expose aliquots base Base Hydrolysis (e.g., 0.5 N NaOH, 12h) prep->base Expose aliquots oxid Oxidation (e.g., 10% H₂O₂, 1h) prep->oxid Expose aliquots therm Thermal Degradation (e.g., Heat) prep->therm Expose aliquots photo Photolytic Degradation (e.g., UV/Vis Light) prep->photo Expose aliquots analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis results Identify & Quantify Degradation Products analysis->results G cluster_pathway Conceptual Oxidative Degradation Pathway of this compound cluster_products Degradation Products parent This compound HCl (Parent Molecule) stress Oxidative Stress (e.g., H₂O₂, Heat) parent->stress intermediate Epoxidation of C=C Double Bond stress->intermediate Primary Attack Site dp1 Dihydroxy Derivatives intermediate->dp1 Cascade Reactions dp2 Ketohydroxy Derivatives intermediate->dp2 Cascade Reactions dp3 Ketone Derivatives intermediate->dp3 Cascade Reactions dp4 Bisthiophene Ketone intermediate->dp4 Cascade Reactions

References

(R)-Nipecotic Acid as a Precursor to Tiagabine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiagabine is an anticonvulsant medication utilized in the management of epilepsy.[1][2] Its therapeutic effect is primarily attributed to its ability to inhibit the reuptake of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[3][4][5] This action increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission and reducing neuronal hyperexcitability.[3][4] Structurally, this compound is a derivative of (R)-nipecotic acid, which serves as the GABA-mimetic core responsible for its interaction with the GABA transporter 1 (GAT-1).[1][6][7] The lipophilic side chain attached to the nitrogen atom of the nipecotic acid moiety facilitates its passage across the blood-brain barrier.[6][7] This guide provides a detailed technical overview of the synthesis of this compound, focusing on the use of (R)-nipecotic acid as the chiral precursor, including experimental protocols, quantitative data, and visual representations of the synthetic pathway and mechanism of action.

Synthetic Pathway Overview

The synthesis of this compound from (R)-nipecotic acid involves two key stages: the synthesis of the lipophilic side chain and the subsequent N-alkylation of an (R)-nipecotic acid ester, followed by hydrolysis to yield the final active pharmaceutical ingredient.

G cluster_0 Lipophilic Side Chain Synthesis cluster_1 This compound Synthesis 2-bromo-3-methylthiophene 2-bromo-3-methylthiophene Grignard Reagent Grignard Reagent gamma-butyrolactone gamma-butyrolactone Intermediate_1 4,4-bis(3-methylthiophen-2-yl)butan-4-olide Alkylating_Agent 4-bromo-1,1-bis(3-methylthiophen-2-yl)but-1-ene R_Nipecotic_Acid_Ester (R)-Nipecotic Acid Ethyl Ester Tiagabine_Ester This compound Ethyl Ester This compound This compound Tiagabine_HCl Tiagabine_HCl This compound->Tiagabine_HCl HCl salt formation

Quantitative Data Summary

The following tables summarize the quantitative data reported for the key steps in the synthesis of this compound.

Table 1: Synthesis of the Lipophilic Alkylating Agent

Starting MaterialsReactionProductYield (%)Reference
2-bromo-3-methylthiophene, γ-butyrolactoneGrignard reaction, ring opening, and bromination4-bromo-1,1-bis(3-methyl-2-thienyl)but-1-ene~70 (overall)[3]

Table 2: N-Alkylation and Hydrolysis

Reactant 1Reactant 2ReactionProductYield (%)Purity (%)Reference
(R)-Nipecotic acid ethyl ester4-bromo-1,1-bis(3-methyl-2-thienyl)but-1-eneN-AlkylationThis compound ethyl esterNot specifiedNot specified[8]
This compound ethyl esterNaOHHydrolysisThis compoundNot specifiedNot specified[8]
This compoundHClSalt formationThis compound Hydrochloride84.0 (after purification)99.40[8]

Experimental Protocols

Synthesis of 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene

This protocol is adapted from a patented method.[8][9]

  • Grignard Reagent Formation: In a dried flask under a nitrogen atmosphere, magnesium turnings are reacted with 2-bromo-3-methylthiophene in anhydrous tetrahydrofuran (THF) to form the Grignard reagent, (3-methyl-2-thienyl)magnesium bromide.

  • Addition to γ-butyrolactone: The Grignard reagent is then cooled and a solution of γ-butyrolactone in THF is added dropwise, maintaining a low temperature. The reaction is then allowed to warm to room temperature and refluxed.

  • Ring Opening and Bromination: The resulting intermediate, 2,2-di(3-methylthien-2-yl)tetrahydrofuran, is subjected to ring-opening and bromination using a hydrobromic acid solution with heating.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by crystallization.

Synthesis of this compound Hydrochloride

This protocol involves the N-alkylation of (R)-nipecotic acid ethyl ester followed by hydrolysis and salt formation.[4][8]

  • N-Alkylation of (R)-Nipecotic Acid Ethyl Ester: (R)-Nipecotic acid ethyl ester, 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene, anhydrous potassium carbonate, and a catalytic amount of potassium iodide are mixed in acetone. The mixture is stirred at room temperature for an extended period (e.g., 72 hours). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up of this compound Ethyl Ester: After the reaction is complete, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure to yield the crude this compound ethyl ester.

  • Hydrolysis: The crude this compound ethyl ester is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification and Salt Formation: The ethanol is removed under reduced pressure. The residue is dissolved in a dichloromethane-water system, and the pH is adjusted to strongly basic with a strong alkali solution. The aqueous layer is then acidified with hydrochloric acid to a pH of 1-2 to precipitate the this compound hydrochloride.

  • Purification: The crude this compound hydrochloride is purified by recrystallization from a suitable solvent system, such as ethanol, to yield the high-purity final product.[4][9]

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of the GABA transporter 1 (GAT-1).[3][4] GAT-1 is a presynaptic transporter responsible for the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory signal.[3][4] By blocking GAT-1, this compound increases the extracellular concentration of GABA, leading to enhanced activation of postsynaptic GABA-A and GABA-B receptors.[4] This results in a prolonged and intensified inhibitory postsynaptic potential, which helps to stabilize neuronal membranes and prevent the excessive neuronal firing characteristic of seizures.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT-1 Transporter This compound This compound This compound->GAT1 Inhibits GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds Inhibition Increased Neuronal Inhibition GABA_receptor->Inhibition

Conclusion

The synthesis of this compound leverages the chiral backbone of (R)-nipecotic acid to achieve its specific pharmacological activity. The process involves the synthesis of a lipophilic side chain which is then coupled with the (R)-nipecotic acid moiety. The subsequent hydrolysis and salt formation yield the final drug product. Understanding the detailed synthetic route and the underlying mechanism of action is crucial for researchers and professionals involved in the development and optimization of antiepileptic drugs. This guide provides a comprehensive technical foundation for further research and development in this area.

References

The Core Mechanism of Tiagabine's Action on the GAT-1 Transporter: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine, a potent anticonvulsant, exerts its therapeutic effects through the selective inhibition of the GABA transporter 1 (GAT-1). This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's interaction with GAT-1. It consolidates quantitative data on its binding affinity and inhibitory concentration, details common experimental protocols for its study, and visually represents its mechanism of action and related experimental workflows through detailed diagrams. This guide is intended to serve as a foundational resource for professionals in neuroscience research and drug development.

Introduction to this compound and the GAT-1 Transporter

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is meticulously regulated.[1] The GABA transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family, plays a crucial role in this regulation by reuptaking GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][2] This action terminates GABAergic neurotransmission and allows for the recycling of the neurotransmitter.

This compound is a selective GAT-1 inhibitor designed to enhance GABAergic tone by blocking this reuptake process.[1][3] By increasing the extracellular concentration of GABA, this compound prolongs the activation of postsynaptic GABA receptors, leading to enhanced inhibitory signaling.[3][4] This mechanism is central to its efficacy in the treatment of partial seizures.[5]

Quantitative Analysis of this compound's Interaction with GAT-1

The potency and selectivity of this compound for the GAT-1 transporter have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative view of its inhibitory activity across different experimental systems.

Parameter Value Cell/Tissue Type Assay Type Reference
IC50 390 ± 30 nMHEK293S cells expressing human GAT1[3H]-GABA uptake assay[6]
IC50 290 ± 60 nMPurified human GAT1 from Sf9 insect cellsScintillation proximity assay[6]
IC50 0.64 ± 0.07 µMHEK cells stably expressing rat GAT1[3H]-GABA uptake assay[7][8]
IC50 0.07 µMCloned human GAT-1Not specified[9]
Kd 16 nMNot specified[3H]this compound binding assay[10]

Table 1: Inhibitory Concentration (IC50) and Dissociation Constant (Kd) of this compound for GAT-1.

Species Brain Region This compound Dose Increase in Extracellular GABA Reference
RatGlobus Pallidus21 mg/kg i.p.310% of basal level[11]
RatGlobus Pallidus11.5 mg/kg i.p.240% of basal level[11]
RatVentral Pallidum21 mg/kg i.p.350% of basal level[11]
RatVentral Pallidum11.5 mg/kg i.p.280% of basal level[11]
RatSubstantia Nigra21 mg/kg i.p.200% of basal level[11]

Table 2: In Vivo Effects of this compound on Extracellular GABA Levels.

Molecular Mechanism of GAT-1 Inhibition by this compound

The interaction of this compound with GAT-1 is a complex process that involves a "mixed-type" inhibition, exhibiting characteristics of both competitive and non-competitive mechanisms.[6] Structural and functional studies have revealed a two-step mechanism of inhibition.[6] Initially, this compound binds to the substrate-binding site of GAT-1 in its outward-open conformation, which is a competitive interaction with GABA.[6][12] Following this initial binding, this compound induces a conformational change in the transporter, locking it in an inward-open state.[6] This stalls the transport cycle and prevents the release of GABA into the cytoplasm, representing a non-competitive aspect of its inhibitory action.[6]

The high selectivity of this compound for GAT-1 over other GABA transporters is attributed to specific molecular interactions.[6] The bis(3-methyl-2-thienyl) moiety of this compound interacts with key residues in the GAT-1 transporter that are not conserved in GAT-2 and GAT-3.[6]

cluster_synapse GABAergic Synapse presynaptic Presynaptic Neuron synaptic_vesicle Synaptic Vesicle (contains GABA) postsynaptic Postsynaptic Neuron gat1 GAT-1 Transporter gat1->presynaptic Recycling gaba_receptor GABA Receptor gaba_receptor->postsynaptic Inhibitory Signal gaba_synapse GABA synaptic_vesicle->gaba_synapse Release gaba_synapse->gat1 Reuptake gaba_synapse->gaba_receptor Binding This compound This compound This compound->gat1 Inhibition

Mechanism of this compound at the GABAergic synapse.

Experimental Protocols for Studying this compound's Action

The characterization of this compound's effects on GAT-1 relies on a variety of established experimental techniques. Below are detailed methodologies for key assays.

[³H]-GABA Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing the GAT-1 transporter.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably or transiently transfected with the gene encoding human or rat GAT-1.[8][13] The cells are cultured in appropriate media and seeded into 96-well plates.[13]

  • Incubation: On the day of the experiment, the cell culture medium is replaced with a Krebs-HEPES buffer.[8] Cells are then pre-incubated for a short period (e.g., 3 minutes) with varying concentrations of this compound or a vehicle control.[8]

  • GABA Uptake: [³H]-GABA is added to each well at a final concentration (e.g., 15 nM) and incubated for a defined period (e.g., 3 minutes) to allow for uptake.[8]

  • Termination: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.[8]

  • Quantification: The amount of intracellular [³H]-GABA is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.

start Start cell_culture Culture GAT-1 expressing cells in 96-well plates start->cell_culture preincubation Pre-incubate cells with This compound or vehicle cell_culture->preincubation add_gaba Add [3H]-GABA to initiate uptake preincubation->add_gaba incubation Incubate for a defined period add_gaba->incubation terminate Terminate uptake with ice-cold buffer wash incubation->terminate quantify Quantify intracellular [3H]-GABA via scintillation counting terminate->quantify analyze Analyze data and determine IC50 quantify->analyze end End analyze->end

Workflow for a [³H]-GABA Uptake Assay.
Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand, such as [³H]this compound, to the GAT-1 transporter.

Methodology:

  • Tissue/Cell Preparation: Homogenates of brain tissue or membranes from cells expressing GAT-1 are prepared.[14]

  • Incubation: The prepared membranes are incubated with a fixed concentration of [³H]this compound in the presence of varying concentrations of unlabeled this compound (for competition binding) or other test compounds.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled GAT-1 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) and binding affinity (Ki) are determined from saturation and competition binding curves, respectively.

Electrophysiological Recordings

Electrophysiological techniques, such as whole-cell patch-clamp recordings from neurons in brain slices, are used to measure the functional consequences of GAT-1 inhibition.

Methodology:

  • Brain Slice Preparation: Acute brain slices, typically from the hippocampus, are prepared from rodents.[15]

  • Recording: A glass micropipette is used to form a high-resistance seal with the membrane of a neuron, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Stimulation and Recording: Inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs) are evoked by stimulating inhibitory interneurons. The amplitude and duration of these synaptic events are recorded before and after the application of this compound.[4][15]

  • Data Analysis: The effect of this compound on the decay time constant of IPSCs provides a measure of how GAT-1 inhibition prolongs the presence of GABA in the synaptic cleft.[15]

Signaling Pathways and Downstream Effects

The primary consequence of this compound's action is the potentiation of GABAergic signaling. By increasing the concentration and residence time of GABA in the synaptic cleft, this compound enhances the activation of both synaptic and extrasynaptic GABA_A and GABA_B receptors.[1][15] This leads to a prolonged and more robust inhibitory postsynaptic potential, thereby reducing neuronal excitability.[4][16]

This compound This compound gat1 GAT-1 Transporter This compound->gat1 Inhibits gaba_reuptake Decreased GABA Reuptake gat1->gaba_reuptake extracellular_gaba Increased Extracellular GABA Concentration gaba_reuptake->extracellular_gaba gaba_receptors Enhanced Activation of GABA_A and GABA_B Receptors extracellular_gaba->gaba_receptors inhibitory_signal Prolonged Inhibitory Postsynaptic Potential gaba_receptors->inhibitory_signal neuronal_excitability Reduced Neuronal Excitability inhibitory_signal->neuronal_excitability anticonvulsant Anticonvulsant Effect neuronal_excitability->anticonvulsant

Signaling cascade initiated by this compound.

Conclusion

This compound's mechanism of action is a well-defined example of targeted neurotransmitter transporter inhibition. Its high affinity and selectivity for the GAT-1 transporter lead to a predictable and therapeutically beneficial enhancement of GABAergic inhibition. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research into GAT-1 pharmacology and the development of novel neuromodulatory agents. The continued elucidation of the structural and dynamic interactions between inhibitors like this compound and the GAT-1 transporter will undoubtedly pave the way for the design of next-generation therapeutics for epilepsy and other neurological disorders.

References

The Pharmacokinetic Profile of Tiagabine in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiagabine is an anticonvulsant medication primarily utilized in the management of epilepsy. Its therapeutic effect is attributed to the selective inhibition of the GABA transporter 1 (GAT-1), leading to an increase in the synaptic concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). A thorough understanding of the pharmacokinetic properties of this compound in preclinical animal models is crucial for the interpretation of non-clinical safety and efficacy studies and for the successful translation of these findings to human clinical trials. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, namely mice, rats, and dogs.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of this compound across different preclinical animal models. These values have been compiled from various studies and represent a harmonized view of the available data. It is important to note that experimental conditions such as dose, formulation, and analytical methodology can influence these parameters.

Table 1: Absorption and Distribution of this compound in Preclinical Models

ParameterMouseRatDog
Bioavailability (%) 92 (at 20 mg/kg)[1]25-30 (at 9-40 mg/kg)[1]50 (at 1 mg/kg)[1]
Time to Maximum Concentration (Tmax, hr) ~0.17 (10 min at 20 mg/kg)[1]0.5 (at 9-40 mg/kg)[1]1 (at 1 mg/kg, solution); 2-7 (capsules)[1]
Volume of Distribution (Vd, L/kg) ~3[1]1.3-1.6[1]1.3-1.6[1]
Plasma Protein Binding (%) 89.3[1]92.6[1]91.6[1]

Table 2: Metabolism and Excretion of this compound in Preclinical Models

ParameterMouseRatDog
Elimination Half-Life (t½, hr) 3.3-5.8[1]1.6-4.5[1]0.8-2.3[1]
Clearance (CL, L/hr/kg) 2.8-3.1 (at 5 mg/kg, IV)[1]0.8-2.2 (at 10 mg/kg, IV)[1]1.1 (at 1 mg/kg, IV)[1]
Primary Route of Excretion Feces and UrineFeces and UrineFeces and Urine
Major Metabolite Not specified in detail, but 5-oxo-tiagabine is a known metabolite.5-oxo-tiagabine isomers (~90% of urinary radioactivity)[1]5-oxo-tiagabine isomers (~35% of urinary radioactivity)[1]
Primary Metabolizing Enzyme Cytochrome P450 (CYP) family, likely CYP3A subfamily.Cytochrome P450 (CYP) family, primarily CYP3A subfamily.Cytochrome P450 (CYP) family, primarily CYP3A subfamily.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments involved in the preclinical evaluation of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical study to determine the pharmacokinetic profile of this compound in rats following oral administration.

1. Animal Preparation:

  • Species: Male Wistar or Sprague-Dawley rats (250-300g).

  • Housing: Housed in a controlled environment (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Fasting: Animals are fasted overnight (approximately 12 hours) prior to dosing to minimize food-drug interactions. Water is available ad libitum.

2. Drug Administration:

  • Formulation: this compound hydrochloride is dissolved in a suitable vehicle, such as sterile water or a 0.5% methylcellulose solution, to the desired concentration.

  • Dosing: A single dose of this compound (e.g., 10 mg/kg) is administered via oral gavage using a ball-tipped gavage needle.

3. Blood Sampling:

  • Procedure: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points.

  • Time Points: Pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged at approximately 3000 x g for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification of this compound in Plasma:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the study).

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions (Representative):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions (Representative):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data for each animal are analyzed using non-compartmental or compartmental methods with appropriate software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key processes related to this compound's pharmacokinetics and the experimental workflow for its evaluation.

Tiagabine_Metabolism_Pathway This compound This compound PhaseI Phase I Metabolism (Oxidation) This compound->PhaseI PhaseII Phase II Metabolism (Glucuronidation) This compound->PhaseII Metabolite 5-oxo-tiagabine (Inactive Metabolite) PhaseI->Metabolite CYP3A4 CYP3A4 CYP3A4->PhaseI Excretion Excretion (Urine and Feces) Metabolite->Excretion Glucuronide This compound Glucuronide PhaseII->Glucuronide Glucuronide->Excretion

Figure 1: Simplified metabolic pathway of this compound.

PK_Study_Workflow cluster_Animal_Phase In-Life Phase cluster_Analytical_Phase Bioanalytical Phase cluster_Data_Analysis Data Interpretation AnimalPrep Animal Preparation (Fasting) Dosing Oral Gavage Administration of this compound AnimalPrep->Dosing Sampling Serial Blood Sampling Dosing->Sampling PlasmaSep Plasma Separation (Centrifugation) Sampling->PlasmaSep SamplePrep Sample Preparation (Protein Precipitation) PlasmaSep->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PK_Analysis Pharmacokinetic Analysis (NCA/Compartmental) LCMS->PK_Analysis Report Data Reporting PK_Analysis->Report

Figure 2: Experimental workflow for a preclinical pharmacokinetic study.

GAT1_Inhibition_Mechanism cluster_Synapse GABAergic Synapse Presynaptic Presynaptic Neuron GABA Release SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft GABA GAT1 GAT-1 Transporter SynapticCleft->GAT1 GABA Increased_GABA Increased Synaptic GABA SynapticCleft->Increased_GABA Postsynaptic Postsynaptic Neuron GABA Receptors GAT1->Presynaptic This compound This compound This compound->GAT1 Inhibits GABA_uptake GABA Reuptake Increased_GABA->Postsynaptic:post Enhanced Inhibitory Signal

Figure 3: Mechanism of action of this compound at the GAT-1 transporter.

Conclusion

The pharmacokinetic profile of this compound has been well-characterized in several preclinical animal models. While absorption is generally rapid, bioavailability varies significantly across species, with mice showing the highest and rats the lowest oral bioavailability among the models presented. The volume of distribution suggests good tissue penetration, and the drug is highly bound to plasma proteins. Metabolism is primarily hepatic, mediated by CYP3A enzymes, leading to the formation of metabolites that are excreted in both urine and feces. The elimination half-life is relatively short across all species. These data, in conjunction with the detailed experimental protocols and visualizations provided, offer a robust foundation for researchers and drug development professionals working with this compound and other GAT-1 inhibitors. Understanding these species-specific pharmacokinetic differences is paramount for the design of informative preclinical studies and the successful extrapolation of data to predict human pharmacokinetics.

References

A Comprehensive Analysis of Tiagabine's Binding Affinity and Selectivity for GABA Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding characteristics of Tiagabine, a potent and selective inhibitor of the GABA transporter 1 (GAT1). A thorough understanding of its interaction with the various GABA transporter subtypes is crucial for its application as an anticonvulsant and for the development of novel therapeutics targeting the GABAergic system.

Introduction to this compound and GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its action is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs). Four distinct GAT subtypes have been identified in humans: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1] GAT1 is the most abundant subtype in the brain and is predominantly located on neurons.[2]

This compound is an anticonvulsant medication that functions by selectively inhibiting GAT1.[3] This inhibition leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[4] The therapeutic efficacy of this compound is directly linked to its high binding affinity and remarkable selectivity for GAT1 over other GAT subtypes.

Binding Affinity and Selectivity of this compound

This compound exhibits a high affinity for GAT1, although the reported inhibitory concentrations (IC50) and dissociation constants (Kd) can vary depending on the experimental system. It demonstrates profound selectivity for GAT1, with negligible affinity for GAT2, GAT3, and BGT1.[2] This high degree of selectivity is a key factor in its pharmacological profile, minimizing off-target effects. It has been reported that this compound has a 10,000 to 20,000-fold higher affinity for GAT1 compared to GAT2 and GAT3.[5][6]

Quantitative Binding Data
ParameterValueExperimental SystemReference
IC50 67 nMin vivo
IC50 70 nMCloned human GAT1[7]
IC50 390 ± 30 nMHEK293S cells expressing human GAT1[5]
IC50 640 ± 70 nMHEK cells expressing rat GAT1[8][9]
IC50 67 nM[3H]GABA uptake in synaptosomes[10]
IC50 446 nM[3H]GABA uptake in neurons[10]
IC50 182 nM[3H]GABA uptake in glia[10]
Kd 16 nMHuman brain frontal cortex homogenates[11]

Mechanism of Action: A Two-Step Inhibition Model

Recent structural and functional studies have elucidated the mechanism by which this compound inhibits GAT1. It is characterized as a mixed-type inhibitor, displaying both competitive and non-competitive properties.[1][5] A two-step induced-fit model has been proposed to explain its inhibitory action.[5][6]

Initially, this compound binds to the substrate-binding site of GAT1 in its outward-open conformation, which accounts for the competitive aspect of its inhibition.[5][12] Following this initial binding, a conformational change is induced, transitioning the transporter to an inward-open state. This compound then locks GAT1 in this conformation, effectively blocking the intracellular gate of the GABA release pathway and preventing the transporter from completing its cycle.[1][5] This stalling of the transporter in an inactive state is consistent with non-competitive inhibition.

Tiagabine_Mechanism Outward_Open Outward-Open GAT1 This compound binds to substrate site Inward_Open Inward-Open GAT1 (Stalled) This compound locks transporter Outward_Open->Inward_Open Inward_Open->Outward_Open

Proposed two-step mechanism of this compound inhibition of GAT1.

Experimental Protocols

The determination of this compound's binding affinity and selectivity relies on well-established experimental techniques. The two primary methods are radioligand binding assays and [3H]-GABA uptake assays.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand, such as [3H]this compound, to the target transporter.[11] It allows for the determination of the dissociation constant (Kd), which reflects the affinity of the ligand for the transporter, and the maximum binding capacity (Bmax), indicating the density of the transporters in the tissue preparation.

Methodology:

  • Membrane Preparation: Brain tissue is homogenized and subjected to centrifugation to isolate cell membranes containing the GABA transporters.[13]

  • Incubation: The prepared membranes are incubated with varying concentrations of [3H]this compound.

  • Determination of Non-Specific Binding: A parallel set of experiments is conducted in the presence of a high concentration of a non-labeled GAT1 inhibitor to saturate the specific binding sites. Any remaining bound radioactivity is considered non-specific.

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: Saturation binding data are analyzed using non-linear regression to calculate Kd and Bmax values.

[3H]-GABA Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of radiolabeled GABA into cells expressing a specific GAT subtype.[5][8] This is a widely used method to determine the potency (IC50) of GAT inhibitors.

Methodology:

  • Cell Culture: A stable cell line, such as HEK293, is engineered to express the human or rat GAT subtype of interest (e.g., GAT1, GAT2, or GAT3).

  • Assay Preparation: The cells are plated in multi-well plates.

  • Inhibition: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

  • GABA Uptake: [3H]-GABA is added to initiate the uptake process, and the incubation is carried out for a defined period.

  • Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of [3H]-GABA taken up by the cells is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the inhibitor that reduces [3H]-GABA uptake by 50% (IC50) is determined by fitting the data to a dose-response curve.

GABA_Uptake_Assay_Workflow Start Start: GAT-expressing cells in multi-well plate Preincubation Pre-incubate with varying concentrations of this compound Start->Preincubation Add_GABA Add [3H]-GABA to initiate uptake Preincubation->Add_GABA Incubate Incubate for a defined time period Add_GABA->Incubate Stop_Uptake Stop uptake with ice-cold buffer wash Incubate->Stop_Uptake Lyse_Cells Lyse cells to release intracellular contents Stop_Uptake->Lyse_Cells Quantify Quantify intracellular [3H]-GABA via scintillation counting Lyse_Cells->Quantify Analyze Analyze data to determine IC50 value Quantify->Analyze

General experimental workflow for a [3H]-GABA uptake assay.

Conclusion

This compound's pharmacological profile is defined by its high-affinity binding to and potent inhibition of the GAT1 transporter. Its remarkable selectivity for GAT1 over other GAT subtypes underscores its targeted mechanism of action, which is crucial for its therapeutic efficacy as an anticonvulsant. The detailed understanding of its two-step inhibitory mechanism and the robust experimental protocols for its characterization provide a solid foundation for the continued investigation of the GABAergic system and the development of next-generation neuromodulators with improved therapeutic profiles.

References

The Dance of Inhibition: A Technical Guide to Molecular Docking of Tiagabine and the GABA Transporter GAT-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular intricacies of the interaction between the anti-epileptic drug Tiagabine and its target, the human GABA transporter 1 (GAT-1). Through a comprehensive review of molecular docking studies, this document provides a detailed understanding of the binding mechanisms, key molecular determinants, and the computational methodologies employed to elucidate this critical drug-target interaction. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and computational drug design.

Introduction: The Significance of GAT-1 Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The GABA transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family, is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[1] Inhibition of GAT-1 prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][3]

This compound is a potent and selective inhibitor of GAT-1, widely used as an adjunctive therapy for partial seizures.[4] Its therapeutic efficacy stems from its ability to effectively block the GABA reuptake process.[5] Understanding the precise molecular interactions between this compound and GAT-1 is paramount for the rational design of novel, more effective, and safer GAT-1 inhibitors. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, has been instrumental in unraveling the structural basis of this interaction.

The GAT-1 Transporter: A Structural Overview

The human GAT-1 is a transmembrane protein composed of 12 helices that form a central binding pocket for GABA and co-transported ions (Na⁺ and Cl⁻).[1] Crucially, GAT-1 exists in different conformational states, primarily the outward-open, occluded, and inward-open states, which are essential for the transport cycle.[1] Recent advancements in structural biology, particularly the cryo-electron microscopy (cryo-EM) structure of the human GAT-1 in complex with this compound (PDB ID: 7SK2), have provided unprecedented insights into the inhibitor-bound state.[6][7] This structure reveals this compound locking the transporter in an inward-open conformation.[6][7]

Molecular Docking of this compound to GAT-1: Key Findings

Molecular docking and molecular dynamics (MD) simulations have been pivotal in exploring the binding modes of this compound to GAT-1. These studies have consistently highlighted the importance of two key binding sites within the transporter: the central S1 site and the more extracellularly located S2 site.

The S1 site is the primary binding pocket for the endogenous substrate GABA. For this compound, the nipecotic acid moiety, a GABA analog, anchors the molecule within this site.[4][6] Key interactions in the S1 site involve hydrogen bonds and ionic interactions with residues such as Gly65, Tyr140, and a coordinating sodium ion (Na1).[8]

The S2 site , located in the extracellular vestibule, accommodates the two bulky thiophene rings of this compound.[4][6] This interaction is primarily driven by hydrophobic forces.

The Debate of Binding Poses: Inward-Open vs. Outward-Open

A significant area of investigation has been the conformational state of GAT-1 to which this compound preferentially binds. While the cryo-EM structure (7SK2) captured this compound in an inward-open state, several computational studies suggest that the most energetically favorable binding mode is to an outward-open conformation.[4][6][9] In this outward-open model, the nipecotic acid fragment occupies the S1 site, and the thiophene rings extend into the S2 site, effectively acting as a "doorstop" to prevent the conformational changes necessary for GABA transport.[4][6]

The discrepancy may be explained by this compound's mixed-mode of inhibition, exhibiting both competitive and non-competitive characteristics.[10] It is hypothesized that this compound may initially bind to the outward-open state (competitive inhibition) and subsequently trap the transporter in an inward-open state (non-competitive inhibition).[10]

Quantitative Data Summary

The following tables summarize the key quantitative data from various molecular docking and experimental studies.

Table 1: Binding Affinity and Inhibitory Potency of this compound

ParameterValueMethodReference
IC₅₀ 67 nM[³H]GABA uptake in synaptosomes[11]
IC₅₀ 0.64 ± 0.07 µM[³H]-GABA uptake in HEK cells expressing rGAT1[12]
G-score (Docking) -7.13 to -7.37 kcal/molGlide Docking (depending on constraints)[8]

Table 2: Key Interacting Residues in the GAT-1 Binding Pocket

ResidueLocationInteraction TypeInteracting Moiety of this compoundDistance (Å)Reference
Gly65 TM1Hydrogen BondCarboxyl group~1.8[8]
Tyr60 TM1HydrophobicThiophene rings-[10]
Tyr140 TM3Hydrogen BondCarboxyl group~1.7[8]
Phe294 TM6Hydrogen Bond (backbone)Protonated amine~2.6[8]
Ser295 TM6Hydrogen Bond (backbone)Protonated amine~2.6[8]
Ser302 TM6HydrophobicThiophene ring-[10]
Ser396 TM8HydrophobicPiperidine ring-[10]
Cys399 TM8HydrophobicPiperidine ring-[10]
Thr400 TM8HydrophobicPiperidine ring-[10]
Arg69 EL2Salt Bridge (transient)Carboxyl group-[2]
Asp451 EL4-Forms extracellular gate with Arg69~3.4-3.6[10]
Na1 ion -IonicCarboxyl group~2.4-3.0[8]

Table 3: Binding Free Energy Calculations (MM-GBSA)

Binding ModeGAT-1 ConformationΔG (kcal/mol)Simulation SoftwareReference
Mode 3 (S1+S2) Outward-openMost FavorableDESMOND, NAMD[2]
Mode 1 (7SK2-like) Inward-openLess FavorableDESMOND, NAMD[2]

Experimental Protocols: A Representative Molecular Docking Workflow

This section outlines a generalized protocol for performing a molecular docking study of this compound and GAT-1, based on methodologies reported in the literature.

Protein and Ligand Preparation
  • Protein Structure Retrieval: Obtain the 3D structure of human GAT-1. The cryo-EM structure (PDB: 7SK2) is a primary resource. Alternatively, homology models based on related transporters like the dopamine transporter (DAT) can be used, particularly for studying the outward-open state.

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands not relevant to the study.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

    • Repair any missing side chains or loops using protein structure modeling tools.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem, ZINC).

    • Generate different stereoisomers and conformers of this compound.

    • Assign partial charges and define rotatable bonds.

    • Perform energy minimization of the ligand structure.

Molecular Docking
  • Binding Site Definition: Define the binding site on GAT-1. This is typically a grid box centered around the S1 and S2 sites, encompassing key residues identified from experimental data and previous studies.

  • Docking Algorithm Selection: Choose a suitable docking program. Commonly used software includes AutoDock, Glide, and GOLD.

  • Docking Simulation:

    • Run the docking algorithm to generate a series of possible binding poses of this compound within the defined binding site.

    • The algorithm will sample different conformations and orientations of the ligand and score them based on a scoring function that estimates the binding affinity.

  • Pose Analysis and Selection:

    • Analyze the generated docking poses based on their scores and clustering.

    • Visually inspect the top-ranked poses to ensure they are sterically and chemically plausible.

    • Select the most promising poses for further analysis.

Post-Docking Analysis
  • Interaction Analysis: Analyze the interactions between this compound and GAT-1 for the selected poses, identifying key hydrogen bonds, hydrophobic interactions, and ionic interactions.

  • Molecular Dynamics (MD) Simulation: To assess the stability of the docked complex and refine the binding pose, perform MD simulations. This involves simulating the dynamic behavior of the protein-ligand complex in a solvated environment over time.

  • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy of the complex from the MD simulation trajectories. This provides a more accurate estimation of binding affinity compared to docking scores alone.

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key processes and relationships.

GAT1_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synapse GABA GAT1 GAT-1 Transporter GABA_synapse->GAT1 Binding GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Transport This compound This compound This compound->GAT1 Inhibition Inhibitory_Signal Enhanced Inhibitory Signal GABA_receptor->Inhibitory_Signal

Caption: GAT-1 Signaling and this compound Inhibition.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Post-Docking Analysis Protein_Prep Protein Preparation (GAT-1: 7SK2 or Homology Model) Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound) Docking_Run Run Docking Simulation (AutoDock, Glide, etc.) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Clustering Pose Clustering & Scoring Docking_Run->Pose_Clustering Best_Pose Selection of Best Poses Pose_Clustering->Best_Pose Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Best_Pose->Interaction_Analysis MD_Simulation Molecular Dynamics Simulation Best_Pose->MD_Simulation Binding_Energy Binding Free Energy Calculation (MM-GBSA) MD_Simulation->Binding_Energy

Caption: Experimental Workflow for Molecular Docking.

Tiagabine_GAT1_Interaction cluster_S1 S1 Binding Site cluster_S2 S2 Binding Site This compound This compound Nipecotic_Acid Nipecotic Acid Moiety This compound->Nipecotic_Acid Thiophene_Rings Thiophene Rings This compound->Thiophene_Rings F294_S295 Phe294/Ser295 (backbone) This compound->F294_S295 H-bond (amine) G65 Gly65 Nipecotic_Acid->G65 H-bond Y140 Tyr140 Nipecotic_Acid->Y140 H-bond Na1 Na+ Ion Nipecotic_Acid->Na1 Ionic Y60 Tyr60 Thiophene_Rings->Y60 Hydrophobic

Caption: this compound's Interaction with GAT-1 Binding Sites.

Conclusion and Future Directions

Molecular docking and simulation have proven to be indispensable tools for dissecting the complex interaction between this compound and the GAT-1 transporter. These computational approaches have not only rationalized the key structural features required for potent GAT-1 inhibition but have also provided a dynamic view of the binding process. The elucidation of the cryo-EM structure of the this compound-GAT-1 complex has provided a significant leap forward, offering a high-resolution snapshot of the inhibited state.

Future research in this area will likely focus on:

  • Resolving the dynamics of this compound binding: Further computational studies, in conjunction with experimental techniques, are needed to fully understand the transition between the outward-open and inward-open bound states.

  • Structure-based design of novel inhibitors: The detailed structural information can be leveraged to design new GAT-1 inhibitors with improved selectivity, potency, and pharmacokinetic profiles.

  • Investigating the role of allosteric modulation: Exploring potential allosteric binding sites on GAT-1 could open new avenues for therapeutic intervention.

By integrating computational and experimental approaches, the scientific community can continue to advance our understanding of GAT-1 pharmacology and develop innovative treatments for neurological disorders.

References

The Differential Impact of Tiagabine on Tonic and Phasic GABAergic Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine, a selective inhibitor of the GABA transporter 1 (GAT-1), is an anticonvulsant medication that enhances GABAergic neurotransmission. Its mechanism of action, however, does not uniformly affect all forms of GABA-mediated inhibition. This technical guide provides an in-depth analysis of the differential effects of this compound on tonic and phasic GABAergic inhibition. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying neurobiological processes, this document serves as a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction: Tonic vs. Phasic GABAergic Inhibition

GABAergic inhibition, the primary mechanism for regulating neuronal excitability in the central nervous system, manifests in two distinct forms: phasic and tonic inhibition.

  • Phasic Inhibition: This is a rapid, transient form of inhibition mediated by the activation of synaptic GABAA receptors in response to the vesicular release of GABA from a presynaptic terminal. It is responsible for generating inhibitory postsynaptic currents (IPSCs) that hyperpolarize the postsynaptic neuron, thereby reducing its likelihood of firing an action potential. The duration of phasic inhibition is tightly regulated by the rapid clearance of GABA from the synaptic cleft, primarily through GAT-1.

  • Tonic Inhibition: In contrast, tonic inhibition is a persistent, low-level form of inhibition mediated by the activation of high-affinity extrasynaptic GABAA receptors. These receptors are continuously exposed to low concentrations of ambient extracellular GABA. Tonic inhibition plays a crucial role in setting the overall excitability of neurons and modulating their response to synaptic inputs.

This compound's Mechanism of Action

This compound is a potent and selective inhibitor of the GAT-1 transporter. By blocking GAT-1, this compound reduces the reuptake of GABA from the synaptic cleft and the extrasynaptic space, leading to an increase in the extracellular concentration of GABA. This elevation in ambient GABA levels is the primary driver of this compound's pharmacological effects.

Quantitative Effects of this compound on GABAergic Inhibition

The following table summarizes the quantitative effects of this compound on key parameters of tonic and phasic GABAergic inhibition as reported in preclinical studies.

ParameterPhasic InhibitionTonic Inhibition
Current Amplitude No significant change in IPSC amplitude.[1]Significant increase in tonic current amplitude. Under high-frequency stimulation in hippocampal pyramidal cells, this compound (20 µM) induced or greatly enhanced GABA-mediated depolarizing responses, resulting in large inward currents of 1,428 ± 331 pA.[2]
Current Duration/Decay Greatly prolonged duration of IPSPs.[1] The mean decay time constant of GABAA receptor-mediated synaptic currents increased from 16 ms to 250 ms in rat hippocampal slice cultures.[1]Not applicable (tonic current is persistent).
Extracellular GABA Levels Transient increase in synaptic GABA concentration.Sustained elevation of ambient extracellular GABA levels. In awake rats, this compound (21.0 mg/kg, i.p.) increased extracellular GABA to 310% of basal levels in the globus pallidus and 350% in the ventral pallidum.[3]

Signaling Pathways and Experimental Workflow

GABAergic Synapse and the Action of this compound

The following diagram illustrates the GABAergic synapse and the modulatory effect of this compound on both phasic and tonic inhibition.

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell presynaptic GABAergic Neuron vesicle GABA Vesicle presynaptic->vesicle Synthesis synapse GABA vesicle->synapse Release gat1_pre GAT-1 synapse->gat1_pre Reuptake synaptic_receptor Synaptic GABAA Receptor (Phasic Inhibition) synapse->synaptic_receptor Binds extrasynaptic_receptor Extrasynaptic GABAA Receptor (Tonic Inhibition) synapse->extrasynaptic_receptor Binds gat1_glia GAT-1 synapse->gat1_glia Reuptake ipsc IPSC (transient) synaptic_receptor->ipsc tonic_current Tonic Current (persistent) extrasynaptic_receptor->tonic_current This compound This compound This compound->gat1_pre Inhibits This compound->gat1_glia Inhibits

Caption: this compound blocks GAT-1 on presynaptic terminals and glia, increasing GABA in the synapse.

Experimental Workflow for Assessing this compound's Effects

The following diagram outlines a typical experimental workflow for studying the effects of this compound on GABAergic currents using electrophysiology.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis animal_model Rodent Model (e.g., Rat, Mouse) brain_extraction Brain Extraction animal_model->brain_extraction slicing Vibratome Slicing (e.g., 300-400 µm thick slices) brain_extraction->slicing incubation Incubation in aCSF (Artificial Cerebrospinal Fluid) slicing->incubation patch_clamp Whole-Cell Patch-Clamp (Voltage-Clamp Mode) incubation->patch_clamp Transfer slice to recording chamber neuron_selection Target Neuron Identification (e.g., Hippocampal Pyramidal Neuron) patch_clamp->neuron_selection baseline_recording Baseline Recording (Tonic and Phasic Currents) neuron_selection->baseline_recording drug_application Bath Application of this compound baseline_recording->drug_application post_drug_recording Post-Tiagabine Recording drug_application->post_drug_recording data_acquisition Data Acquisition and Digitization post_drug_recording->data_acquisition tonic_analysis Tonic Current Analysis (Change in holding current) data_acquisition->tonic_analysis phasic_analysis Phasic Current Analysis (IPSC amplitude, frequency, decay kinetics) data_acquisition->phasic_analysis statistical_analysis Statistical Comparison (Pre- vs. Post-Tiagabine) tonic_analysis->statistical_analysis phasic_analysis->statistical_analysis

Caption: Workflow for studying this compound's effects on GABAergic currents.

Detailed Experimental Protocols

Brain Slice Preparation

This protocol is adapted from standard methods for preparing acute brain slices for electrophysiology.

  • Anesthesia and Perfusion: A rodent (e.g., Wistar rat) is deeply anesthetized with an appropriate anesthetic (e.g., isoflurane, pentobarbital). Once unresponsive, the animal is transcardially perfused with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of a typical cutting solution is (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, and 10 Dextrose.

  • Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated cutting solution. A vibratome is used to cut coronal or sagittal slices (typically 300-400 µm thick) of the brain region of interest (e.g., hippocampus, cortex).

  • Incubation and Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes to allow for recovery from the slicing procedure. Subsequently, the slices are maintained at room temperature in oxygenated aCSF until they are used for recording. The composition of a standard aCSF is (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgCl2, 2 CaCl2, and 10 Dextrose.

Whole-Cell Patch-Clamp Recording

This protocol outlines the general procedure for whole-cell voltage-clamp recordings to measure tonic and phasic GABAergic currents.

  • Slice Placement and Visualization: A single brain slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF. Neurons are visualized using differential interference contrast (DIC) optics.

  • Pipette Preparation and Approach: Borosilicate glass pipettes (3-5 MΩ resistance) are filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl2, 0.1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.2-7.3 and osmolarity to 280-290 mOsm. The high chloride concentration in the internal solution allows for the recording of GABAA receptor-mediated currents as inward currents at a holding potential of -70 mV. The pipette is carefully positioned over the soma of the target neuron.

  • Seal Formation and Whole-Cell Configuration: Gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane. A brief, strong suction pulse is then applied to rupture the membrane patch, establishing the whole-cell configuration.

  • Recording of GABAergic Currents:

    • Baseline Recording: The neuron is voltage-clamped at -70 mV. Spontaneous IPSCs (phasic events) and the steady-state holding current (influenced by tonic inhibition) are recorded for a stable baseline period.

    • Drug Application: this compound (e.g., 10-20 µM) is added to the perfusing aCSF.

    • Post-Drug Recording: After a period of drug equilibration, GABAergic currents are recorded again to assess the effects of this compound.

    • Measurement of Tonic Current: The tonic GABAergic current is typically measured as the change in the holding current induced by the application of a GABAA receptor antagonist, such as bicuculline or gabazine, at the end of the experiment. The difference in the holding current before and after the antagonist application represents the magnitude of the tonic current.

  • Data Analysis: Recorded currents are amplified, filtered, and digitized. Phasic events (sIPSCs) are analyzed for their amplitude, frequency, and decay kinetics. The tonic current is quantified as the shift in the baseline holding current. Statistical tests are used to compare the parameters before and after this compound application.

Conclusion

This compound exerts a differential effect on tonic and phasic GABAergic inhibition. Its primary impact on phasic inhibition is to prolong the duration of IPSCs by delaying the clearance of synaptically released GABA, with minimal effect on their amplitude. In contrast, this compound potentiates tonic inhibition by increasing the ambient extracellular GABA concentration, leading to a greater activation of extrasynaptic GABAA receptors and an enhanced tonic current. This dual mechanism of action contributes to its overall anticonvulsant efficacy. A thorough understanding of these distinct effects is crucial for the rational design and development of novel therapeutics targeting the GABAergic system.

References

Off-Label Research Applications of Tiagabine in Neuroscience: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine, a selective GABA reuptake inhibitor (SGRI), is clinically approved for the adjunctive treatment of partial seizures. Its mechanism of action, centered on the potentiation of GABAergic neurotransmission via the inhibition of the GABA transporter 1 (GAT-1), has prompted significant off-label research into its potential therapeutic applications across a spectrum of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the key off-label research applications of this compound in neuroscience, with a focus on anxiety disorders, sleep disorders, and neuropathic pain. This document synthesizes quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes key mechanisms and workflows to serve as a resource for researchers and professionals in the field.

Core Mechanism of Action: GAT-1 Inhibition

This compound's primary mechanism of action is the selective inhibition of the GABA transporter 1 (GAT-1), a presynaptic and glial transporter responsible for the reuptake of GABA from the synaptic cleft.[1] By blocking GAT-1, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] This enhancement of GABAergic tone leads to a more pronounced and prolonged activation of postsynaptic GABA-A and GABA-B receptors, resulting in increased neuronal inhibition.[1]

dot

Figure 1: Mechanism of this compound Action at the GABAergic Synapse.

Off-Label Application in Anxiety Disorders

The role of GABA in the pathophysiology of anxiety is well-established, making GABAergic modulators a key area of research for anxiolytic therapies.[3] Preclinical and clinical studies have explored this compound's potential in treating various anxiety disorders, including Generalized Anxiety Disorder (GAD).

Quantitative Data
Study TypeModel/PopulationDosingKey FindingsReference(s)
PreclinicalC57BL/6JOlaHsD mice7.5 mg/kg, PO (acute & chronic)Acute and chronic administration induced anxiolytic effects in the elevated plus maze and modified hole board tests.[4]
Clinical TrialAdults with GAD4-16 mg/day (flexible dose)Significant reduction in Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo in patients completing 10 weeks of treatment.[2]
Clinical TrialAdults with GAD4-16 mg/day (flexible dose)Reduction in mean HAM-A total score of 11.8 for this compound vs. 10.2 for placebo (LOCF analysis, p = .27). Significant difference favoring this compound in a post hoc MMRM analysis (p < .01).[5]
Open-Label StudyAdults with anxiety (augmentation therapy)Mean final dose: 13 mg/daySignificant decreases in mean HAM-A and Beck Anxiety Inventory (BAI) scores at Week 8 (P<0.001).[6]
Case SeriesAdults with GAD2-12 mg/day (initial)Improvement in anxiety symptoms, with clinically effective doses often ranging from 20-46 mg/day for treatment over 6 months.[7]
Experimental Protocols

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[8]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[9]

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes prior to the test.

    • Place the mouse in the center of the maze, facing an open arm.[10]

    • Allow the animal to freely explore the maze for a 5-minute session.[10]

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[9]

  • Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent in and the number of entries into the open arms compared to a control group.

This test is based on the innate aversion of rodents to brightly lit areas.[11]

  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.[11]

  • Procedure:

    • Place the mouse in the center of the lit compartment.[12]

    • Allow the animal to explore the apparatus for a 5 to 10-minute period.[12]

    • Record the time spent in each compartment and the number of transitions between compartments.[13]

  • Data Analysis: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.[13]

dot

Anxiety_Research_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials Animal_Model Rodent Model (e.g., C57BL/6 Mice) Drug_Admin This compound Administration (e.g., 7.5 mg/kg, PO) Animal_Model->Drug_Admin Behavioral_Test Behavioral Assays Drug_Admin->Behavioral_Test EPM Elevated Plus Maze Behavioral_Test->EPM LDB Light/Dark Box Behavioral_Test->LDB Data_Analysis_Pre Data Analysis: Time in Open Arms, Transitions EPM->Data_Analysis_Pre LDB->Data_Analysis_Pre Patient_Population Human Subjects (e.g., GAD patients) Drug_Admin_Clin This compound Administration (e.g., 4-16 mg/day) Patient_Population->Drug_Admin_Clin Assessment Clinical Assessment Drug_Admin_Clin->Assessment HAMA HAM-A Score Assessment->HAMA Data_Analysis_Clin Data Analysis: Change in HAM-A from Baseline HAMA->Data_Analysis_Clin GABA_Receptor_Signaling cluster_gaba_a GABA-A Receptor Pathway cluster_gaba_b GABA-B Receptor Pathway This compound This compound GAT1 GAT-1 Transporter This compound->GAT1 Inhibits GABA_ext Increased Extracellular GABA GAT1->GABA_ext Leads to GABA_A GABA-A Receptor GABA_ext->GABA_A Activates GABA_B GABA-B Receptor GABA_ext->GABA_B Activates Cl_influx Cl- Influx GABA_A->Cl_influx Hyperpolarization_A Hyperpolarization Cl_influx->Hyperpolarization_A G_protein G-protein Activation (Gi/o) GABA_B->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition K_efflux K+ Efflux G_protein->K_efflux Ca_influx_inhibition Ca2+ Influx Inhibition G_protein->Ca_influx_inhibition Hyperpolarization_B Hyperpolarization K_efflux->Hyperpolarization_B In_Vivo_Microdialysis_Workflow Animal_Prep 1. Animal Preparation (e.g., Rat) Probe_Implant 2. Stereotaxic Implantation of Microdialysis Probe Animal_Prep->Probe_Implant Perfusion 3. Perfusion with Artificial CSF Probe_Implant->Perfusion Baseline 4. Baseline Sample Collection Perfusion->Baseline Drug_Admin 5. This compound Administration (e.g., i.p.) Baseline->Drug_Admin Post_Drug_Sample 6. Post-Drug Sample Collection Drug_Admin->Post_Drug_Sample Analysis 7. Sample Analysis (e.g., HPLC) Post_Drug_Sample->Analysis Quantification 8. Quantification of Extracellular GABA Analysis->Quantification

References

Methodological & Application

Application Notes and Protocols for the Use of Tiagabine in Genetically Epilepsy-Prone Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genetically epilepsy-prone rats (GEPRs) are well-established animal models for studying the pathophysiology of epilepsy and for the preclinical evaluation of potential antiepileptic drugs.[1][2][3] These rat strains, primarily the GEPR-3 (moderate seizures) and GEPR-9 (severe seizures), exhibit a characteristic and reproducible seizure response to audiogenic stimuli, making them valuable tools for epilepsy research.[1][2] Tiagabine, a selective inhibitor of the GABA transporter 1 (GAT-1), has demonstrated efficacy in controlling seizures in these models.[4][5][6] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound enhances GABAergic inhibition and reduces neuronal hyperexcitability.[4][7][8]

These application notes provide detailed protocols for the use of this compound in GEPR models, including drug preparation and administration, induction and scoring of audiogenic seizures, and expected outcomes based on preclinical data. The information is intended to guide researchers in designing and executing studies to investigate the anticonvulsant properties of this compound and other GAT-1 inhibitors.

Mechanism of Action of this compound

This compound's primary mechanism of action is the selective inhibition of the GAT-1 transporter, which is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4][7][8] This inhibition leads to an increase in the extracellular concentration of GABA, thereby prolonging the activation of postsynaptic GABA-A and GABA-B receptors.[9] The enhanced GABAergic neurotransmission results in increased inhibitory postsynaptic potentials (IPSPs), which counteracts neuronal hyperexcitability and suppresses seizure activity.[5][9] Studies have shown that systemic administration of this compound significantly elevates extracellular GABA levels in various brain regions of rats, including the globus pallidus, ventral pallidum, and substantia nigra.[10][11]

Tiagabine_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibition Increased Inhibition (Reduced Excitability) GABA_receptor->Inhibition This compound This compound This compound->GAT1 Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in genetically epilepsy-prone rats.

Table 1: Anticonvulsant Efficacy of this compound in GEPRs

Seizure ComponentED₅₀ (mg/kg, i.p.)Animal ModelReference
Tonic Seizures11GEPR[10]
Clonic Seizures30GEPR[10]
Overall Seizure Severity30GEPR-9[4]

Table 2: Dose-Dependent Effects of this compound on Extracellular GABA Levels in Rats

Brain RegionThis compound Dose (mg/kg, i.p.)Peak Increase in Extracellular GABA (% of basal level)Reference
Globus Pallidus11.5240%[11]
Globus Pallidus21310%[11]
Ventral Pallidum11.5280%[11]
Ventral Pallidum21350%[11]
Substantia Nigra21200%[11]

Experimental Protocols

This compound Preparation and Administration

Objective: To prepare and administer this compound to GEPRs for anticonvulsant testing.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal scale

Protocol:

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound hydrochloride based on the desired dose and the weight of the animals.

    • Dissolve the this compound hydrochloride in sterile saline to the desired concentration. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound HCl in 10 mL of sterile saline.

    • Vortex the solution until the this compound is completely dissolved. Prepare fresh solutions on the day of the experiment.

  • Animal Dosing:

    • Weigh each rat immediately before dosing to ensure accurate dose calculation.

    • Administer the this compound solution via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the size of the rat (e.g., 1 mL/kg).

    • For dose-response studies, a range of doses from 2.5 to 40 mg/kg is recommended.[12]

    • Administer a vehicle control (e.g., sterile saline) to a separate group of animals.

    • The time between this compound administration and seizure induction should be consistent across all animals, typically 30 minutes.[13]

Induction and Scoring of Audiogenic Seizures

Objective: To induce and score audiogenic seizures in GEPRs following this compound or vehicle administration.

Materials:

  • Acoustic stimulation chamber

  • Sound source capable of producing a high-intensity stimulus (e.g., electric bell, speaker)

  • Sound level meter to calibrate the stimulus intensity (typically 98-100 dB).[14][15]

  • Video recording equipment for later analysis

  • Timer

Protocol:

  • Acclimation:

    • Place the rat in the acoustic stimulation chamber and allow it to acclimate for a brief period (e.g., 1-2 minutes).

  • Audiogenic Seizure Induction:

    • Present the acoustic stimulus (e.g., 100 dB electric bell) for a fixed duration, typically 60 seconds or until a tonic-clonic seizure is observed.[14][15]

  • Seizure Scoring:

    • Observe and score the seizure response based on a standardized scale. A common scoring system includes the following stages:

      • Stage 1: Wild Running: Explosive running, often in a circular pattern.[16]

      • Stage 2: Clonic Seizures: Loss of posture with clonus of the limbs, head, and/or body.[16]

      • Stage 3: Tonic Seizures: Tonic extension of the forelimbs and hindlimbs.[16]

      • Stage 4: Opisthotonus: Severe tonic extension with arching of the back.[16]

    • Record the latency to the onset of wild running and the latency to the onset of clonic and tonic seizures.

    • Record the duration of each seizure component.

    • Video recording is highly recommended for accurate and unbiased scoring.

Experimental_Workflow start Start drug_prep Prepare this compound and Vehicle Solutions start->drug_prep animal_weighing Weigh GEPRs drug_prep->animal_weighing drug_admin Administer this compound or Vehicle (i.p. injection) animal_weighing->drug_admin wait Wait 30 minutes drug_admin->wait acclimation Acclimate Rat in Test Chamber (1-2 min) wait->acclimation seizure_induction Induce Seizure (Acoustic Stimulus, 100 dB, 60s) acclimation->seizure_induction observation Observe and Record Seizure Behavior seizure_induction->observation scoring Score Seizure Severity (Latency, Duration, Stages) observation->scoring data_analysis Data Analysis scoring->data_analysis end End data_analysis->end

Caption: Experimental workflow for testing this compound in GEPRs.

Expected Outcomes and Troubleshooting

  • Efficacy: this compound is expected to produce a dose-dependent reduction in the severity of audiogenic seizures in GEPRs.[4][5] At effective doses, an increase in the latency to seizure onset and a decrease in the incidence and duration of clonic and tonic convulsions should be observed.

  • Behavioral Effects: At higher doses, this compound may cause sedation or motor impairment.[10] It is important to perform baseline motor function tests (e.g., rotarod) to distinguish anticonvulsant effects from non-specific motor deficits.

  • Variability: Seizure susceptibility in GEPRs can be influenced by age and sex.[1][17] It is recommended to use age-matched animals and balance the number of males and females in each experimental group to minimize variability.

  • Troubleshooting:

    • No anticonvulsant effect: Verify the correct preparation and administration of the this compound solution. Ensure the acoustic stimulus is of sufficient intensity and duration to reliably induce seizures in control animals.

    • High mortality: High doses of this compound can be toxic. If excessive mortality is observed, reduce the dose range.

Conclusion

The use of this compound in genetically epilepsy-prone rat models provides a robust system for investigating the role of GABAergic neurotransmission in seizure control. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize this model in the development and evaluation of novel antiepileptic therapies targeting the GABA system.

References

Tiagabine Administration in Papio papio Primate Models of Epilepsy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naturally photosensitive baboon, Papio papio, serves as a valuable non-human primate model for studying generalized epilepsy, particularly photosensitive epilepsy. Its response to intermittent light stimulation (ILS), which can induce myoclonic jerks and generalized seizures, closely mimics aspects of human epilepsy. Tiagabine, a selective GABA reuptake inhibitor (GRI), has been investigated as a potential anticonvulsant in this model. By blocking the GABA transporter 1 (GAT-1), this compound increases the synaptic availability of the inhibitory neurotransmitter GABA, thereby reducing neuronal hyperexcitability.

These application notes provide a summary of the available information on the administration of this compound in the Papio papio model and outline general experimental protocols based on existing literature. It is important to note that detailed, step-by-step protocols for the intravenous administration of this compound specifically in Papio papio are not extensively detailed in publicly available scientific literature. The following sections synthesize the available data and provide guidance for designing such experiments.

Quantitative Data Summary

Published research on the intravenous administration of this compound in Papio papio is limited. However, a key study provides a single data point on its efficacy. This information is summarized in the table below. Researchers should consider this as a starting point for dose-finding studies.

Drug Dose (Intravenous) Effect on Photically-Induced Seizures Observed Side Effects Reference
This compound2.4 µmol/kgReduction in myoclonic seizuresNeurological impairment (details not specified)[1]

Signaling Pathway of this compound

This compound's primary mechanism of action is the inhibition of GABA reuptake, which enhances GABAergic neurotransmission.

Tiagabine_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_cleft GABA GAT1 GAT-1 Transporter GABA_cleft->GAT1 Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binds GABA_vesicle GABA Vesicles GABA_vesicle->GABA_cleft Release Inhibition Neuronal Inhibition GABA_receptor->Inhibition Activates This compound This compound This compound->GAT1 Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for the investigation of this compound in the Papio papio model of photosensitive epilepsy. These protocols are based on standard practices in non-human primate research and the limited available data for this compound.

Animal Model and Housing
  • Species: Papio papio with known photosensitivity.

  • Selection: Animals should be screened for a consistent and reproducible photomyoclonic response to intermittent light stimulation.

  • Housing: Primates should be housed in accordance with the Guide for the Care and Use of Laboratory Animals, with appropriate environmental enrichment.

This compound Formulation and Administration (Proposed)

Note: A specific, validated vehicle for intravenous this compound in Papio papio is not described in the reviewed literature. The following is a general guidance for formulation development.

  • Formulation: this compound hydrochloride is sparingly soluble in water. A common approach for preclinical intravenous formulations of compounds with limited water solubility is to use a vehicle such as a mixture of saline, ethanol, and a solubilizing agent like propylene glycol or polyethylene glycol (PEG). The final formulation must be sterile and biocompatible. It is critical to perform solubility and stability studies of the chosen formulation.

  • Concentration: The concentration of this compound in the vehicle should be calculated to allow for the administration of the desired dose in a small volume (e.g., 0.1-0.5 mL/kg) to avoid fluid overload.

  • Administration:

    • Route: Intravenous (i.v.) injection or infusion. For precise control of drug delivery, a slow bolus injection or a controlled infusion is recommended.

    • Procedure: Administration should be performed by trained personnel via a catheter temporarily placed in a peripheral vein (e.g., saphenous or cephalic vein) or through a surgically implanted vascular access port for chronic studies. The animal should be appropriately restrained or sedated as per the institution's animal care and use committee (IACUC) approved protocol.

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Baseline_EEG Baseline EEG Recording ILS_pre Intermittent Light Stimulation (ILS) Baseline_EEG->ILS_pre Seizure_Scoring_pre Baseline Seizure Scoring ILS_pre->Seizure_Scoring_pre Drug_Admin This compound/Vehicle Administration (i.v.) Seizure_Scoring_pre->Drug_Admin Post_EEG Post-Treatment EEG Recording Drug_Admin->Post_EEG Neuro_Behavioral Neurological & Behavioral Assessment Drug_Admin->Neuro_Behavioral ILS_post ILS Challenge Post_EEG->ILS_post Seizure_Scoring_post Post-Treatment Seizure Scoring ILS_post->Seizure_Scoring_post

References

Application Notes and Protocols for Amygdala- and Hippocampal-Kindling Models with Tiagabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kindling is a widely used animal model to study the progressive development of epilepsy and to screen potential antiepileptic drugs. This model involves the repeated application of an initially subconvulsive electrical or chemical stimulus to a specific brain region, typically the amygdala or hippocampus, which leads to the gradual development of full-blown seizures. Tiagabine, a selective GABA reuptake inhibitor, has shown efficacy in these models, highlighting the crucial role of GABAergic neurotransmission in seizure modulation.

These application notes provide detailed protocols for establishing amygdala- and hippocampal-kindling models in rodents and for evaluating the effects of this compound. The information is intended to guide researchers in pharmacology, neuroscience, and drug development in utilizing these models for their studies.

Mechanism of Action of this compound

This compound's primary mechanism of action is the selective inhibition of the GABA transporter 1 (GAT-1).[1][2] By blocking GAT-1, this compound reduces the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[2][3] This leads to an increased concentration of GABA in the synapse, thereby enhancing and prolonging the inhibitory effects of GABAergic neurotransmission.[2][3] This enhanced inhibition helps to counteract the excessive neuronal excitation that characterizes seizures.

Amygdala-Kindling Model

The amygdala-kindling model is a classic and robust model of temporal lobe epilepsy, characterized by seizures that originate in the amygdala and can generalize.

Experimental Protocol

1. Animal Subjects and Housing:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Age/Weight: Rats (250-350g), Mice (20-30g).

  • Housing: Animals should be individually housed after surgery to prevent damage to the head-mounted electrodes. A 12-hour light/dark cycle should be maintained with ad libitum access to food and water.

2. Stereotaxic Surgery and Electrode Implantation:

  • Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).

  • Stereotaxic Implantation: Secure the animal in a stereotaxic frame. A bipolar stimulating/recording electrode is implanted into the basolateral amygdala.

    • Rat Coordinates: (from Bregma) AP: -2.8 mm, ML: ±4.8 mm, DV: -8.5 mm.

    • Mouse Coordinates: (from Bregma) AP: -1.2 mm, ML: ±3.0 mm, DV: -4.5 mm.

  • Anchoring: Secure the electrode assembly to the skull using dental cement and anchor screws.

  • Post-operative Care: Administer analgesics and allow a recovery period of at least one week before starting the kindling procedure.

3. Kindling Procedure:

  • Afterdischarge (AD) Threshold Determination: Before kindling, determine the AD threshold, which is the minimum current intensity required to elicit an afterdischarge of at least 3-5 seconds. This is done by applying a series of increasing currents.

  • Stimulation Parameters: A common stimulation protocol involves a 1-second train of 60 Hz, biphasic, 1 ms square wave pulses.[4] The intensity is typically set just above the AD threshold.

  • Stimulation Schedule: Stimulate the animals once or twice daily. A twice-daily stimulation with a 6-8 hour interval can lead to a kindled state in approximately 14 days in rats.[4]

  • Seizure Scoring: After each stimulation, observe and score the behavioral seizure severity using Racine's scale:

    • Stage 1: Facial and mouth movements.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with bilateral forelimb clonus.

    • Stage 5: Rearing and falling (loss of postural control).

  • Fully Kindled State: An animal is considered fully kindled after exhibiting three consecutive Stage 5 seizures.

4. Drug Administration:

  • Route of Administration: this compound is typically administered intraperitoneally (i.p.).

  • Dosing: The dosage of this compound can be varied to determine its dose-dependent effects. Studies have used doses ranging from 2.5 to 40 mg/kg in rats.[5]

  • Timing: Administer this compound 30 minutes before the kindling stimulation.[6]

Hippocampal-Kindling Model

The hippocampal-kindling model is another widely used model for temporal lobe epilepsy, with seizures originating in the hippocampus.

Experimental Protocol

1. Animal Subjects and Housing:

  • Similar to the amygdala-kindling model.

2. Stereotaxic Surgery and Electrode Implantation:

  • Anesthesia and Stereotaxic Implantation: Similar to the amygdala-kindling model. A bipolar stimulating/recording electrode is implanted into the dorsal or ventral hippocampus.

    • Rat Coordinates (Dorsal Hippocampus): (from Bregma) AP: -3.8 mm, ML: ±2.5 mm, DV: -3.5 mm.

    • Mouse Coordinates (CA3 region): (from Bregma) AP: -2.9 mm, ML: -3.0 mm, DV: -3.2 mm.[7]

  • Anchoring and Post-operative Care: Same as for the amygdala-kindling model.

3. Kindling Procedure:

  • AD Threshold Determination: Determine the afterdischarge threshold as described for the amygdala-kindling model.

  • Stimulation Parameters: A common protocol uses a 10-second train of 50 Hz, 1 ms biphasic pulses.

  • Stimulation Schedule: A rapid kindling paradigm can be used, involving multiple stimulations per day. For example, six stimulations daily for four consecutive days in mice.[8]

  • Seizure Scoring: Use Racine's scale to score behavioral seizures as in the amygdala-kindling model.

  • Fully Kindled State: The criterion for a fully kindled state is the same as for the amygdala-kindling model.

4. Drug Administration:

  • Route, Dosing, and Timing: Similar to the amygdala-kindling model.

Data Presentation

Table 1: Effect of this compound on Amygdala-Kindled Seizures in Rats
Treatment Group (i.p.)Dose (µmol/kg)Average Behavioral Score (at 16th stimulation)Amygdaloid Afterdischarge (AD) Duration (s) (at 16th stimulation)Cortical Afterdischarge (AD) Duration (s) (at 16th stimulation)
Vehicle (Control)-4.7 ± 0.292 ± 1092 ± 10
This compound7.33.9 ± 0.256 ± 1255 ± 13
This compound24.31.4 ± 0.325 ± 320 ± 5

Data adapted from a study on the anti-epileptogenic effect of this compound in amygdala kindling.[6]

Table 2: Dose-Dependent Anticonvulsant Effects of this compound in Amygdala- and Hippocampal-Kindled Rats
DrugKindling SiteDose Range (mg/kg, i.p.)Anticonvulsant Effect
This compoundAmygdala2.5 - 40Potent and dose-dependent
This compoundHippocampus2.5 - 40Potent and dose-dependent

Information based on a study determining the antiepileptic profile of this compound.[5]

Visualizations

GABAergic Synapse and the Effect of this compound

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicle Glutamate->GABA_vesicle Synthesis GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GAT1 GAT-1 Transporter GABA_neurotransmitter->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_neurotransmitter->GABA_A_Receptor Binds to Chloride_channel Cl- Influx GABA_A_Receptor->Chloride_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization This compound This compound This compound->GAT1 Inhibits Kindling_Workflow cluster_setup Experimental Setup cluster_kindling Kindling Procedure cluster_drug_testing Drug Efficacy Testing Animal_Prep Animal Preparation (Rat or Mouse) Surgery Stereotaxic Surgery & Electrode Implantation (Amygdala or Hippocampus) Animal_Prep->Surgery Recovery Post-operative Recovery (1 week) Surgery->Recovery AD_Threshold Determine Afterdischarge (AD) Threshold Recovery->AD_Threshold Stimulation Repeated Electrical Stimulation (Daily or Rapid Protocol) AD_Threshold->Stimulation Scoring Behavioral Seizure Scoring (Racine's Scale) Stimulation->Scoring Observe & Score Fully_Kindled Verification of Fully Kindled State (3 x Stage 5 Seizures) Scoring->Fully_Kindled Drug_Admin Administer this compound or Vehicle (i.p.) Fully_Kindled->Drug_Admin Proceed to Drug Studies Post_Drug_Stim Electrical Stimulation (30 min post-drug) Drug_Admin->Post_Drug_Stim Data_Collection Record Seizure Score & Afterdischarge Duration Post_Drug_Stim->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis

References

Application Notes and Protocols: Tiagabine in the DBA/2 Mouse Model of Audiogenic Seizures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The DBA/2 mouse is a well-established inbred strain genetically susceptible to audiogenic seizures (AGS), making it a valuable model for studying the pathophysiology of epilepsy and for the preclinical evaluation of potential anticonvulsant therapies.[1][2][3] Seizures in these mice are induced by a high-intensity auditory stimulus and are characterized by a predictable sequence of events, including wild running, clonic and tonic convulsions, and in some cases, respiratory arrest.[1][3] The susceptibility to audiogenic seizures in DBA/2 mice is age-dependent, with the highest sensitivity observed between 21 and 28 days of age.[1][3]

Tiagabine is an anticonvulsant drug that selectively inhibits the GABA transporter 1 (GAT-1), leading to a reduction in GABA reuptake and a subsequent increase in the concentration of this major inhibitory neurotransmitter in the synaptic cleft.[4][5] This application note provides a comprehensive overview of the use of this compound in the DBA/2 mouse model, including detailed experimental protocols, quantitative data on its efficacy, and a visualization of its mechanism of action.

Quantitative Data Presentation

The anticonvulsant efficacy of this compound in the DBA/2 mouse model of audiogenic seizures is summarized in the table below. The data highlights the potent effect of this compound in blocking sound-induced seizures.

CompoundAnimal ModelSeizure TypeRoute of AdministrationED50Plasma Concentration at ED50Brain Concentration at ED50Reference
This compoundDBA/2 MiceAudiogenic SeizuresIntraperitoneal (i.p.)0.4 mg/kg141 ng/ml46 ng/g[6]

Experimental Protocols

Animal Model and Housing
  • Strain: DBA/2 mice.

  • Age: 21-28 days (peak susceptibility to audiogenic seizures).[1][3]

  • Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. To avoid pre-exposure to loud noises that could alter seizure susceptibility, it is crucial to maintain a quiet animal facility.

This compound Administration
  • Compound Preparation: Prepare this compound hydrochloride in a suitable vehicle, such as saline or distilled water. The concentration should be adjusted to allow for the desired dose to be administered in a volume of approximately 10 ml/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in mice.

  • Dosing: Based on the established ED50 of 0.4 mg/kg, a dose-response study could include doses ranging from 0.1 mg/kg to 1.0 mg/kg to fully characterize the anticonvulsant effect. A vehicle control group must be included in all experiments.

Audiogenic Seizure Induction
  • Apparatus: A sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell or a speaker emitting a pure tone). The sound intensity should be calibrated to a consistent level, typically between 100-120 dB.[1][3]

  • Procedure:

    • Thirty minutes after this compound or vehicle administration, place a single mouse into the sound-proof chamber.

    • Allow for a brief acclimatization period (e.g., 1 minute).

    • Initiate the auditory stimulus and observe the mouse for a maximum of 60 seconds.

    • Record the seizure response according to a standardized scoring scale (see below).

    • If a tonic-clonic seizure occurs, terminate the stimulus immediately.

    • At the end of the observation period, remove the mouse from the chamber.

Seizure Scoring

The severity of audiogenic seizures can be quantified using a well-established scoring system. A commonly used scale is presented below:

ScoreSeizure PhaseBehavioral Observation
0No responseNo change in behavior.
1Wild RunningExplosive running and jumping behavior.
2Clonic SeizureLoss of righting reflex with clonic convulsions of limbs.
3Tonic-Clonic SeizureTonic extension of forelimbs and hindlimbs with clonus.
4Tonic SeizureFull tonic extension of all limbs.
5Respiratory Arrest and DeathCessation of breathing following the tonic seizure.

Adapted from various sources describing audiogenic seizure scoring.[7][8]

Mechanism of Action and Signaling Pathway

This compound's anticonvulsant effect in the DBA/2 mouse model is attributed to its specific inhibition of the GABA transporter 1 (GAT-1). This action potentiates GABAergic neurotransmission, which is believed to be deficient in brain regions critical for seizure propagation in this model, such as the inferior colliculus.[9][10]

The following diagram illustrates the proposed mechanism of action of this compound in preventing audiogenic seizures.

Tiagabine_Mechanism_of_Action cluster_presynaptic Presynaptic GABAergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_receptor->Hyperpolarization Cl- influx Seizure_Propagation Seizure Propagation Hyperpolarization->Seizure_Propagation Inhibits This compound This compound This compound->GAT1 Inhibits Audiogenic_Stimulus Audiogenic Stimulus (100-120 dB) Inferior_Colliculus Inferior Colliculus (Hyperexcitability) Audiogenic_Stimulus->Inferior_Colliculus Inferior_Colliculus->Seizure_Propagation Experimental_Workflow start Start animal_prep Animal Preparation (DBA/2 mice, 21-28 days old) start->animal_prep drug_admin Drug Administration (this compound or Vehicle i.p.) animal_prep->drug_admin wait Waiting Period (30 minutes) drug_admin->wait seizure_induction Audiogenic Seizure Induction (100-120 dB sound) wait->seizure_induction observation Behavioral Observation & Scoring (60 seconds) seizure_induction->observation data_analysis Data Analysis (ED50 calculation, statistical tests) observation->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Tiagabine in the Pentylenetetrazol (PTZ)-Induced Seizure Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pentylenetetrazol (PTZ)-induced seizure model is a widely utilized preclinical tool for the screening and characterization of potential anti-epileptic drugs. PTZ, a non-competitive antagonist of the GABA-A receptor, induces seizures by disrupting inhibitory neurotransmission, leading to neuronal hyperexcitability.[1][2][3][4] This model can be adapted for both acute and chronic (kindling) studies of epilepsy.[1][5] Tiagabine, an anti-epileptic drug, enhances GABAergic neurotransmission by selectively inhibiting the GABA transporter 1 (GAT-1), thereby increasing the concentration of GABA in the synaptic cleft.[6][7][8][9] This document provides detailed protocols for utilizing the PTZ-induced seizure model to evaluate the efficacy of this compound, along with data presentation and visualization of relevant pathways.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of GAT-1, a key transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons.[6][7][8] By blocking GAT-1, this compound increases the extracellular concentration of GABA, making more of this inhibitory neurotransmitter available to bind to postsynaptic GABA-A receptors.[6][8] This enhanced GABAergic activity leads to a more pronounced inhibitory tone in the brain, which helps to stabilize neural activity and prevent the excessive neuronal firing characteristic of seizures.[8]

Data Presentation

Table 1: Efficacy of this compound in the PTZ-Induced Seizure Model in Mice
This compound Dose (mg/kg)PTZ Dose (mg/kg)Seizure ParameterObservationReference
0.5, 1, and 240 (repeated injections)Full Bloom Seizure Development2 mg/kg maximally inhibited seizure development.[10][11]
0.5, 1, and 240 (repeated injections)Epileptic Spike Discharges2 mg/kg reduced epileptic spike discharges from the cortex.[10][11]
Not SpecifiedNot SpecifiedTonic Extensor Seizure Threshold (TID50)43 mg/kg (i.p.)[12]

TID50: The dose of an anticonvulsant drug required to increase the PTZ seizure threshold for tonic extensor by 50%.

Experimental Protocols

Protocol 1: Acute PTZ-Induced Seizure Model

This protocol is designed to evaluate the immediate anticonvulsant effects of a compound.

Materials:

  • Pentylenetetrazol (PTZ)

  • This compound hydrochloride

  • Saline solution (0.9% NaCl)

  • Experimental animals (e.g., male BALB/c mice or Wistar rats)

  • Syringes and needles for injection (e.g., 27-gauge)

  • Observation chamber

Procedure:

  • Animal Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week prior to the experiment.

  • Drug Preparation: Dissolve PTZ and this compound in saline solution to the desired concentrations.

  • Animal Preparation: Weigh each animal to determine the correct injection volume.

  • This compound Administration: Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 0.5, 1, 2 mg/kg). A vehicle control group receiving only saline should be included.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 15-30 minutes) for this compound to be absorbed and distributed.

  • PTZ Administration: Inject PTZ intraperitoneally at a convulsant dose (e.g., 70-75 mg/kg in rats, a lower dose may be used in mice to observe different seizure phases).[13][14]

  • Observation: Immediately after PTZ injection, place the animal in the observation chamber and record seizure activity for at least 30 minutes.[1][5] Key parameters to observe include:

    • Latency to the first myoclonic jerk.

    • Latency to generalized clonic seizures.

    • Latency to tonic hindlimb extension.

    • Seizure severity scored using a standardized scale (e.g., Racine scale).

    • Duration of seizures.

  • Data Analysis: Compare the seizure parameters between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

Protocol 2: PTZ Kindling Model

This protocol is used to model chronic epilepsy and assess the anti-epileptogenic potential of a compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Animal Acclimatization and Drug Preparation: Follow steps 1 and 2 from Protocol 1.

  • Kindling Induction: Administer a sub-convulsive dose of PTZ (e.g., 30-40 mg/kg) intraperitoneally every other day for a specified period (e.g., 21 days for a total of 11 injections).[10][11]

  • This compound Co-administration: Administer this compound (e.g., 0.5, 1, 2 mg/kg, i.p.) simultaneously with each PTZ injection.[10][11] A control group receiving PTZ and saline should be included.

  • Seizure Scoring: After each PTZ injection, observe and score the seizure severity for 30 minutes.[5] An increase in seizure score with repeated injections indicates successful kindling.

  • Post-Kindling Assessments (Optional): After the kindling period, additional behavioral tests (e.g., light/dark box for anxiety, Morris water maze for cognition) and molecular analyses (e.g., mRNA expression of BDNF/TrkB, neuroinflammatory markers) can be performed to assess the broader effects of this compound.[10][11]

  • Data Analysis: Analyze the progression of seizure scores over time between the different treatment groups.

Visualizations

Signaling Pathway of this compound in the PTZ Model```dot

// Nodes PTZ [label="Pentylenetetrazol (PTZ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GABA_A [label="GABA-A Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibition [label="Neuronal Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excitation [label="Neuronal Hyperexcitation\n(Seizure)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GAT1 [label="GABA Transporter 1 (GAT-1)", fillcolor="#FBBC05", fontcolor="#202124"]; GABA_reuptake [label="GABA Reuptake", fillcolor="#F1F3F4", fontcolor="#202124"]; GABA_synapse [label="Increased Synaptic GABA", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PTZ -> GABA_A [label=" Antagonizes", color="#EA4335"]; GABA_A -> Inhibition [label=" Reduced", style=dashed, color="#EA4335"]; Inhibition -> Excitation [label=" Leads to", color="#202124"]; this compound -> GAT1 [label=" Inhibits", color="#4285F4"]; GAT1 -> GABA_reuptake [label=" Mediates", color="#202124"]; GABA_reuptake -> GABA_synapse [label=" Decreased", style=dashed, color="#4285F4"]; GABA_synapse -> GABA_A [label=" Enhances\nActivation", color="#34A853"]; GABA_A -> Inhibition [label=" Increased", color="#34A853"]; Inhibition -> Excitation [label=" Suppresses", color="#34A853", style=dashed]; }

Caption: Workflow for a PTZ kindling study with this compound.

References

Application Notes and Protocols for the Maximal Electroshock (MES) Seizure Model with Tiagabine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maximal Electroshock (MES) seizure model is a widely utilized preclinical tool for evaluating the efficacy of potential antiepileptic drugs. This model is particularly relevant for screening compounds that may be effective against generalized tonic-clonic seizures. Tiagabine, an anticonvulsant medication, exerts its therapeutic effect by selectively inhibiting the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] By blocking the GABA transporter 1 (GAT-1), this compound increases the availability of GABA in the synaptic cleft, thereby enhancing GABAergic inhibition and reducing neuronal excitability.[1][2][3]

While this compound shows limited efficacy in the standard MES test, which employs a supramaximal electrical stimulus, it demonstrates significant anticonvulsant effects in the maximal electroshock seizure threshold (MEST) test.[4] The MEST test is a variation of the MES model that determines the minimum current intensity required to induce a seizure, thus providing a more sensitive measure of a drug's ability to alter seizure susceptibility. These application notes provide detailed protocols for utilizing the MEST model to evaluate the anticonvulsant properties of this compound.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the effect of this compound in the maximal electroshock seizure threshold (MEST) model.

Table 1: Dose-Dependent Effect of this compound on the Electroconvulsive Threshold in Mice

Treatment GroupDose (mg/kg, i.p.)Seizure Threshold (CS50 in mA)Statistical Significance vs. Control
Control (Vehicle)-7.8 ± 0.3-
This compound28.1 ± 0.4Not Significant
This compound49.5 ± 0.5P < 0.05
This compound610.8 ± 0.6P < 0.01

Data adapted from Łukawski et al., 2010.[4] Values are presented as the median current strength (CS50) required to induce tonic-clonic seizures in 50% of the animals, with the standard error of the mean (S.E.M.).

Table 2: Summary of this compound's Efficacy in Different Seizure Models

Seizure ModelThis compound EfficacyED50 (mg/kg, i.p.)Reference
Maximal Electroshock Seizure (MES)Ineffective> 40 (rat)[5]
Maximal Electroshock Seizure Threshold (MEST)Effective5-10 (mice)[6]
Pentylenetetrazol (PTZ)-induced clonic seizuresEffective1.3 (mice)[5]

Experimental Protocols

Maximal Electroshock Seizure Threshold (MEST) Test Protocol

Objective: To determine the effect of this compound on the threshold for electrically induced tonic-clonic seizures in rodents.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Conductive gel or saline solution

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: House the mice in a controlled environment (21±1°C, 50-60% humidity, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Drug Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentrations. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).

  • Animal Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, and various doses of this compound). A minimum of 8-10 animals per group is recommended.

  • Drug Administration: Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection. The time between drug administration and the seizure induction should be standardized based on the pharmacokinetic profile of this compound (typically 15-30 minutes).

  • Seizure Induction:

    • Apply a drop of topical anesthetic to each eye of the mouse to minimize discomfort.

    • Place a small amount of conductive gel or saline on the corneal electrodes to ensure good electrical contact.

    • Gently restrain the mouse and place the corneal electrodes on its corneas.

    • Deliver a brief electrical stimulus (e.g., 60 Hz, 0.2 seconds duration).

    • The intensity of the current is varied to determine the threshold for inducing a tonic hindlimb extension seizure. The "up-and-down" method is commonly used, where the stimulus intensity for each subsequent animal is adjusted based on the response of the previous one.

  • Endpoint Measurement: The endpoint is the presence or absence of a tonic hindlimb extension seizure, defined as a rigid extension of both hindlimbs for at least 3 seconds.

  • Data Analysis: The median convulsive current (CS50), which is the current intensity that induces seizures in 50% of the animals, is calculated for each group using a probit analysis or a similar statistical method. The CS50 values of the this compound-treated groups are then compared to the vehicle control group to determine the anticonvulsant effect.

Visualizations

experimental_workflow Experimental Workflow: MES Seizure Model with this compound cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis animal_acclimation Animal Acclimation drug_preparation Drug Preparation (this compound & Vehicle) animal_acclimation->drug_preparation animal_grouping Random Animal Grouping drug_preparation->animal_grouping drug_administration Drug Administration (i.p.) animal_grouping->drug_administration seizure_induction MES Induction (Corneal Electrodes) drug_administration->seizure_induction observation Observation of Seizure Endpoint seizure_induction->observation data_collection Data Collection (Seizure Presence/Absence) observation->data_collection statistical_analysis Statistical Analysis (e.g., Probit) data_collection->statistical_analysis results Determination of ED50 or Seizure Threshold statistical_analysis->results

Caption: Workflow of the MES seizure model with this compound treatment.

gaba_pathway Signaling Pathway of this compound's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba_synthesis GABA Synthesis gad->gaba_synthesis gaba_vesicle GABA Vesicle gaba_synthesis->gaba_vesicle gaba_released GABA gaba_vesicle->gaba_released action_potential Action Potential action_potential->gaba_vesicle Release gaba_receptor GABA Receptor gaba_released->gaba_receptor gat1 GAT-1 Transporter gaba_released->gat1 Reuptake inhibition Neuronal Inhibition gaba_receptor->inhibition This compound This compound This compound->gat1 Inhibits

Caption: this compound inhibits GABA reuptake via the GAT-1 transporter.

References

Application Notes and Protocols: Tiagabine for Studying Anxiety in the Elevated Plus Maze

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, plays a crucial role in regulating anxiety.[1] Tiagabine, a selective GABA reuptake inhibitor, enhances GABAergic neurotransmission by blocking the GABA transporter 1 (GAT-1), thereby increasing the availability of GABA in the synaptic cleft.[2][3] This mechanism of action suggests its potential as an anxiolytic agent. Preclinical studies have explored the anxiolytic-like effects of this compound, often utilizing the elevated plus maze (EPM) model, a widely used behavioral assay for assessing anxiety in rodents.[4] These application notes provide a comprehensive overview of the use of this compound in the EPM, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound on anxiety-like behavior in the elevated plus maze in rats.

Treatment GroupDose (mg/kg)Mean % Time in Open Arms (± SEM)Mean Number of Open Arm Entries (± SEM)
Control (Saline)-25.4 ± 4.14.2 ± 0.8
This compound18.548.2 ± 5.36.9 ± 1.1
*p < 0.05 compared to control
Treatment GroupDose (mg/kg)Mean % Time in Closed Arms (± SEM)Mean Number of Closed Arm Entries (± SEM)
Control (Saline)-74.6 ± 4.15.8 ± 0.8
This compound18.551.8 ± 5.34.1 ± 1.1
p < 0.05 compared to control

Experimental Protocols

Elevated Plus Maze (EPM) Apparatus and Environment

The EPM apparatus should be constructed from a non-porous material (e.g., Plexiglas, wood painted with a non-odorous paint) and consist of two open arms (e.g., 50 cm long x 10 cm wide) and two closed arms (e.g., 50 cm long x 10 cm wide with 40 cm high walls) extending from a central platform (e.g., 10 cm x 10 cm). The entire maze should be elevated to a height of 50-70 cm above the floor. The testing room should be dimly lit to encourage exploration, and external stimuli such as noise and movement should be minimized.

Animals

Adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g) are commonly used for this assay. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Preparation and Administration

This compound hydrochloride should be dissolved in a sterile saline solution (0.9% NaCl). For a dose of 18.5 mg/kg, the concentration of the solution will depend on the injection volume, which is typically 1 ml/kg for intraperitoneal (IP) injections in rats. Fresh solutions should be prepared on the day of the experiment.

Experimental Procedure
  • Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment begins.

  • Drug Administration: Administer this compound (18.5 mg/kg) or saline (vehicle control) via IP injection 30 minutes before the EPM test.

  • EPM Test:

    • Place the rat on the central platform of the EPM, facing one of the closed arms.

    • Allow the rat to explore the maze freely for a 5-minute period.

    • Record the session using a video camera mounted above the maze for later analysis.

  • Data Analysis:

    • Score the video recordings for the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

    • An entry is typically defined as all four paws entering an arm.

    • Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and the percentage of open arm entries [(Number of open arm entries / Total number of arm entries) x 100].

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as an independent samples t-test or a one-way ANOVA, to compare the this compound-treated group with the control group. A p-value of less than 0.05 is typically considered statistically significant.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Acclimatization (60 min) B This compound/Saline Administration (IP) A->B C Waiting Period (30 min) B->C D Elevated Plus Maze Test (5 min) C->D E Data Analysis D->E

Caption: Experimental workflow for assessing the anxiolytic effects of this compound in the elevated plus maze.

G cluster_pathway GABAergic Signaling Pathway and this compound's Mechanism of Action GABA GABA SynapticCleft Synaptic Cleft GABA->SynapticCleft Release GAT1 GAT-1 Transporter This compound This compound This compound->GAT1 Inhibits SynapticCleft->GAT1 Reuptake GABAReceptor GABA-A Receptor SynapticCleft->GABAReceptor Binds to PostsynapticNeuron Postsynaptic Neuron Chloride Cl- Influx GABAReceptor->Chloride Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Leads to Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Contributes to

Caption: this compound inhibits the GAT-1 transporter, increasing synaptic GABA levels and enhancing GABA-A receptor-mediated inhibition, leading to an anxiolytic effect.

G cluster_logic Logical Relationship of this compound's Action in the EPM This compound This compound Administration GAT1_Inhibition GAT-1 Inhibition This compound->GAT1_Inhibition Increased_GABA Increased Synaptic GABA GAT1_Inhibition->Increased_GABA GABA_A_Activation Enhanced GABA-A Receptor Activation Increased_GABA->GABA_A_Activation Reduced_Neuronal_Excitability Reduced Neuronal Excitability in Anxiety Circuits GABA_A_Activation->Reduced_Neuronal_Excitability Reduced_Anxiety Reduced Anxiety-Like Behavior Reduced_Neuronal_Excitability->Reduced_Anxiety Increased_Open_Arm Increased Time and Entries in Open Arms Reduced_Anxiety->Increased_Open_Arm Measured by

Caption: Logical flow from this compound administration to the observable anxiolytic effect in the elevated plus maze.

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring Tiagabine-Induced GABA Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic neurotransmission is implicated in various neurological and psychiatric disorders, including epilepsy. Tiagabine, an anticonvulsant medication, exerts its therapeutic effect by selectively inhibiting the GABA transporter 1 (GAT-1), thereby reducing the reuptake of GABA from the synaptic cleft and increasing its extracellular concentration.[1][2][3] In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing a dynamic measure of neurotransmitter levels.[4][5] This document provides detailed application notes and protocols for utilizing in vivo microdialysis to measure this compound-induced increases in extracellular GABA levels in the rodent brain.

Mechanism of Action of this compound

This compound is a selective and potent inhibitor of GAT-1, a key protein responsible for clearing GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[6] By blocking GAT-1, this compound effectively increases the concentration and prolongs the presence of GABA in the extracellular space, thereby enhancing GABAergic neurotransmission.[1][2][3] This enhanced inhibitory tone helps to suppress the excessive neuronal firing characteristic of seizures.

Tiagabine_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Extracellular Extracellular GABA GABA_Vesicle->GABA_Extracellular Release GAT1_Active GABA Transporter 1 (GAT-1) GABA_Extracellular->GAT1_Active Reuptake GABA_Receptor GABA Receptor GABA_Extracellular->GABA_Receptor Binding This compound This compound This compound->GAT1_Active Inhibits

Caption: Signaling pathway of this compound's inhibition of GABA reuptake.

Experimental Protocols

I. Stereotaxic Surgery for Guide Cannula Implantation in Rats

This protocol describes the implantation of a guide cannula into a specific brain region (e.g., hippocampus, prefrontal cortex) for subsequent insertion of a microdialysis probe.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, drills, etc.)

  • Guide cannula and dummy cannula

  • Dental cement

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the rat using isoflurane (3-5% for induction, 1.5-2.5% for maintenance).[7]

  • Secure the animal in the stereotaxic frame, ensuring the head is level.[7]

  • Make a midline incision on the scalp to expose the skull.

  • Clean the skull surface and identify bregma.

  • Determine the stereotaxic coordinates for the target brain region using a rat brain atlas.

  • Drill a small hole in the skull at the determined coordinates.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement and anchoring screws.[8]

  • Insert a dummy cannula to keep the guide patent.

  • Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.

II. In Vivo Microdialysis Procedure

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (with appropriate membrane length and molecular weight cut-off)

  • Syringe pump

  • Fraction collector (refrigerated)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

aCSF Composition: A typical aCSF solution can be prepared with the following composition (in mM):

  • NaCl: 147

  • KCl: 2.7

  • CaCl₂: 1.2

  • MgCl₂: 0.85 (Note: aCSF composition can be adjusted based on the specific experimental requirements and literature recommendations.[9][10][11][12][13])

Procedure:

  • Gently handle the rat to minimize stress.

  • Remove the dummy cannula and insert the microdialysis probe into the guide cannula.[14]

  • Connect the probe to the syringe pump and fraction collector.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[4]

  • Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular GABA.

  • Collect baseline microdialysate samples at regular intervals (e.g., every 20-30 minutes).

  • Administer this compound (e.g., intraperitoneally, i.p.) or introduce it through the perfusion medium (reverse dialysis).

  • Continue collecting microdialysate samples for the desired duration to monitor the change in GABA levels.

  • Store collected samples at -80°C until analysis.

Microdialysis_Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Stabilization Stabilization Period: aCSF Perfusion Probe_Insertion->Stabilization Baseline_Collection Baseline Sample Collection Stabilization->Baseline_Collection Tiagabine_Admin This compound Administration Baseline_Collection->Tiagabine_Admin Post_Admin_Collection Post-Administration Sample Collection Tiagabine_Admin->Post_Admin_Collection Analysis GABA Analysis (HPLC or LC-MS/MS) Post_Admin_Collection->Analysis

Caption: Experimental workflow for in vivo microdialysis.

III. GABA Analysis in Microdialysates

a) HPLC with Fluorescence Detection (HPLC-FLD)

This method involves the pre-column derivatization of GABA with o-phthalaldehyde (OPA) to form a fluorescent product.[15][16][17]

Materials:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • OPA derivatization reagent

  • Mobile phase (e.g., sodium acetate buffer and methanol)

  • GABA standards

Procedure:

  • Prepare the OPA derivatization reagent. A sensitive protocol involves dissolving 11 mg OPA in 250 µl ethanol, 820 µl 1 M sulfite, and 3.93 ml 0.1 M borate buffer, then diluting this solution 1:20 in borate buffer.[15]

  • Mix a small volume of the microdialysate sample with the derivatization reagent.

  • Inject the mixture into the HPLC system.

  • Set the fluorescence detector to optimal excitation and emission wavelengths for the GABA-OPA derivative (e.g., λex=220 nm and λem=385 nm).[15][16]

  • Quantify GABA concentrations by comparing the peak areas to a standard curve.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for GABA quantification.[1][3][18]

Materials:

  • LC-MS/MS system

  • HILIC (hydrophilic interaction liquid chromatography) column

  • Mobile phase (e.g., acetonitrile and formic acid in water)

  • Deuterated GABA internal standard (GABA-d6)

Procedure:

  • Add the internal standard to the microdialysate samples.

  • Inject the samples into the LC-MS/MS system.

  • Separate GABA using a HILIC column with a gradient elution.[1][18]

  • Detect GABA and the internal standard using a triple quadrupole mass spectrometer in positive electrospray ionization mode.[1]

  • Quantify GABA based on the ratio of the analyte to the internal standard peak areas.

Data Presentation

The following tables summarize quantitative data from published studies on the effect of this compound on extracellular GABA levels in different brain regions of the rat.

Table 1: Effect of Systemically Administered this compound on Extracellular GABA Levels

Brain RegionThis compound Dose (mg/kg, i.p.)Peak Increase in GABA (% of Baseline)Reference
Globus Pallidus11.5240%[19]
Globus Pallidus21.0310%[19]
Ventral Pallidum11.5280%[19]
Ventral Pallidum21.0350%[19]
Substantia Nigra21.0200%[19]
Medial Thalamus30.0~200% (nearly twofold)[20]
Hippocampus (CA1)45.0450%[21]

Table 2: Effect of this compound Administered via Reverse Dialysis

Brain RegionThis compound Concentration in Perfusate (µM)Peak Increase in GABA (% of Baseline)Reference
Hippocampus30645 ± 69%[22]
Thalamus30409 ± 61%[22]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low GABA detected in baseline samples Probe clogging, incorrect probe placement, analytical method not sensitive enough.Ensure proper probe handling and insertion. Verify probe placement histologically post-experiment. Optimize the analytical method for higher sensitivity (e.g., improve derivatization, use LC-MS/MS).[16][23]
High variability in baseline GABA levels Animal stress, incomplete stabilization period, inconsistent sample handling.Acclimate animals to handling and the experimental setup. Ensure a sufficient stabilization period before baseline collection. Maintain consistent timing and temperature for sample collection and storage.
No significant increase in GABA after this compound Incorrect this compound dose or administration route, poor drug absorption, probe failure.Verify the dose and administration route based on literature. Check for potential issues with drug formulation. Ensure the probe is functioning correctly by testing its recovery in vitro.
Interfering peaks in HPLC chromatogram Co-elution of other amino acids or compounds with the GABA-OPA derivative.Optimize HPLC conditions (e.g., mobile phase pH, gradient) to improve separation. The retention time of GABA is highly sensitive to pH.[23][24]

References

Application Notes and Protocols: Investigating Tiagabine's Effects on Brain Waves via Electroencephalography

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the electroencephalography (EEG) studies on the effects of Tiagabine, a selective GABA reuptake inhibitor, on brain wave activity. This document is intended for researchers, scientists, and drug development professionals interested in the neurophysiological impact of this compound.

Introduction

This compound hydrochloride is an anticonvulsant medication used in the adjunctive treatment of partial seizures.[1][2] Its primary mechanism of action involves the inhibition of the GABA transporter 1 (GAT-1), leading to increased concentrations of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the synaptic cleft.[1][3][4] This enhancement of GABAergic inhibition is believed to be the basis for its therapeutic effects. EEG studies are crucial for understanding the in-vivo pharmacodynamics of this compound, providing insights into its impact on cortical excitability and neuronal oscillations.

Mechanism of Action: Enhanced GABAergic Inhibition

This compound selectively blocks the reuptake of GABA from the synapse into presynaptic neurons and glial cells by inhibiting the GAT-1 transporter.[3][4] This leads to a higher concentration of GABA in the extracellular space, thereby prolonging the activation of postsynaptic GABA-A and GABA-B receptors. The increased GABAergic tone results in a more pronounced inhibitory effect on neuronal activity, which can be observed through changes in EEG patterns.

Tiagabine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle GABA Vesicle GABA_synthesis->GABA_vesicle Packaging GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter 1 (GAT-1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibitory_effect Increased Inhibition GABA_receptor->Inhibitory_effect This compound This compound This compound->GAT1 Inhibits

Caption: this compound's Mechanism of Action.

Summary of Quantitative EEG Effects

The effects of this compound on EEG have been investigated in both animal models and human subjects. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on EEG in Animal Models (Rats)
Study TypeAnimal ModelDosageKey EEG FindingsCitation(s)
Non-convulsive epilepsy modelWAG/Rij rats1, 3, 10 mg/kgDose-dependent increase in the number and duration of spike-wave discharges. Increased power in the higher beta band at 3 and 10 mg/kg.[5]
Sleep and EEG power spectraHealthy rats2, 10 mg/kg (i.p.)Dose-dependent elevation of EEG activity during non-REM sleep, most prominently in the 1-8 Hz range. 10 mg/kg elicited hypersynchronous EEG waves during wakefulness.[6][7]
Amygdala kindling modelKindled and control rats10 mg/kg (i.v.)Increased amplitude of the 11.5-30 Hz frequency band.[8]
Status epilepticus modelPilocarpine-induced SE in rats6 mg/kgIn combination with Levetiracetam and Perampanel, reversed SE-associated electrographic abnormalities.[9]
Temporal lobe epilepsy modelKainic acid-induced TLE in mice3.5 mg/kgIn combination with Brivaracetam, mitigated pathological EEG activity.[10]
Table 2: Effects of this compound on EEG/MEG in Humans
Study TypeParticipantsDosageKey EEG/MEG FindingsCitation(s)
Randomized, double-blind, placebo-controlled37 patients with partial epilepsy30 mg/day (low dose)No significant cognitive or EEG changes compared to placebo during a 3-month double-blind phase. No rhythmic slow-wave activity or other new abnormalities at higher doses (up to 80 mg/day) in long-term follow-up.[11]
Single-blind, placebo-controlled, crossover15 healthy volunteers15 mg (oral)Enhanced MEG delta power (< 4 Hz) up to 1000% relative to placebo. Increased activity in frontal regions and decreased activity in posterior regions across delta, theta, alpha, and beta frequencies.[4][12]
Double-blind, randomized, placebo-controlled, crossover15 healthy adultsSingle oral doseNo significant effect on TMS-evoked EEG potentials (TEPs).[13]
Open trial and double-blind, placebo-controlled, crossover22 patients with refractory partial epilepsyMedian: 32 mg/day (open), 24 mg/day (double-blind)No significant EEG changes were observed.[14]
Case ReportPatient with complex partial status epilepticus60 mg/day (add-on)EEG during CPSE showed bilateral rhythmic slow activity.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols based on the cited literature for conducting EEG studies on this compound.

Animal Studies Protocol (Rat Model)

This protocol is a composite based on methodologies from studies investigating this compound's effects in rats.[5][6][7]

Animal_Study_Workflow cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., WAG/Rij rats) Electrode_Implantation Surgical Implantation of EEG Electrodes Animal_Selection->Electrode_Implantation Recovery Post-operative Recovery Period Electrode_Implantation->Recovery Baseline_Recording Baseline EEG Recording Recovery->Baseline_Recording Drug_Administration Administer this compound or Placebo (i.p. or i.v.) Baseline_Recording->Drug_Administration Post_Drug_Recording Post-administration EEG Recording Drug_Administration->Post_Drug_Recording Data_Acquisition EEG Data Acquisition and Digitization Post_Drug_Recording->Data_Acquisition Preprocessing Signal Preprocessing (Filtering, Artifact Removal) Data_Acquisition->Preprocessing Spectral_Analysis Power Spectral Analysis (FFT) Preprocessing->Spectral_Analysis Spike_Detection Spike-wave Discharge Analysis Preprocessing->Spike_Detection Statistical_Analysis Statistical Comparison Spectral_Analysis->Statistical_Analysis Spike_Detection->Statistical_Analysis

Caption: Generalized workflow for animal EEG studies.

Methodology Details:

  • Subjects: Male WAG/Rij rats for absence epilepsy models or Sprague-Dawley rats for other studies.

  • Surgery and Electrode Implantation: Under anesthesia, stainless steel electrodes are implanted epidurally over the cortex (e.g., frontal and parietal regions) and a reference electrode over the cerebellum.

  • EEG Recording: Continuous EEG recordings are performed in freely moving animals. The EEG signals are amplified, filtered (e.g., 1-100 Hz bandpass), and digitized at a suitable sampling rate (e.g., 256 Hz).

  • Drug Administration: this compound is dissolved in a vehicle (e.g., saline) and administered intraperitoneally (i.p.) or intravenously (i.v.) at various doses. Control animals receive the vehicle.

  • Data Analysis:

    • Power Spectral Analysis: Fast Fourier Transform (FFT) is used to calculate the power spectra for different frequency bands (e.g., delta: 1-4 Hz, theta: 4-8 Hz, alpha: 8-12 Hz, beta: 12-30 Hz).

    • Spike-Wave Discharge Analysis: For epilepsy models, the number, duration, and amplitude of spike-wave discharges are quantified.

Human Studies Protocol (Placebo-Controlled Crossover Design)

This protocol is a generalized representation of human clinical trials investigating this compound's EEG effects.[11][12][13][14]

Human_Study_Workflow cluster_recruitment Participant Recruitment cluster_design Study Design (Crossover) cluster_analysis Data Analysis Participant_Selection Recruit Healthy Volunteers or Patients with Epilepsy Informed_Consent Obtain Informed Consent Participant_Selection->Informed_Consent Screening Screening for Inclusion/Exclusion Criteria Informed_Consent->Screening Randomization Randomize to Treatment Sequence (this compound or Placebo first) Screening->Randomization Session_1 Session 1: Baseline EEG Drug/Placebo Administration Post-dose EEG Randomization->Session_1 Washout Washout Period Session_1->Washout EEG_Acquisition EEG/MEG Data Acquisition Session_1->EEG_Acquisition Session_2 Session 2: Baseline EEG Crossover Drug/Placebo Post-dose EEG Washout->Session_2 Session_2->EEG_Acquisition Preprocessing Data Preprocessing (Filtering, Artifact Correction) EEG_Acquisition->Preprocessing Source_Localization Source Localization (for MEG) Preprocessing->Source_Localization Frequency_Analysis Power and Connectivity Analysis Preprocessing->Frequency_Analysis Source_Localization->Frequency_Analysis Statistical_Mapping Statistical Parametric Mapping Frequency_Analysis->Statistical_Mapping

Caption: Workflow for a human placebo-controlled crossover EEG study.

Methodology Details:

  • Participants: Healthy adult volunteers or patients with a confirmed diagnosis of a specific type of epilepsy.

  • Study Design: A double-blind, placebo-controlled, crossover design is often employed to minimize bias. Participants are randomly assigned to receive either this compound or a placebo in the first session, followed by a washout period (e.g., at least one week), and then receive the other treatment in the second session.

  • EEG/MEG Recording: Scalp EEG is recorded using a multi-channel system (e.g., 64 or 128 channels) according to the 10-20 international system. For higher spatial resolution, magnetoencephalography (MEG) can be used. Recordings are taken at baseline (pre-drug) and at multiple time points post-administration (e.g., 1, 3, and 5 hours).[12]

  • Drug Administration: A single oral dose of this compound (e.g., 15 mg) or a matching placebo is administered.

  • Data Analysis:

    • Preprocessing: Data is filtered, and artifacts (e.g., eye blinks, muscle activity) are removed using techniques like Independent Component Analysis (ICA).

    • Spectral Analysis: Power spectral density is calculated for various frequency bands to assess changes in oscillatory activity.

    • Source Analysis (MEG): Beamforming techniques can be used to localize the sources of the observed changes in brain activity.

    • Statistical Analysis: Statistical tests (e.g., ANOVA, t-tests) are used to compare the effects of this compound and placebo on EEG parameters.

Conclusion

EEG and MEG are powerful tools for elucidating the neurophysiological effects of this compound. In animal models, this compound consistently demonstrates an increase in GABAergic activity, reflected by changes in spike-wave discharges and increased power in specific frequency bands. In humans, the effects appear to be dose-dependent, with higher doses leading to significant increases in delta and beta power. These application notes and protocols provide a framework for designing and interpreting EEG studies of this compound, contributing to a deeper understanding of its mechanism of action and clinical utility.

References

Application Notes and Protocols for Electrophysiological Recording of IPSPs in the Presence of Tiagabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally investigating the effects of Tiagabine on inhibitory postsynaptic potentials (IPSPs). This compound is a selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft.[1][2][3] By blocking GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1][4] This document outlines the theoretical background, detailed experimental protocols for electrophysiological recordings, and expected outcomes based on published literature.

Introduction to this compound and its Mechanism of Action

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its action is crucial for maintaining the balance between neuronal excitation and inhibition.[1] Following its release from a presynaptic neuron, GABA binds to postsynaptic receptors (GABA-A and GABA-B) to induce an IPSP, a hyperpolarization of the postsynaptic membrane that reduces the likelihood of firing an action potential. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[1]

This compound is a potent and selective inhibitor of GAT-1.[3][5] By blocking this transporter, this compound slows the removal of GABA from the synaptic cleft, leading to a prolongation of the inhibitory signal.[1][3] This enhanced GABAergic activity is the basis for its use as an anticonvulsant medication in the treatment of epilepsy.[2] Electrophysiological studies have shown that this compound significantly prolongs the duration of IPSPs without affecting their peak amplitude.[6][7]

Experimental Data Summary

The following tables summarize the quantitative effects of this compound on IPSP and inhibitory postsynaptic current (IPSC) parameters as reported in the literature.

Table 1: Effect of this compound on Evoked GABAA Receptor-Mediated Synaptic Currents

ParameterControlThis compound (10-25 µM)Fold ChangeReference
Decay Time Constant (ms)16250~15.6[6]

Table 2: Effect of this compound on the Time Integral of IPSPs under Different Stimulation Intensities

Stimulation ConditionParameterControlThis compound (20 µM)Fold ChangeReference
High-Intensity Single StimulusTime Integral of Hyperpolarizing Response--3.2[7]
Weak High-Frequency Stimulation (HFS)Area of Hyperpolarization--3.6[7]
Strong High-Frequency Stimulation (HFS)Area of Depolarizing Action of GABA--13.5[7]

Experimental Protocols

This section provides a detailed protocol for the electrophysiological recording of IPSPs in brain slices in the presence of this compound. This protocol is a composite based on methodologies described in the cited literature.[6][7]

Acute Brain Slice Preparation
  • Animal Model: Wistar rats (P15-P30) are commonly used.

  • Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane, pentobarbital) according to approved institutional animal care and use committee (IACUC) protocols.

  • Perfusion: Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) with a modified sucrose-based solution to improve slice viability.

    • Sucrose-aCSF Composition (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose.

  • Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-aCSF. Cut coronal or sagittal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus) using a vibratome.

  • Recovery: Transfer the slices to a holding chamber containing standard aCSF oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes, and then maintain them at room temperature until recording.

    • Standard aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgCl2, 2 CaCl2, 10 D-glucose.

Electrophysiological Recording
  • Recording Setup: Use an upright microscope with infrared differential interference contrast (IR-DIC) optics to visualize neurons. Employ a patch-clamp amplifier and data acquisition system.

  • Recording Chamber: Transfer a single slice to the recording chamber and continuously perfuse with oxygenated standard aCSF at a flow rate of 2-3 ml/min at 30-32°C.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.

    • Internal Solution for IPSP Recording (in mM): 140 K-gluconate, 5 NaCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with KOH.

  • Recording Configuration: Obtain whole-cell patch-clamp recordings from pyramidal neurons (e.g., in the CA1 or CA3 region of the hippocampus).

  • Isolation of IPSPs: To isolate IPSPs, block excitatory synaptic transmission by adding ionotropic glutamate receptor antagonists to the aCSF.

    • CNQX (10 µM): AMPA/kainate receptor antagonist.

    • APV (50 µM): NMDA receptor antagonist.

  • Stimulation: Place a stimulating electrode (e.g., a bipolar tungsten electrode) in a location known to activate inhibitory interneurons that synapse onto the recorded neuron (e.g., stratum radiatum for CA1 pyramidal cells). Deliver brief electrical pulses (e.g., 0.1 ms duration) to evoke IPSPs.

  • Data Acquisition: Record membrane potential in current-clamp mode. Acquire and digitize the data for offline analysis.

Application of this compound
  • Baseline Recording: After establishing a stable recording of evoked IPSPs, record a baseline period of at least 10-15 minutes.

  • This compound Application: Prepare a stock solution of this compound hydrochloride in water or DMSO. Dilute the stock solution into the standard aCSF to the desired final concentration (e.g., 10-25 µM).[6] Switch the perfusion to the this compound-containing aCSF.

  • Recording in the Presence of this compound: Record the effects of this compound on IPSPs for at least 20-30 minutes to allow for drug equilibration and to observe the full effect.

  • Washout: (Optional) To test for reversibility, switch the perfusion back to the standard aCSF without this compound and record for an additional 20-30 minutes.

Data Analysis
  • Measure the amplitude, rise time, and decay time constant of the evoked IPSPs.

  • The decay phase of the IPSP can often be fitted with a single or double exponential function to determine the decay time constant.

  • Calculate the time integral of the IPSP (area under the curve) as a measure of the total inhibitory charge.

  • Compare the parameters of the IPSPs recorded during the baseline period with those recorded in the presence of this compound using appropriate statistical tests (e.g., paired t-test).

Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound action on a GABAergic synapse.

Experimental Workflow

Experimental_Workflow A Brain Slice Preparation B Whole-Cell Patch-Clamp Recording A->B C Isolate IPSPs (add CNQX/APV) B->C D Record Baseline Evoked IPSPs C->D E Bath Apply this compound D->E F Record IPSPs in this compound E->F G Data Analysis (Amplitude, Duration, etc.) F->G H Washout (Optional) F->H H->G

Caption: Workflow for electrophysiological recording of IPSPs with this compound.

Logical Relationship of this compound's Effect

Tiagabine_Effect_Logic This compound This compound Application Inhibit_GAT1 Inhibition of GAT-1 This compound->Inhibit_GAT1 Increase_GABA Increased Synaptic GABA Concentration Inhibit_GAT1->Increase_GABA Prolong_GABA_action Prolonged GABA Receptor Activation Increase_GABA->Prolong_GABA_action Prolong_IPSP Prolongation of IPSP Duration Prolong_GABA_action->Prolong_IPSP No_change_amplitude No Change in IPSP Amplitude Prolong_GABA_action->No_change_amplitude

Caption: Logical flow of this compound's effect on IPSPs.

References

Application Notes and Protocols: Assessing Tiagabine Effects with [11C]flumazenil PET

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Positron Emission Tomography (PET) with the radioligand [11C]flumazenil to quantitatively assess the pharmacodynamic effects of Tiagabine, a GABA reuptake inhibitor.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] this compound enhances GABAergic neurotransmission by selectively inhibiting the GABA transporter 1 (GAT-1), thereby increasing extracellular GABA levels.[1][3][4][5][6] This elevation in GABA is hypothesized to induce a conformational change in the GABA-A receptor, leading to an increased affinity for benzodiazepine site ligands, a phenomenon known as the "GABA shift".[7][8][9][10]

[11C]flumazenil is a PET radiotracer that binds to the benzodiazepine site of the GABA-A receptor.[7][8][9][10] By measuring changes in [11C]flumazenil binding before and after this compound administration, it is possible to quantify the in-vivo effects of GAT-1 inhibition. This technique provides a powerful tool for drug development, enabling the assessment of target engagement and dose-response relationships for compounds acting on the GABAergic system.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves the modulation of the GABAergic synapse. The following diagram illustrates the key components and the effect of this compound.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_synapse GABA_vesicle->GABA_synapse Release GAT1 GAT-1 GABA_synapse->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) GABA_synapse->GABA_A_Receptor Binding Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Activation This compound This compound This compound->GAT1 Inhibition

Diagram 1: this compound's effect on the GABAergic synapse.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the effects of this compound on [11C]flumazenil binding potential (BPND), a measure of receptor availability.

Table 1: Effect of a Single 16 mg Oral Dose of this compound on [11C]flumazenil BPND [7][10]

Brain RegionMean % Increase in BPND (± SD)p-value
Association Cortex15.2 ± 20.2%0.05
Sensory Cortex13.5 ± 15.5%0.03
Medial Temporal Lobe (Limbic)16.4 ± 20.2%0.03

Table 2: Dose-Dependent Effect of this compound on [11C]flumazenil Distribution Volume (VT) [8][9][11]

Brain RegionThis compound DoseBaseline VT (mL/g ± SD)Post-Tiagabine VT (mL/g ± SD)p-value
Group I 0.15 mg/kg
Association Cortices6.8 ± 0.8No significant changeNS
Sensory Cortices6.7 ± 0.8No significant changeNS
Limbic Regions5.2 ± 0.6No significant changeNS
Group II 0.25 mg/kg
Association Cortices6.8 ± 0.87.3 ± 0.40.03
Sensory Cortices6.7 ± 0.87.3 ± 0.50.02
Limbic Regions5.2 ± 0.65.7 ± 0.30.03

Experimental Protocols

A detailed methodology for conducting a [11C]flumazenil PET study to assess this compound effects is provided below. This protocol is synthesized from published studies.[7][8][9][10][11]

Subject Recruitment and Screening
  • Recruit healthy volunteers.

  • Conduct a thorough medical, neurological, and psychiatric history review.

  • Perform physical examination, routine blood tests, urine toxicology, and an EKG to exclude any underlying conditions.

  • Obtain written informed consent from all participants.

PET Imaging Protocol

The following diagram outlines the general experimental workflow for the PET imaging sessions.

PET_Workflow cluster_preparation Preparation cluster_scan1 Baseline Scan cluster_intervention Intervention cluster_scan2 Post-Tiagabine Scan cluster_monitoring Post-Scan Catheter Insert Arterial and Venous Catheters Transmission1 10 min Transmission Scan (Attenuation Correction) Catheter->Transmission1 Injection1 Inject [11C]flumazenil (~20 mCi) Transmission1->Injection1 Emission1 90 min Emission Scan Injection1->Emission1 This compound Administer Oral this compound (e.g., 16 mg or 0.25 mg/kg) Emission1->this compound Wait Wait 30-60 min This compound->Wait Transmission2 10 min Transmission Scan (Attenuation Correction) Wait->Transmission2 Injection2 Inject [11C]flumazenil (~20 mCi) Transmission2->Injection2 Emission2 90 min Emission Scan Injection2->Emission2 Monitor Overnight Monitoring for Adverse Effects Emission2->Monitor

Diagram 2: Experimental workflow for the [11C]flumazenil PET study.

a. Radiotracer Preparation:

  • Synthesize [11C]flumazenil with high specific activity.

b. Subject Preparation:

  • On the study day, insert an arterial catheter for blood sampling and a venous catheter for radiotracer injection.

c. Baseline PET Scan:

  • Perform a 10-minute transmission scan for attenuation correction.

  • Inject a bolus of ≤ 20 mCi of [11C]flumazenil intravenously over 30 seconds.

  • Acquire emission data in 3D mode for 90 minutes.

d. This compound Administration:

  • Following the baseline scan, administer a single oral dose of this compound (e.g., 16 mg or a weight-based dose of 0.15-0.25 mg/kg).

e. Post-Tiagabine PET Scan:

  • Allow a 30-60 minute uptake period after this compound administration.

  • Repeat the PET imaging protocol (transmission and emission scans) as described for the baseline scan.

f. Post-Scan Monitoring:

  • Monitor subjects for any potential side effects of this compound administration, typically overnight.

Data Analysis

a. Image Reconstruction and Processing:

  • Correct PET data for attenuation, scatter, and decay.

  • Reconstruct images into a dynamic sequence of time frames.

  • Co-register PET images to a corresponding MRI scan for anatomical localization.

b. Arterial Blood Sampling and Analysis:

  • Collect arterial blood samples throughout the scan to measure the concentration of [11C]flumazenil in plasma.

  • Analyze plasma samples to determine the fraction of unmetabolized radiotracer.

c. Kinetic Modeling:

  • Use a two-tissue compartment model to estimate the total distribution volume (VT) of [11C]flumazenil in various brain regions of interest (ROIs).

  • The pons is typically used as a reference region to estimate the non-displaceable binding (VND).[7]

  • Calculate the binding potential relative to the non-displaceable tissue uptake (BPND) using the formula: BPND = (VT - VND) / VND.

d. Statistical Analysis:

  • Use paired t-tests to compare BPND or VT values at baseline and after this compound administration.

  • A p-value of < 0.05 is typically considered statistically significant.

Conclusion

The use of [11C]flumazenil PET imaging provides a robust and sensitive method to quantify the in-vivo effects of this compound on the GABAergic system. The observed increase in [11C]flumazenil binding following this compound administration is consistent with the "GABA shift" hypothesis and demonstrates successful target engagement. This methodology is a valuable tool for understanding the neurobiology of the GABA system and for the development of novel therapeutics targeting this pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tiagabine Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Tiagabine in in vivo rodent research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, address common experimental challenges, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective GABA (gamma-aminobutyric acid) reuptake inhibitor.[1][2] It blocks the GABA transporter 1 (GAT-1), leading to increased extracellular GABA levels in the brain.[3][4][5] This enhancement of GABAergic neurotransmission, the primary inhibitory system in the central nervous system, helps to reduce neuronal excitability and control seizures.[1]

Q2: What is the recommended starting dose for this compound in rats and mice for anticonvulsant studies?

A2: The effective dose of this compound varies depending on the rodent species and the specific seizure model. For initial studies, a dose range of 1-10 mg/kg (i.p.) in mice and 2.5-10 mg/kg (i.p.) in rats is a reasonable starting point for many seizure models.[6][7] However, it is crucial to perform a dose-response study for your specific experimental conditions.

Q3: How should this compound be prepared and administered?

A3: this compound hydrochloride is typically dissolved in distilled water or saline for administration.[8] The most common routes of administration in rodent studies are intraperitoneal (i.p.) and oral (p.o.). For continuous administration, subcutaneously implanted osmotic pumps can be used.[9]

Q4: What are the expected pharmacokinetic profiles of this compound in rats and mice?

A4: this compound is rapidly absorbed after oral administration in both mice and rats.[6] However, bioavailability is higher in mice (around 92%) compared to rats (25-30%).[6] The plasma half-life is also relatively short, ranging from 1.6 to 5.8 hours in mice and 0.5 to 4.5 hours in rats.[6] For detailed pharmacokinetic parameters, please refer to the data tables below.

Q5: Are there any known tolerance effects with chronic this compound administration?

A5: Studies in mice have shown that tolerance develops to the sedative and ataxic side effects of this compound after chronic administration (e.g., 21 days).[10] Importantly, no significant tolerance to the anticonvulsant effects was observed, suggesting its potential for long-term treatment studies.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of Efficacy - Sub-optimal Dose: The administered dose may be too low for the specific animal model or strain. - Route of Administration: Oral bioavailability is lower in rats than mice.[6] - Timing of Administration: The short half-life of this compound requires precise timing of administration relative to the experimental endpoint.[6]- Conduct a dose-response study to determine the optimal effective dose. - Consider switching to intraperitoneal (i.p.) administration for more consistent systemic exposure, especially in rats. - Administer this compound 30-60 minutes prior to the experimental procedure to coincide with peak plasma concentrations.
Adverse Effects (Sedation, Ataxia, Motor Impairment) - High Dose: These effects are dose-dependent and typically occur at higher concentrations.[6][11]- Reduce the dose of this compound. - If a high dose is necessary for efficacy, consider a chronic dosing paradigm, as tolerance to motor side effects can develop.[10]
U-Shaped Dose-Response Curve - Complex Pharmacology: Some studies have reported a U-shaped dose-response curve, where higher doses are less effective than moderate doses in certain seizure models.[6]- If you observe a decrease in efficacy at higher doses, test a wider range of lower and intermediate doses to fully characterize the dose-response relationship.
Variability in Results - Animal Strain/Age: Different rodent strains and ages can exhibit varied responses to this compound.[12] - Fasting State: Administration with or without food can affect absorption.[11]- Ensure consistency in the strain, age, and sex of the animals used. - Standardize the feeding schedule and note whether administration is in a fasted or fed state.
Unexpected Seizure Induction - Off-target Effects: In animals without epilepsy, this compound can potentially induce seizures, especially at high doses or in combination with other drugs that lower the seizure threshold.[11]- Use this compound with caution in non-epileptic control animals. - Carefully review any co-administered substances for potential interactions.

Data Presentation

Table 1: Effective Doses of this compound in Rodent Seizure Models
Seizure Model Species Route Effective Dose (ED50 or Range) Reference
Pentylenetetrazol (PTZ)-induced clonic seizuresMousei.p.1.3 mg/kg (ED50)[6]
Pentylenetetrazol (PTZ)-induced tonic seizuresRati.p.11.5 - 21.0 mg/kg[3]
Maximal Electroshock (MES)Rati.p.40 mg/kg (ED50, neurotoxic dose)[6]
Amygdala-Kindled SeizuresRati.p.3 mg/kg (ED50), 10 mg/kg (complete block)[6]
Audiogenic Seizures (DBA/2 mice)Mousei.p.0.4 mg/kg (ED50)[6]
Sound-induced Seizures (GEPRs)Rati.p.11 mg/kg (tonic), 30 mg/kg (clonic)[6]
Perforant Pathway StimulationRats.c. pump50 mg/kg/day[9]
Table 2: Pharmacokinetic Parameters of this compound in Rodents
Parameter Mouse Rat Reference
Bioavailability (Oral) 92% (at 20 mg/kg)25-30% (at 9-40 mg/kg)[6]
Time to Peak Plasma Concentration (Tmax) (Oral) ~10 minutes (at 20 mg/kg)~30 minutes (at 9-40 mg/kg)[6]
Half-life (t1/2) (IV) ~0.8 hours (at 5 mg/kg)0.5 - 1.8 hours (at 9.1-10 mg/kg)[6]
Half-life (t1/2) (Oral) 3.3 - 5.8 hours1.6 - 4.5 hours[6]
Volume of Distribution (Vd) ~3 L/kg1.3 - 1.6 L/kg[6]

Experimental Protocols

Protocol 1: Assessment of Anticonvulsant Activity in the Pentylenetetrazol (PTZ) Seizure Model (Mice)
  • Animals: Male BALB/c mice (or other appropriate strain), 8-10 weeks old.

  • Housing: House animals in a controlled environment (12:12 h light/dark cycle, 22±2°C) with ad libitum access to food and water. Acclimatize for at least one week before the experiment.

  • Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentrations (e.g., 0.5, 1, 2, and 5 mg/kg).

  • Experimental Groups:

    • Vehicle control (saline)

    • This compound (multiple dose groups)

  • Procedure:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

    • 30 minutes after injection, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Immediately place the mouse in an individual observation chamber.

    • Observe the animal for 30 minutes and record the latency to the first myoclonic jerk and the incidence and duration of generalized clonic-tonic seizures.

    • Score seizure severity using a standardized scale (e.g., Racine scale).

  • Data Analysis: Compare seizure latencies, durations, and scores between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Evaluation of Motor Coordination using the Rotarod Test (Rats)
  • Apparatus: An accelerating rotarod treadmill for rats.

  • Animals: Male Wistar rats (or other appropriate strain), 250-300g.

  • Training:

    • For 2-3 consecutive days prior to the test day, train the rats on the rotarod.

    • Each training session consists of 3-5 trials with an inter-trial interval of at least 15 minutes.

    • Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

    • Record the latency to fall for each trial. Animals that consistently remain on the rod for a predetermined cut-off time (e.g., 300 seconds) are considered trained.

  • Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle.

  • Testing:

    • At a predetermined time point after drug administration (e.g., 30, 60, 90 minutes), place the rat on the accelerating rotarod.

    • Record the latency to fall.

  • Data Analysis: Compare the latency to fall between the vehicle and this compound-treated groups using appropriate statistical methods.

Visualizations

Tiagabine_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1 GABA Transporter 1 (GAT-1) GABA->GAT1 Reuptake GABA_receptor GABA Receptor GABA->GABA_receptor Binding Inhibition Increased Inhibition GABA_receptor->Inhibition This compound This compound This compound->GAT1 Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_Anticonvulsant_Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Randomize into Groups Animal_Acclimatization->Grouping Drug_Preparation This compound/Vehicle Preparation Administration Drug/Vehicle Administration (i.p.) Drug_Preparation->Administration Grouping->Administration Waiting Wait 30 min Administration->Waiting Induction Seizure Induction (e.g., PTZ) Waiting->Induction Observation Behavioral Observation (30 min) Induction->Observation Data_Collection Record Latency, Duration, Severity Observation->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Compare Groups Stats->Results

Caption: Workflow for anticonvulsant testing.

References

Tiagabine Solubility and Solution Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides detailed information on the solubility of tiagabine in common research solvents, protocols for solution preparation, and troubleshooting advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound Hydrochloride in common laboratory solvents?

A1: The solubility of this compound hydrochloride can vary between suppliers and batches. However, typical solubility data is summarized in the table below. It is most soluble in organic solvents like DMSO and ethanol.[1][2][3][4][5]

Q2: How should I prepare a stock solution of this compound Hydrochloride?

A2: A general protocol for preparing a stock solution is provided below. Always handle the compound as a potentially hazardous material and consult the Safety Data Sheet (SDS) before use.

Q3: Are there any special handling considerations for this compound Hydrochloride?

A3: Yes, this compound hydrochloride is supplied as a crystalline solid.[1] It is recommended to purge organic solvents with an inert gas before preparing solutions.[1] For storage, the solid compound should be kept at -20°C for long-term stability (≥4 years).[1] Reconstituted stock solutions in DMSO can be aliquoted and frozen at -20°C, where they are stable for up to 3 months.[6]

Q4: What is the mechanism of action for this compound?

A4: this compound is a selective inhibitor of the GABA transporter 1 (GAT-1).[1][7][8] By blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, it increases the availability of GABA to bind to postsynaptic receptors.[9][10][11][12] This enhances GABAergic inhibitory neurotransmission in the central nervous system.[9][10]

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound Hydrochloride in various solvents. Note that values can differ slightly based on the specific batch and purity of the compound.

SolventFormConcentration (mg/mL)Molar Concentration (mM)Source(s)
DMSO Hydrochloride~30 - 82 mg/mL~72.8 - 199 mM[1][3][5][13]
Ethanol Hydrochloride~30 - 82 mg/mL~72.8 - 199.7 mM[1][3][4][5]
Water Hydrochloride~10 - 11 mg/mL~25 - 50 mM[2][14][15]
Dimethylformamide (DMF) Hydrochloride~30 mg/mL~72.8 mM[1][5]

Note: The molecular weight of this compound HCl is 412.01 g/mol .[2]

Experimental Protocols & Methodologies

Protocol for Preparing a this compound Stock Solution

This protocol describes the standard procedure for preparing a stock solution of this compound Hydrochloride in DMSO.

Materials:

  • This compound Hydrochloride (crystalline solid)[1]

  • Anhydrous or fresh Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Methodology:

  • Acclimatization: Allow the vial of solid this compound HCl to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Preparation: For optimal solubility, use fresh or anhydrous DMSO. Some sources note that moisture-absorbing DMSO can reduce solubility.[3][4] It is good practice to purge the solvent with an inert gas to remove dissolved oxygen, which can affect compound stability.[1]

  • Weighing: Accurately weigh the desired amount of this compound HCl powder in a suitable container.

  • Dissolution:

    • Add the appropriate volume of DMSO to the solid compound to achieve the target concentration (e.g., for a 100 mM stock, add 242.7 µL of DMSO to 10 mg of this compound HCl).

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage:

    • Dispense the stock solution into single-use aliquots in sterile tubes.

    • Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions.[6] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in stock solution upon freezing/thawing. The concentration may be too high, or the solution was not fully dissolved initially. Repeated freeze-thaw cycles can also cause precipitation.Ensure the compound is fully dissolved before freezing. Equilibrate the solution to room temperature and vortex thoroughly before use. If precipitate persists, gentle warming may be required. Prepare smaller, single-use aliquots to avoid freeze-thaw cycles.
Compound does not fully dissolve in the solvent. The solubility limit may have been exceeded. The solvent may have absorbed moisture.Confirm you are working within the known solubility limits (see table above). Use fresh, anhydrous DMSO.[3][4] Sonication or gentle warming can assist with dissolving stubborn particles.
Inconsistent experimental results. Degradation of the compound due to improper storage or handling. Inaccurate concentration of the stock solution.Store the solid compound and stock solutions as recommended (-20°C).[1][6] Always use fresh dilutions for experiments. Re-verify calculations and ensure accurate pipetting when preparing solutions.
Cloudiness in aqueous working solutions. This compound HCl has lower solubility in aqueous buffers compared to organic solvents. Precipitation may occur when diluting a concentrated organic stock into an aqueous medium.Prepare the final aqueous solution immediately before use.[3] It may be necessary to first create an intermediate dilution in a co-solvent before the final dilution into the aqueous buffer. Ensure the final concentration in the aqueous buffer does not exceed its solubility limit.

Visualizations

Mechanism of Action: this compound at the GABAergic Synapse

The following diagram illustrates how this compound enhances GABAergic neurotransmission. This compound selectively blocks the GAT-1 transporter on presynaptic neurons and glia, preventing the reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA, which can then exert a greater inhibitory effect on the postsynaptic neuron.

Caption: this compound blocks the GAT-1 transporter, increasing synaptic GABA levels.

Workflow for Preparing a this compound Stock Solution

This flowchart outlines the key steps and decision points for reliably preparing a stock solution of this compound for experimental use.

Stock_Solution_Workflow start Start equilibrate Equilibrate this compound vial to room temperature start->equilibrate weigh Weigh desired mass of this compound HCl equilibrate->weigh add_solvent Add appropriate volume of fresh DMSO weigh->add_solvent dissolve Vortex to dissolve add_solvent->dissolve check_sol Is solution clear? dissolve->check_sol warm Apply gentle warming (optional) check_sol->warm No aliquot Aliquot into single-use tubes check_sol->aliquot Yes warm->dissolve store Store at -20°C aliquot->store finish End store->finish

Caption: Standard workflow for preparing a this compound stock solution.

References

Potential for Tiagabine-induced neurotoxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tiagabine in primary cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the potential for this compound-induced neurotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anticonvulsant medication that functions as a selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] Its primary mechanism is to block the reuptake of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system, from the synaptic cleft into presynaptic neurons and glial cells.[1][4][5][6] This action increases the extracellular concentration of GABA, enhancing its inhibitory effects and reducing neuronal excitability.[1][2][5]

Q2: Is this compound expected to be toxic to primary cell cultures?

While this compound's primary action is to enhance GABAergic inhibition, which can be neuroprotective in some contexts[7][8], studies have shown that it can exhibit dose-dependent toxicity in primary glial cultures. One study demonstrated a significant, concentration-dependent reduction in the viability of astrocyte-microglia co-cultures under both physiological and inflammatory conditions.[9] Therefore, it is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions.

Q3: What are the known off-target effects of this compound?

This compound is highly selective for GAT-1.[10] However, at high concentrations, dose-related side effects like dizziness, confusion, and tremor have been observed in clinical settings.[1] In vitro, very high concentrations have been associated with DNA damage in cortical rat astrocytes.[9] It's important to note that this compound's effects are primarily linked to the potentiation of GABAergic transmission.[11]

Q4: How does this compound affect different cell types in a mixed culture (e.g., neurons vs. glia)?

This compound inhibits GABA uptake in both neurons and astrocytes.[12][13] Its inhibitory effect on GAT-1 is potent in both cell types.[11] However, the downstream consequences may differ. For instance, in astrocyte-microglia co-cultures, this compound has been shown to reduce microglial activation under inflammatory conditions, suggesting anti-inflammatory properties.[9] Conversely, the same study reported a reduction in overall glial viability in a dose-dependent manner.[9] The impact on neuronal viability in a mixed culture will depend on the interplay between enhanced GABAergic inhibition, glial health, and the specific experimental stressors.

Troubleshooting Guide

Issue 1: Increased Cell Death or Poor Viability After this compound Treatment

Possible Cause 1: this compound concentration is too high.

  • Troubleshooting Step: Perform a dose-response curve to determine the EC50 (effective concentration) for your desired effect and the CC50 (cytotoxic concentration 50%) for your specific primary cell culture. Start with a wide range of concentrations based on literature values (e.g., from nanomolar to high micromolar).

  • Recommendation: Use the lowest concentration that achieves the desired pharmacological effect while minimizing cytotoxicity. For instance, studies have shown effects on GABA uptake in the 100-300 nM range in primary rat cortical astrocytes.[12]

Possible Cause 2: Solvent toxicity.

  • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic. Run a vehicle control group treated with the same concentration of solvent as your highest this compound concentration.

  • Recommendation: Keep the final solvent concentration below 0.1% (v/v) whenever possible.

Possible Cause 3: Interaction with other compounds in the media.

  • Troubleshooting Step: this compound's metabolism involves the CYP3A4 enzyme.[1][2][3] If your culture medium contains supplements or other drugs that are inducers or inhibitors of this enzyme, it could alter this compound's effective concentration and potential toxicity.[4]

  • Recommendation: Review all components of your culture medium and any other treatments for potential interactions. If possible, simplify the medium or switch to compounds not metabolized by CYP3A4.

Issue 2: Inconsistent or Unexpected Experimental Results

Possible Cause 1: Variability in primary culture health and composition.

  • Troubleshooting Step: Standardize your primary culture isolation and maintenance protocols. Assess the health and purity of your cultures before each experiment using cell-type-specific markers (e.g., NeuN for neurons, GFAP for astrocytes).

  • Recommendation: Implement strict quality control measures for each batch of primary cells. The ratio of neurons to glial cells can significantly impact the overall response to a GABAergic compound.

Possible Cause 2: Altered neuronal network activity.

  • Troubleshooting Step: By design, this compound alters inhibitory neurotransmission. This can lead to significant, and sometimes unexpected, changes in overall network activity. In some systems, strong enhancement of GABAergic signaling can lead to depolarizing responses.[14]

  • Recommendation: Use functional assays like multi-electrode array (MEA) recordings or calcium imaging to understand how this compound is modulating network activity in your specific culture system.

Data Summary: this compound Concentrations and Effects
ParameterCell Type/ModelConcentration/DoseObserved EffectReference
IC50 (GABA Uptake) Synaptosomal Membranes67 nMInhibition of [3H]GABA uptake[11]
IC50 (GABA Uptake) Primary Culture Neurons446 nMInhibition of [3H]GABA uptake[11]
IC50 (GABA Uptake) Primary Culture Glial Cells182 nMInhibition of [3H]GABA uptake[11]
Effective Concentration Primary Rat Cortical Astrocytes100-300 nMReduced GABA uptake[12]
Toxic Effect Astrocyte-Microglia Co-culturesConcentration-dependentSignificant reduction in glial viability[9]
Anti-inflammatory Effect Astrocyte-Microglia Co-cultures (inflammatory conditions)20 µg/mlDecreased microglial activation[9]
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a common indicator of cytotoxicity.

  • Cell Plating: Plate primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and stabilize for at least 24-48 hours.

  • Dose Preparation: Prepare serial dilutions of this compound in your culture medium. Also, prepare a vehicle control (medium with solvent) and a positive control for maximum LDH release (e.g., using a lysis buffer provided with the assay kit).

  • Treatment: Carefully remove the old medium and add the this compound dilutions, vehicle control, and normal medium to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).

  • LDH Measurement:

    • Before the final readout, add the lysis buffer to the positive control wells and incubate for the time recommended by the manufacturer.

    • Transfer a specific volume of supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from a commercial kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega) to each well.

    • Incubate in the dark at room temperature for the recommended time.

    • Add the stop solution.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

  • Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive control after subtracting background absorbance.

Protocol 2: Immunocytochemistry for Neuronal and Glial Health

This protocol allows for the visualization of cell-type-specific markers and indicators of cell stress or death.

  • Cell Culture on Coverslips: Plate primary cells on sterile coverslips in a multi-well plate.

  • Treatment: Treat the cells with the desired concentrations of this compound and controls as described above.

  • Fixation: After the incubation period, gently wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells again with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% bovine serum albumin or normal goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in the blocking solution overnight at 4°C.

    • Neuronal Marker: Anti-NeuN or Anti-MAP2

    • Astrocyte Marker: Anti-GFAP

    • Apoptosis Marker: Anti-Cleaved Caspase-3

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594) diluted in the blocking solution for 1-2 hours at room temperature in the dark. A nuclear counterstain like DAPI can be included.

  • Mounting and Imaging: Wash the cells a final time with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and image using a fluorescence microscope.

Visualizations

Tiagabine_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_released GABA GABA_vesicle->GABA_released Release GAT1 GAT-1 Transporter GABA_released->GAT1 Reuptake GABA_R GABA Receptor GABA_released->GABA_R Binding GAT1->GABA_vesicle Recycling Inhibition Neuronal Inhibition GABA_R->Inhibition Activates This compound This compound This compound->GAT1 Inhibits

Caption: Mechanism of action for this compound.

Neurotoxicity_Workflow start Start: Prepare Primary Cell Culture dose_response Perform Dose-Response Assay (e.g., LDH, MTT) start->dose_response determine_conc Determine Non-Toxic Concentration Range dose_response->determine_conc treat_cells Treat Cells with this compound & Controls determine_conc->treat_cells functional_assay Functional Assays (e.g., Calcium Imaging, MEA) treat_cells->functional_assay morphological_assay Morphological/Viability Assays (e.g., ICC, Live/Dead Stain) treat_cells->morphological_assay analysis Data Analysis & Interpretation functional_assay->analysis morphological_assay->analysis end End: Conclusion on Neurotoxicity Potential analysis->end

Caption: Experimental workflow for assessing neurotoxicity.

Troubleshooting_Guide issue Issue: High Cell Death Observed check_conc Is this compound concentration optimized? issue->check_conc check_solvent Is solvent concentration < 0.1%? check_conc->check_solvent Yes solution_conc Solution: Perform dose-response, use lower concentration. check_conc->solution_conc No check_culture Is the primary culture healthy? check_solvent->check_culture Yes solution_solvent Solution: Run vehicle control, reduce solvent concentration. check_solvent->solution_solvent No solution_culture Solution: Standardize isolation, check viability before experiment. check_culture->solution_culture No

Caption: Troubleshooting logic for high cell death.

References

Drug-drug interactions between Tiagabine and other AEDs in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating drug-drug interactions between Tiagabine and other antiepileptic drugs (AEDs).

Frequently Asked Questions (FAQs)

Q1: We are planning an in vivo study on this compound co-administered with an enzyme-inducing AED. What pharmacokinetic changes should we anticipate for this compound?

A1: You should expect a significant alteration in this compound's pharmacokinetic profile. Enzyme-inducing AEDs, such as carbamazepine, phenytoin, phenobarbital, and primidone, are known to increase the hepatic clearance of this compound.[1][2] Specifically, the elimination half-life of this compound can be reduced from a typical 5-8 hours to as short as 2-3 hours in the presence of these inducers.[3][4] Population pharmacokinetic analyses have quantified this effect, showing that this compound clearance is approximately 60% greater in patients taking these enzyme-inducing drugs.[1] Therefore, your experimental design should account for more rapid elimination and consequently lower plasma concentrations of this compound.

Q2: Our research involves adding this compound to a regimen including valproate. What is the expected interaction, and are there any specific analytical considerations?

A2: The interaction between this compound and valproate is twofold. First, this compound may cause a slight decrease of about 10% in steady-state valproate concentrations.[1][2] Second, and potentially more significant from an analytical standpoint, is the effect of valproate on this compound's protein binding. In vitro studies have shown that valproate can decrease this compound's plasma protein binding, which may lead to an increase in the free (unbound) concentration of this compound by approximately 40%.[1] While the clinical relevance of this finding is not fully established, it is a critical consideration for your experiments. Your analytical protocol should ideally be able to measure both total and free drug concentrations to fully characterize this interaction.

Q3: Does this compound affect the pharmacokinetics of other commonly used AEDs like carbamazepine or phenytoin?

A3: No, this compound is not known to be an inducer or inhibitor of hepatic metabolic processes.[3] Clinical studies have demonstrated that this compound has no significant effect on the steady-state plasma concentrations of carbamazepine, its active epoxide metabolite, or phenytoin in patients with epilepsy.[1][5] Therefore, when this compound is added to a stable regimen of these drugs, you should not expect to see significant changes in their plasma levels.

Q4: What is the primary metabolic pathway for this compound, and how does this relate to its drug-drug interactions?

A4: this compound is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoform.[2][3][6][7] This is the basis for its significant interaction with enzyme-inducing AEDs. Drugs like carbamazepine, phenytoin, and phenobarbital induce the activity of CYP3A4, thereby accelerating the metabolism of this compound and increasing its clearance.[8] Conversely, potent CYP3A4 inhibitors would be expected to increase this compound concentrations, although this is less commonly studied in the context of co-administered AEDs.

Troubleshooting Guide

Issue: In our preclinical study, we are observing higher than expected variability in this compound plasma concentrations when co-administered with an enzyme-inducing AED.

Possible Cause & Solution:

  • Variable Enzyme Induction: The degree of CYP3A4 induction can vary between individual subjects or animals. Ensure that the enzyme-inducing AED has been administered for a sufficient duration to achieve a steady-state of induction before introducing this compound.

  • Food Effects: The absorption of this compound can be affected by food. A high-fat meal can decrease the peak plasma concentration by up to 40%, although it doesn't significantly affect the total exposure (AUC).[6] Standardize feeding protocols relative to drug administration to minimize this source of variability.

  • Analytical Method Sensitivity: Given the accelerated clearance, trough concentrations of this compound may fall below the lower limit of quantification of your assay. Verify that your analytical method (e.g., HPLC, LC-MS/MS) is sufficiently sensitive for the expected lower concentrations.

Issue: Our results show a slight, unexpected decrease in the concentration of another AED after adding this compound.

Possible Cause & Solution:

  • Valproate Co-administration: If the other AED is valproate, a small decrease (around 10%) is a documented interaction.[1][2]

  • Assay Interference: While unlikely, it is good practice to rule out any analytical interference. Run validation samples of the other AED with and without this compound to confirm that this compound or its metabolites do not interfere with the quantification of the other drug.

  • Pharmacodynamic Interaction: Although this compound primarily has pharmacokinetic interactions, consider if there could be a pharmacodynamic reason for altered AED requirements or tolerance, which might indirectly lead to dose adjustments in a clinical setting, but this should not affect steady-state concentrations in a controlled preclinical experiment.

Data Summary Tables

Table 1: Effect of Concomitant AEDs on this compound Pharmacokinetics

Concomitant AEDEffect on this compound ClearanceEffect on this compound Half-LifeMechanism
Enzyme-Inducers (Carbamazepine, Phenytoin, Phenobarbital, Primidone)Increased by ~60%[1]Decreased from 5-8 hrs to 2-3 hrs[3][4][6]Induction of CYP3A4[8]
Valproate No significant effectNo significant effectMay increase free this compound concentration by ~40% due to protein binding displacement[1]
Gabapentin, Lamotrigine, Topiramate No significant effect[9][10]No significant effect[9][10]Not an enzyme inducer or inhibitor

Table 2: Effect of this compound on the Pharmacokinetics of Other AEDs

Concomitant AEDEffect on AED Steady-State ConcentrationMechanism
Carbamazepine No effect[1][5]This compound is not a metabolic enzyme inducer or inhibitor[3]
Phenytoin No effect[1][5]This compound is not a metabolic enzyme inducer or inhibitor[3]
Valproate Slight decrease (~10%)[1][2]Mechanism not fully elucidated
Phenobarbital, Primidone No formal studies, but no effect expectedThis compound is not a metabolic enzyme inducer or inhibitor[3]

Methodologies & Visualizations

Experimental Protocols

Protocol: In Vivo Assessment of Pharmacokinetic Interaction

A common experimental design to assess the impact of an enzyme-inducing AED on this compound pharmacokinetics in a clinical or preclinical setting involves a two-period, fixed-order study.

  • Period 1 (Baseline): Administer the enzyme-inducing AED (e.g., carbamazepine) to subjects until steady-state concentrations are achieved. This may take several weeks. Collect blood samples over a full dosing interval to determine the steady-state pharmacokinetics of the inducer.

  • Period 2 (Interaction): While maintaining the stable dose of the enzyme-inducing AED, initiate co-administration of this compound. Titrate the this compound dose to the target level and maintain for at least 2 days to ensure it reaches steady state.[6]

  • Pharmacokinetic Sampling: On the final day of Period 2, collect serial blood samples over a complete dosing interval for both this compound and the co-administered AED.

  • Sample Analysis: Analyze plasma samples for concentrations of both drugs and any relevant metabolites using a validated chromatographic method (e.g., HPLC or LC-MS/MS).[11]

  • Data Analysis: Compare the pharmacokinetic parameters of this compound (e.g., AUC, Cmax, CL/F, t1/2) in the presence of the inducer to historical data for this compound administered alone. Compare the pharmacokinetic parameters of the co-administered AED between Period 1 and Period 2 to confirm this compound does not alter its profile.

Diagrams

G cluster_0 This compound Metabolism This compound This compound (Oral Dose) Absorbed_TGB Absorbed this compound (Systemic Circulation) This compound->Absorbed_TGB Absorption (>95%) Liver Liver Absorbed_TGB->Liver CYP3A4 CYP3A4 Enzyme Liver->CYP3A4 Metabolites Inactive Metabolites (e.g., 5-oxothis compound) CYP3A4->Metabolites Oxidation Elimination Excretion (Urine & Feces) Metabolites->Elimination Inducers Enzyme-Inducing AEDs (Carbamazepine, Phenytoin, etc.) Inducers->CYP3A4 Induces/Upregulates G Start Start Study Screening Subject Screening & Enrollment Start->Screening Period1 Period 1: Administer Inducing AED to Steady State Screening->Period1 PK1 PK Sampling for Inducing AED (Baseline) Period1->PK1 Period2 Period 2: Co-administer this compound to Steady State PK1->Period2 PK2 PK Sampling for Both Drugs (Interaction) Period2->PK2 Analysis Bioanalysis of Plasma Samples (e.g., LC-MS/MS) PK2->Analysis Data Pharmacokinetic & Statistical Analysis Analysis->Data End End Study Data->End

References

Technical Support Center: Interpreting Unexpected EEG Changes After Tiagabine Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected electroencephalogram (EEG) changes during experiments involving Tiagabine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective GABA (γ-aminobutyric acid) reuptake inhibitor.[1][2][3] It specifically blocks the GABA transporter 1 (GAT-1), which is responsible for removing GABA from the synaptic cleft.[1][2][3] This inhibition leads to an increased concentration of GABA in the synapse, enhancing GABAergic inhibitory neurotransmission.[1][2][3] The intended therapeutic effect for epilepsy is to reduce neuronal excitability and suppress seizures.[3]

Q2: What are the expected EEG changes following this compound administration in a research setting?

In preclinical studies, particularly in rodent models, this compound has been shown to dose-dependently increase the power of lower frequency EEG bands (1-8 Hz) during non-REM sleep.[4][5] In some animal models of absence epilepsy, it can paradoxically increase the number and duration of spike-wave discharges.[6][7] In human studies with epilepsy, long-term treatment has not been associated with significant deterioration in cognitive performance or the emergence of new, constant EEG abnormalities at therapeutic doses.[8]

Q3: We observed the sudden appearance of generalized spike-and-wave discharges in our animal model after this compound administration. Is this a known phenomenon?

Yes, this is a documented, albeit unexpected, effect. This compound can have pro-epileptic effects, particularly in certain animal models like the WAG/Rij rat, a model for absence epilepsy.[6][7] In these models, this compound has been shown to enhance both the number and mean duration of spike-wave discharges in a dose-dependent manner.[6][7] This is thought to be related to increased synchronization within the thalamocortical circuit.[7]

Q4: Our human subject, who does not have a history of epilepsy, developed nonconvulsive status epilepticus (NCSE) during a study with this compound. Why might this have occurred?

The induction of NCSE by this compound, even in individuals without a prior history of epilepsy, is a reported adverse effect.[9][10][11] This phenomenon has been documented in case reports where patients developed confusion, unresponsiveness, and EEG findings consistent with NCSE, such as generalized sharp and slow wave discharges.[9][10] The underlying mechanism is not fully understood but is thought to be related to a hyper-GABAergic state induced by the drug.[12]

Q5: Can this compound induce other unexpected EEG abnormalities besides spike-wave discharges and NCSE?

Yes. In some cases, this compound has been associated with diffuse slowing of the EEG, which may or may not be accompanied by clinical signs of encephalopathy or confusion.[13][14] Some studies have also reported the emergence of hypersynchronous EEG waves during wakefulness in animal models.[4][5] In patients, altered mental status with corresponding EEG changes has been observed, which remitted upon dose reduction.[13][14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sudden onset of spike-wave discharges in a rodent model. This can be a paradoxical effect of this compound, particularly in genetic absence epilepsy models.[6][7]- Review the animal model being used. This effect is more pronounced in specific strains like WAG/Rij rats.[6][7] - Analyze the dose-response relationship. This effect is often dose-dependent.[6] - Consider the possibility that this represents a pro-convulsant effect in this specific model.
Development of nonconvulsive status epilepticus (NCSE) in a human subject. This compound has been reported to induce NCSE, even in individuals without a history of epilepsy.[9][10][11] High doses or rapid dose escalation may be contributing factors.[15]- This is a serious adverse event. The study protocol should be followed for immediate subject safety, which may include discontinuation of the drug. - Review the dosing and titration schedule. Rapid increases in dosage should be avoided.[15] - Evaluate for concomitant medications that may lower the seizure threshold.[16]
Diffuse slowing of the EEG background activity. This may be indicative of a toxic encephalopathy rather than a direct epileptiform effect.[13][17] It has been reported in patients with altered mental status.[13][14]- Correlate EEG findings with the subject's clinical state (e.g., level of consciousness, cognitive function). - Consider reducing the dose of this compound to see if the EEG changes resolve.[13][14]
Appearance of high-frequency artifacts in the EEG recording. This is likely due to technical issues rather than a direct pharmacological effect of this compound.- Check electrode impedance and ensure proper scalp contact. - Rule out environmental sources of electrical noise (e.g., 50/60 Hz interference).[18] - Apply appropriate digital filters (e.g., a notch filter for power line noise) during data post-processing.[19]
EEG changes are inconsistent across subjects at the same dose. Individual sensitivity and differences in drug metabolism can lead to varied responses.- Review subject characteristics, including any underlying conditions or genetic predispositions. - If applicable, analyze plasma concentrations of this compound to assess for differences in drug exposure.

Data Presentation

Table 1: Effects of this compound on Spike-Wave Discharges in WAG/Rij Rats

Dose of this compound (mg/kg)Effect on Number of Spike-Wave DischargesEffect on Mean Duration of Spike-Wave Discharges
1Almost no effectAlmost no effect
3IncreasedIncreased
10IncreasedIncreased

Source: Adapted from research findings in WAG/Rij rats, a genetic animal model of absence epilepsy.[6]

Table 2: Reported EEG Findings in Humans with Unexpected Reactions to this compound

Clinical PresentationEEG FindingsSubject Population
Nonconvulsive Status EpilepticusAbundant sharp and slow wave complexesPatient without a history of seizures[9]
Nonconvulsive Status EpilepticusGeneralized sharp and slow wave dischargesPatient with a history of pseudoseizure[10]
Altered Mental Status / ConfusionDiffuse slowing of the EEGPatients with refractory partial epilepsy[13][14]
StuporGradual build-up of generalized bisynchronous delta-wave activity with intermingled sharp transientsPatients without epilepsy[17]

Experimental Protocols

Key Experiment: Assessing the Effect of this compound on EEG in Rodent Models

  • Animal Model: Male WAG/Rij rats (for absence epilepsy studies) or Sprague-Dawley rats (for general neuropharmacology).

  • Surgical Implantation:

    • Anesthetize the rat following approved institutional protocols.

    • Secure the animal in a stereotaxic frame.

    • Implant EEG electrodes over the cortex (e.g., frontal and parietal regions) and a reference electrode over the cerebellum.

    • Allow for a post-operative recovery period of at least one week.

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline).

    • Administer the drug intraperitoneally (i.p.) or orally (p.o.).

    • Include a vehicle-only control group.

  • EEG Recording:

    • Connect the implanted electrodes to a data acquisition system.

    • Record baseline EEG for a specified period (e.g., 60 minutes) before drug administration.

    • Record EEG continuously for several hours post-administration.

    • Simultaneously video-record the animal to correlate EEG changes with behavior.

  • Data Analysis:

    • Visually inspect the EEG for epileptiform discharges (e.g., spike-wave discharges).

    • Perform spectral analysis to quantify power in different frequency bands (e.g., delta, theta, alpha, beta).

    • Compare the post-drug EEG data to the baseline and to the vehicle control group using appropriate statistical methods.

Mandatory Visualizations

Tiagabine_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron presynaptic GABA Synthesis vesicle GABA Vesicle presynaptic->vesicle Packaging gaba_synapse GABA vesicle->gaba_synapse Release gaba_receptor GABA-A Receptor gaba_synapse->gaba_receptor Binding gat1 GAT-1 Transporter gaba_synapse->gat1 Reuptake inhibition Neuronal Inhibition (Hyperpolarization) gaba_receptor->inhibition Cl- influx gat1->presynaptic This compound This compound This compound->gat1 Blocks

Caption: Mechanism of action of this compound in the GABAergic synapse.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_model Select Animal Model (e.g., WAG/Rij Rat) surgery Stereotaxic Surgery: EEG Electrode Implantation animal_model->surgery recovery Post-operative Recovery Period surgery->recovery baseline Baseline EEG Recording recovery->baseline drug_admin Administer this compound or Vehicle (Control) baseline->drug_admin post_eeg Post-administration EEG & Video Recording drug_admin->post_eeg visual Visual Scoring of Epileptiform Events post_eeg->visual spectral Quantitative EEG Analysis (Spectral Power) post_eeg->spectral stats Statistical Comparison (Drug vs. Control) visual->stats spectral->stats

References

Technical Support Center: Tiagabine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GABA transporter 1 (GAT-1) inhibitor, tiagabine, in rodent models. The focus is on understanding and mitigating the motor impairments that can be a significant confounding factor in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of the GABA transporter 1 (GAT-1).[1][2] By blocking GAT-1, this compound reduces the reuptake of GABA from the synaptic cleft and extracellular space into presynaptic neurons and glial cells.[2] This leads to an increase in the extracellular concentration of GABA, enhancing GABAergic inhibitory neurotransmission.[3][4] This enhanced inhibition is the basis for its anticonvulsant effects.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic GABA Synthesis vesicle GABA Vesicle presynaptic->vesicle 1. Neurotransmission release GABA Release vesicle->release 1. Neurotransmission gaba_cleft Extracellular GABA release->gaba_cleft 1. Neurotransmission gat1 GAT-1 Transporter gaba_cleft->gat1 3. Reuptake gaba_receptor GABA Receptor gaba_cleft->gaba_receptor 2. Receptor Binding inhibition Increased Inhibition gaba_receptor->inhibition 2. Receptor Binding This compound This compound This compound->gat1 4. Inhibition

Diagram 1: Mechanism of this compound Action

Q2: What are the common motor impairments observed in rodents treated with this compound?

This compound administration in rodents can lead to dose-dependent motor deficits. These side effects are considered an extension of its mechanism of action—excessive GABAergic inhibition. Commonly reported impairments include:

  • Ataxia: Lack of voluntary coordination of muscle movements.

  • Tremor: Involuntary, rhythmic muscle contraction.[5]

  • Muscle Incoordination: Difficulty in performing tasks that require fine motor control.[6]

  • Sedation or Somnolence: Drowsiness and reduced spontaneous activity.[5]

  • Reduced Performance on Motor Tasks: Decreased latency to fall in the rotarod test or increased errors in the beam walking test.[5]

These side effects are similar to those observed in epileptic patients treated with this compound and can be phenocopied in GAT-1 knockout mice, suggesting they are inherent to the therapeutic strategy of targeting the GAT-1 transporter system.[5]

Troubleshooting Guides

Issue 1: My animals show significant motor impairment (e.g., falling off the rotarod immediately), which is interfering with the primary experimental endpoint.

Possible Cause: The dose of this compound is too high for the specific rodent strain, sex, or age group. Motor toxicity can vary between different animal models and strains.

Solutions:

  • Dose-Response Study: Conduct a preliminary dose-response study to determine the ED50 for the desired therapeutic effect (e.g., anticonvulsant activity) and the TD50 for motor impairment. This will help you identify a therapeutic window with minimal side effects.

  • Lower the Dose: If a full dose-response study is not feasible, reduce the this compound dose. Studies have shown anticonvulsant effects at doses that do not significantly impair motor coordination. For example, in mice, doses of 2, 4, and 6 mg/kg of this compound showed anticonvulsant activity, while motor impairment was more pronounced at the higher end of this range when combined with other drugs.[7]

  • Optimize Timing: Assess motor performance at different time points after this compound administration. The time-to-peak effect for motor impairment may differ from the therapeutic effect. For instance, in one study, the time-to-peak effect for rotarod impairment after gaboxadol administration was 15 minutes, while for this compound it was 60 minutes.[3]

  • Consider Co-administration: In some models, co-administration with other compounds can mitigate side effects. For example, combining this compound with clonazepam in a mouse model of Dravet syndrome allowed for synergistic anticonvulsant effects with only additive toxicity, suggesting a better overall profile.[8] However, caution is advised as some combinations, like with angiotensin AT1 receptor antagonists (losartan, telmisartan), can worsen motor impairment.[7]

Table 1: this compound Dosage and Motor Effects in Rodent Models
Rodent ModelThis compound Dose (mg/kg, i.p.)Motor TestObserved Effect on Motor FunctionReference
Male Swiss Mice6Chimney TestImpaired motor coordination (in combination with losartan or telmisartan)[7]
CF1 Mice1 - 1.5Rotarod TestNo significant rotarod impairment at these doses when administered alone.[3]
Wistar Rats5 - 10Locomotor ActivityImproved 3-nitropropionic acid-induced hypolocomotion and muscle incoordination.[6]
Sprague-Dawley RatsUp to 40General ObservationAdverse effects on motor systems were less than valproate and carbamazepine. High toxic doses caused myoclonus.[9]
C57BL/6J MiceNot specifiedRotarod TestThis compound pretreatment significantly restored rotarod performance in an MPTP-induced motor deficit model.[10]

Issue 2: I am unsure how to reliably quantify this compound-induced motor impairment.

Possible Cause: The chosen behavioral test lacks the sensitivity to detect subtle motor deficits or is not appropriate for the specific type of impairment.

Solutions:

  • Use a Battery of Tests: Employing multiple motor tests can provide a more comprehensive assessment of motor function, covering balance, coordination, strength, and gait.[11]

  • Select Appropriate Tests: Choose tests that are well-established for assessing the specific motor domains affected by GABAergic modulation. The most common and effective tests are detailed below.[12][13]

cluster_assessment Motor Impairment Assessment cluster_mitigation Mitigation Strategy start Rodent Administered This compound rotarod Rotarod Test (Balance & Coordination) start->rotarod beam Beam Walking Test (Balance & Gait) start->beam chimney Chimney Test (Motor Coordination) start->chimney openfield Open Field Test (Locomotion & Anxiety) start->openfield dose Adjust Dose rotarod->dose If Impaired timing Optimize Timing rotarod->timing If Impaired coadmin Co-administration rotarod->coadmin If Impaired beam->dose If Impaired beam->timing If Impaired beam->coadmin If Impaired chimney->dose If Impaired chimney->timing If Impaired chimney->coadmin If Impaired openfield->dose If Impaired openfield->timing If Impaired openfield->coadmin If Impaired endpoint Desired Experimental Endpoint Achieved dose->endpoint timing->endpoint coadmin->endpoint This compound This compound Dose low_dose Low to Moderate Dose (e.g., 2-10 mg/kg) This compound->low_dose high_dose High / Toxic Dose (e.g., >40 mg/kg) This compound->high_dose gat1 GAT-1 Inhibition low_dose->gat1 proconvulsant Paradoxical Effect (Pro-convulsant / Myoclonus) high_dose->proconvulsant gaba Increased Extracellular GABA gat1->gaba anticonvulsant Therapeutic Effect (Anticonvulsant) gaba->anticonvulsant motor_impairment Side Effect (Motor Impairment) gaba->motor_impairment

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Tiagabine and Vigabatrin in Epilepsy Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the pharmacological mechanisms of two prominent anti-epileptic drugs, Tiagabine and Vigabatrin. Both medications modulate the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system, but through distinct molecular pathways. This document outlines their mechanisms of action, presents comparative quantitative data, details key experimental protocols used in their characterization, and provides visual representations of their signaling pathways and experimental workflows.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitability. A key strategy in the development of anti-epileptic drugs (AEDs) is the enhancement of GABAergic inhibition to counterbalance this hyperexcitability. This compound and Vigabatrin are two such AEDs that achieve this common goal through fundamentally different approaches. This compound acts by blocking the reuptake of GABA from the synaptic cleft, thereby increasing its availability to postsynaptic receptors. In contrast, Vigabatrin irreversibly inhibits the enzyme responsible for GABA degradation, leading to a global increase in GABA concentrations within the brain. Understanding these distinct mechanisms is crucial for researchers and clinicians in selecting appropriate therapeutic strategies and for guiding the development of novel AEDs.

Mechanisms of Action

This compound: A Selective GABA Transporter 1 (GAT-1) Inhibitor

This compound is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] GAT-1 is a presynaptic and glial transporter responsible for clearing GABA from the synaptic cleft, thus terminating its inhibitory signal.[2] By blocking GAT-1, this compound effectively increases the concentration and prolongs the presence of GABA in the synapse, enhancing GABAergic neurotransmission.[3][4] This leads to a greater activation of postsynaptic GABA-A receptors, resulting in increased chloride influx and hyperpolarization of the neuronal membrane, which in turn raises the seizure threshold. Structural studies have revealed that this compound locks the GAT-1 transporter in an inward-open conformation, physically obstructing the GABA transport pathway.

dot

Tiagabine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GAT-1 GABA Transporter 1 (GAT-1) GABA_Synapse->GAT-1 Reuptake GABA_Receptor GABA-A Receptor GABA_Synapse->GABA_Receptor Binds to Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Activates Hyperpolarization Inhibition of Neuron Chloride_Channel->Hyperpolarization Cl- Influx This compound This compound This compound->GAT-1 Inhibits

Mechanism of Action of this compound.
Vigabatrin: An Irreversible GABA-Transaminase (GABA-T) Inhibitor

Vigabatrin is an enzyme-activated, irreversible inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for the catabolism of GABA.[3][5] By inactivating GABA-T, Vigabatrin leads to a substantial and sustained increase in the overall concentration of GABA in the brain.[6][7] This elevated GABA level enhances both synaptic and extrasynaptic GABAergic inhibition. The increased availability of GABA leads to a greater tonic and phasic activation of GABA receptors, resulting in a widespread dampening of neuronal excitability and a reduction in seizure susceptibility.[5] The irreversible nature of the inhibition means that the duration of action of Vigabatrin is dependent on the rate of new GABA-T enzyme synthesis, which can take several days.[3]

dot

Vigabatrin_Mechanism cluster_neuron GABAergic Neuron / Glial Cell GABA_pool Intracellular GABA Pool GABA-T GABA-Transaminase (GABA-T) GABA_pool->GABA-T Metabolism Increased_GABA Increased GABA Concentration GABA_pool->Increased_GABA Leads to Succinic_Semialdehyde Succinic Semialdehyde GABA-T->Succinic_Semialdehyde Degrades to Vigabatrin Vigabatrin Vigabatrin->GABA-T Irreversibly Inhibits Enhanced_Inhibition Enhanced Neuronal Inhibition Increased_GABA->Enhanced_Inhibition Results in GABA_Uptake_Assay cluster_workflow [3H]-GABA Uptake Assay Workflow Start Seed HEK293-GAT1 cells Wash Wash cells with buffer Start->Wash Add_this compound Add varying concentrations of this compound Wash->Add_this compound Add_GABA Add [3H]-GABA to initiate uptake Add_this compound->Add_GABA Incubate Incubate for a defined period Add_GABA->Incubate Stop_Reaction Terminate uptake with cold buffer wash Incubate->Stop_Reaction Lyse_Measure Lyse cells and measure intracellular radioactivity Stop_Reaction->Lyse_Measure Analyze Calculate IC50 value Lyse_Measure->Analyze GABA_T_Assay cluster_workflow GABA-T Activity Assay Workflow Start Prepare reaction mixture (Buffer, NADP+, SSADH) Pre-incubate Pre-incubate GABA-T with Vigabatrin Start->Pre-incubate Initiate Initiate reaction with GABA and α-ketoglutarate Pre-incubate->Initiate Measure Monitor absorbance at 340 nm over time Initiate->Measure Analyze Calculate reaction rate and % inhibition Measure->Analyze

References

A Preclinical Head-to-Head: Unpacking the Anticonvulsant Profiles of Tiagabine and Lamotrigine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of anticonvulsant therapies, a detailed understanding of the preclinical profiles of candidate molecules is paramount. This guide provides an objective comparison of two established antiepileptic drugs, Tiagabine and Lamotrigine, focusing on their performance in key preclinical seizure models and their fundamental mechanisms of action. The data presented herein is curated from peer-reviewed studies to offer a robust comparative analysis.

This guide will delve into the quantitative efficacy of these compounds in widely accepted rodent models of epilepsy, including the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests. Detailed experimental protocols for these assays are provided to ensure a clear understanding of the methodologies underpinning the presented data. Furthermore, the distinct mechanisms of action of this compound, a GABA reuptake inhibitor, and Lamotrigine, a voltage-gated sodium channel blocker, are visually elucidated through signaling pathway diagrams.

At a Glance: Efficacy in Preclinical Seizure Models

The anticonvulsant potential of a compound is typically assessed across a battery of preclinical models designed to mimic different seizure types. The median effective dose (ED50), the dose at which a compound produces its desired effect in 50% of the test population, is a key metric for comparison.

Preclinical ModelSeizure Type RepresentedThis compound ED50 (µmol/kg, i.p.)Lamotrigine ED50 (µmol/kg, i.p.)
Maximal Electroshock (MES) Generalized tonic-clonic seizuresIneffective36[1]
Subcutaneous Pentylenetetrazol (scPTZ) Myoclonic and absence seizures2 (tonic convulsions)[1], 5 (clonic convulsions)[1]9 (tonic convulsions)[1]
DMCM-induced Seizures GABA-A receptor-mediated seizures2 (tonic convulsions)[1]43 (tonic convulsions)[1]
Sound-induced Seizures (DBA/2 mice) Reflex seizures1[1]6[1]
Amygdala Kindled Seizures Complex partial seizures36 (focal seizures)[1]Effective, but ED50 not determined[1]

Assessing the Therapeutic Window: A Look at Neurotoxicity and Protective Index

Beyond efficacy, a critical aspect of preclinical evaluation is the assessment of a compound's safety profile. This is often quantified by determining the median toxic dose (TD50), the dose at which 50% of the animals exhibit a specific toxic effect, and the Protective Index (PI) or Therapeutic Index (TI), which is the ratio of the TD50 to the ED50. A higher PI/TI value indicates a wider margin between the therapeutic and toxic doses.

ParameterThis compoundLamotrigine
Neurotoxicity (TD50) 13.6 mg/kg (Chimney test, mice)[2]Aggravated toxicity with prolonged treatment (Chimney test, mice)[3]
Therapeutic Index (TI) Ranked lower than Lamotrigine[1]Ranked higher than this compound[1]

Unraveling the Mechanisms of Action

The distinct anticonvulsant profiles of this compound and Lamotrigine stem from their fundamentally different molecular targets.

This compound exerts its effects by selectively inhibiting the GABA transporter 1 (GAT-1).[4] This blockade prevents the reuptake of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft. The resulting increase in extracellular GABA levels enhances GABAergic neurotransmission, leading to a dampening of neuronal excitability.

Lamotrigine , on the other hand, is a use-dependent blocker of voltage-gated sodium channels.[5] By binding to these channels in their inactivated state, Lamotrigine stabilizes neuronal membranes and inhibits the repetitive firing of neurons that is characteristic of seizure activity. This action effectively reduces the release of excitatory neurotransmitters like glutamate.

Tiagabine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GAT1 GAT-1 Transporter This compound This compound This compound->GAT1 Inhibits GABA->GAT1 GABA_receptor GABA-A Receptor GABA->GABA_receptor Binds Inhibition Neuronal Inhibition GABA_receptor->Inhibition

Mechanism of Action of this compound

Lamotrigine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel Glutamate_vesicle Glutamate Vesicles VGSC->Glutamate_vesicle Depolarization & Ca2+ Influx Lamotrigine Lamotrigine Lamotrigine->VGSC Blocks (Use-dependent) Glutamate Glutamate Glutamate_vesicle->Glutamate Release Glutamate_receptor Glutamate Receptor Glutamate->Glutamate_receptor Binds Excitation Neuronal Excitation Glutamate_receptor->Excitation

Mechanism of Action of Lamotrigine

Experimental Protocols

A clear understanding of the experimental design is crucial for the interpretation of preclinical data. Below are the detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

MES_Test_Workflow start Rodent (Mouse/Rat) drug_admin Drug Administration (this compound or Lamotrigine, i.p.) start->drug_admin pre_treatment_period Pre-treatment Period drug_admin->pre_treatment_period electroshock Corneal Electroshock Application (e.g., 50-60 Hz, 0.2 sec) pre_treatment_period->electroshock observation Observation of Seizure Behavior (Presence/Absence of Hindlimb Tonic Extension) electroshock->observation endpoint Endpoint: Protection from Tonic Hindlimb Extension observation->endpoint

Maximal Electroshock (MES) Test Workflow

Objective: To assess the ability of a compound to prevent the spread of seizures.

Procedure:

  • Animal Model: Adult male mice or rats are typically used.

  • Drug Administration: The test compound (this compound or Lamotrigine) is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • Pre-treatment Time: A specific time interval is allowed to elapse between drug administration and the induction of seizures to ensure peak drug effect.

  • Electroshock Induction: A brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the hallmark of a maximal seizure in this model.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The ED50 is then calculated based on the dose-response data.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a valuable model for screening compounds with potential efficacy against myoclonic and absence seizures.

scPTZ_Test_Workflow start Rodent (Mouse/Rat) drug_admin Drug Administration (this compound or Lamotrigine, i.p.) start->drug_admin pre_treatment_period Pre-treatment Period drug_admin->pre_treatment_period ptz_injection Subcutaneous Injection of PTZ (Convulsant Dose) pre_treatment_period->ptz_injection observation Observation of Seizure Behavior (Clonic and/or Tonic Seizures) ptz_injection->observation endpoint Endpoint: Protection from Seizures observation->endpoint

Subcutaneous Pentylenetetrazol (scPTZ) Test Workflow

Objective: To evaluate the ability of a compound to raise the seizure threshold.

Procedure:

  • Animal Model: Typically, adult male mice are used.

  • Drug Administration: The test compound is administered i.p. at various doses, alongside a vehicle control group.

  • Pre-treatment Time: A predetermined time allows for the drug to reach its maximal effect.

  • Convulsant Administration: A convulsant dose of Pentylenetetrazol (PTZ) is administered subcutaneously.

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, which are typically characterized by clonic and/or tonic convulsions.

  • Endpoint: Protection is defined as the absence of seizures. The ED50 is calculated from the dose-response data.

Conclusion

The preclinical data reveals distinct anticonvulsant profiles for this compound and Lamotrigine, which are consistent with their different mechanisms of action. Lamotrigine demonstrates efficacy in the MES test, suggesting its potential against generalized tonic-clonic seizures, a finding supported by its clinical use.[1] In contrast, this compound is ineffective in this model but shows potent activity in models where seizures are induced by GABAergic antagonists (scPTZ, DMCM) and in a model of reflex seizures.[1] This highlights its targeted action on the GABAergic system.

While both drugs are effective in various seizure models, Lamotrigine appears to have a more favorable therapeutic index in the preclinical setting.[1] This comprehensive preclinical comparison underscores the importance of utilizing a battery of in vivo models to fully characterize the potential clinical utility of anticonvulsant drug candidates. The distinct profiles of this compound and Lamotrigine serve as a valuable reference for researchers in the field of epilepsy drug discovery and development.

References

Synergistic Anticonvulsant Effects of Tiagabine and BGT-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant effects of the GAT-1 inhibitor, Tiagabine, when used in combination with Betaine/GABA Transporter 1 (BGT-1) inhibitors. By leveraging a synergistic mechanism, this combination therapy presents a promising avenue for the development of more effective treatments for epilepsy. This document summarizes key experimental data, details underlying mechanisms, and provides established protocols for further research.

Mechanism of Synergy: A Dual Approach to Enhancing GABAergic Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability.[1] The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs), thus terminating its inhibitory signal. This compound is a selective inhibitor of the GAT-1 transporter, which is predominantly located on presynaptic neurons and glial cells.[2] By blocking GAT-1, this compound increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission.

BGT-1 is another GABA transporter that contributes to the clearance of GABA from the extracellular space.[3] The co-administration of a BGT-1 inhibitor with this compound offers a dual-front approach to elevating extracellular GABA levels. This combined inhibition of two distinct GABA reuptake pathways leads to a supra-additive, or synergistic, anticonvulsant effect. This synergy allows for potentially greater efficacy and the possibility of using lower, better-tolerated doses of each compound.

Synergy_Mechanism cluster_synapse Synaptic Cleft cluster_presynapse Presynaptic Terminal cluster_glia Glial Cell GABA GABA GABA_Receptor Postsynaptic GABA Receptor GABA->GABA_Receptor activates Inhibition Inhibition GABA_Receptor->Inhibition leads to Neuronal GAT1 GAT-1 Transporter GAT1->GABA reuptake BGT1 BGT-1 Transporter BGT1->GABA reuptake This compound This compound This compound->GAT1 inhibits BGT1_Inhibitor BGT-1 Inhibitor BGT1_Inhibitor->BGT1 inhibits

Caption: Synergistic action of this compound and BGT-1 inhibitors.

Comparative Efficacy: Quantitative Data

The synergistic interaction between this compound and BGT-1 inhibitors has been demonstrated in preclinical models of epilepsy. Isobolographic analysis is a standard method to determine the nature of drug interactions, where a combination index (CI) of less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.

While direct comparative studies between this compound and a selective BGT-1 inhibitor are limited, data from studies involving mixed GAT-1/BGT-1 inhibitors and other GABAergic agents provide strong evidence for the potential of this combination.

Compound/Combination Seizure Model Endpoint ED50 / Effect Reference
This compoundPTZ-induced tonic convulsions (mice)Anticonvulsant effect2 µmol/kg[4]
This compoundDMCM-induced tonic convulsions (mice)Anticonvulsant effect2 µmol/kg[4]
This compoundSound-induced seizures (DBA/2 mice)Anticonvulsant effect1 µmol/kg[4]
This compoundAmygdala kindled focal seizures (rats)Anticonvulsant effect36 µmol/kg[4]
This compound + GabapentinMaximal Electroshock Seizure Threshold (MEST) test (mice)Synergistic interaction (supra-additive)Interaction Index: 0.25 - 0.50[5]
This compound + EF1502 (GAT-1/BGT-1 inhibitor)Spontaneous interictal-like bursting (in vitro)Greater than additive (synergistic) inhibitory effect on burst frequency-[6]
This compound + VigabatrinEpileptiform discharges (brain slices, El mice)Synergistic inhibition (with pre-treatment)-[7]

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. Data presented is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in assessing the synergistic effects of drug combinations. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro: [³H]GABA Uptake Inhibition Assay

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293 or CHO) in appropriate media.

  • Stably or transiently transfect cells with plasmids encoding human GAT-1 or BGT-1.

2. Assay Procedure:

  • Seed transfected cells into 96-well plates and allow them to adhere overnight.

  • On the day of the experiment, wash the cells with a Krebs-Ringer-HEPES buffer.

  • Pre-incubate the cells with various concentrations of the test compounds (this compound, BGT-1 inhibitor, or combination) for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiate the uptake reaction by adding a solution containing [³H]GABA (e.g., 10 nM) and unlabeled GABA (e.g., 1 µM).

  • Incubate for a short period (e.g., 1-5 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration compared to a vehicle control.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) values by fitting the data to a dose-response curve.

GABA_Uptake_Assay_Workflow Start Start Cell_Culture Culture & Transfect Cells (HEK293 or CHO) Start->Cell_Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Wash_Cells Wash Cells with Buffer Seed_Cells->Wash_Cells Pre_incubation Pre-incubate with Test Compounds Wash_Cells->Pre_incubation Initiate_Uptake Add [3H]GABA Solution Pre_incubation->Initiate_Uptake Incubation Incubate (1-5 min) Initiate_Uptake->Incubation Terminate_Uptake Wash with Ice-cold Buffer Incubation->Terminate_Uptake Cell_Lysis Lyse Cells Terminate_Uptake->Cell_Lysis Scintillation_Counting Measure [3H]GABA Uptake Cell_Lysis->Scintillation_Counting Data_Analysis Calculate % Inhibition & IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a [³H]GABA uptake inhibition assay.
In Vivo: Amygdala Kindling Model of Epilepsy

The amygdala kindling model is a widely used animal model of temporal lobe epilepsy that is sensitive to the effects of anticonvulsant drugs.

1. Animal Subjects and Surgery:

  • Use adult male rats (e.g., Sprague-Dawley).

  • Anesthetize the animals and stereotaxically implant a bipolar electrode into the basolateral amygdala.

2. Kindling Procedure:

  • After a recovery period, deliver a brief, low-intensity electrical stimulus to the amygdala once daily.

  • Monitor the behavioral seizure response using Racine's scale (from stage 1, facial clonus, to stage 5, rearing and falling with generalized tonic-clonic convulsions).

  • Continue daily stimulation until a stable, fully kindled state (e.g., consistent stage 5 seizures) is achieved.

3. Drug Administration and Testing:

  • Administer this compound, the BGT-1 inhibitor, or their combination via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • After a specified pre-treatment time, deliver the kindling stimulation.

  • Record the seizure stage, duration of the afterdischarge (the electrographic seizure activity), and any adverse effects.

4. Isobolographic Analysis:

  • Determine the ED₅₀ for each drug alone.

  • Administer the drugs in combination at fixed-ratio doses (e.g., 1:1, 1:3, 3:1 of their ED₅₀ values).

  • Determine the experimental ED₅₀ of the combination.

  • Compare the experimental ED₅₀ to the theoretical additive ED₅₀ to determine if the interaction is synergistic, additive, or antagonistic.

Amygdala_Kindling_Workflow cluster_setup Model Development cluster_testing Drug Efficacy Testing Surgery Implant Amygdala Electrode Kindling Daily Electrical Stimulation Surgery->Kindling Fully_Kindled Achieve Stable Stage 5 Seizures Kindling->Fully_Kindled Drug_Admin Administer Drugs (Single or Combination) Fully_Kindled->Drug_Admin Stimulation Deliver Kindling Stimulus Drug_Admin->Stimulation Observation Record Seizure Stage & Afterdischarge Stimulation->Observation Isobolographic_Analysis Isobolographic Analysis of Synergy Observation->Isobolographic_Analysis

Caption: Experimental workflow for the amygdala kindling model.

Conclusion

The combination of this compound with a BGT-1 inhibitor represents a rational and promising strategy for the development of novel antiepileptic therapies. The synergistic enhancement of GABAergic neurotransmission through the dual inhibition of GAT-1 and BGT-1 has the potential to improve seizure control, particularly in patients with treatment-resistant epilepsy. The experimental data, while still emerging for selective BGT-1 inhibitors, strongly supports the validity of this approach. The detailed protocols provided in this guide offer a framework for researchers to further investigate and quantify the synergistic potential of this drug combination, ultimately paving the way for new and more effective treatments.

References

Differentiating the Effects of Tiagabine from Benzodiazepines on GABA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular and physiological effects of Tiagabine and benzodiazepines on γ-aminobutyric acid (GABA) receptors. By examining their distinct mechanisms of action, this document aims to offer a clear understanding of how these two classes of drugs modulate the primary inhibitory neurotransmitter system in the central nervous system. The information presented herein is supported by experimental data from electrophysiological and binding studies.

Introduction: Two distinct approaches to enhancing GABAergic inhibition

GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for therapeutic intervention in a variety of neurological and psychiatric disorders. Both this compound and benzodiazepines enhance GABAergic neurotransmission, but they achieve this through fundamentally different mechanisms.

This compound acts as a selective inhibitor of the GABA transporter 1 (GAT-1).[1] By blocking the reuptake of GABA from the synaptic cleft, this compound increases the extracellular concentration of GABA, thereby prolonging the activation of postsynaptic GABA receptors.[1]

Benzodiazepines , in contrast, are positive allosteric modulators of the GABA-A receptor.[2][3][4] They bind to a site on the receptor that is distinct from the GABA binding site, known as the benzodiazepine site.[5][6] This binding event increases the receptor's affinity for GABA, leading to a more frequent opening of the associated chloride ion channel and a potentiation of the inhibitory signal.[2][7][8]

This guide will delve into the experimental evidence that elucidates these differing mechanisms and their functional consequences.

Comparative Mechanism of Action

The distinct actions of this compound and benzodiazepines on the GABAergic synapse are best understood by examining their primary molecular targets.

  • This compound's Target: The GABA Transporter (GAT-1) this compound selectively binds to and inhibits GAT-1, a protein responsible for clearing GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[1] This blockade leads to an accumulation of GABA in the synapse, making more of the neurotransmitter available to bind to both synaptic and extrasynaptic GABA receptors.

  • Benzodiazepines' Target: The GABA-A Receptor Benzodiazepines directly target the GABA-A receptor, a ligand-gated ion channel. Their binding to the benzodiazepine site induces a conformational change in the receptor that allosterically enhances the effect of GABA.[2] It is important to note that benzodiazepines do not activate the GABA-A receptor on their own; their modulatory effect is dependent on the presence of GABA. The subunit composition of the GABA-A receptor, particularly the presence of specific α and γ subunits, is a key determinant of benzodiazepine sensitivity and pharmacological profile.[6][9]

Comparative Signaling Pathways of this compound and Benzodiazepines cluster_0 This compound Pathway cluster_1 Benzodiazepine Pathway Presynaptic Neuron_T Presynaptic Neuron Synaptic Cleft_T Synaptic Cleft (Increased GABA) Presynaptic Neuron_T->Synaptic Cleft_T GABA Release GAT1_T GAT-1 Transporter GAT1_T->Presynaptic Neuron_T GABA Reuptake (Blocked) This compound This compound This compound->GAT1_T Inhibits GABA_Receptor_T Postsynaptic GABA Receptor Synaptic Cleft_T->GABA_Receptor_T Prolonged Activation Postsynaptic_Neuron_T Postsynaptic Neuron (Hyperpolarization) GABA_Receptor_T->Postsynaptic_Neuron_T Increased Cl- Influx Presynaptic Neuron_B Presynaptic Neuron Synaptic Cleft_B Synaptic Cleft Presynaptic Neuron_B->Synaptic Cleft_B GABA Release GABA_Receptor_B Postsynaptic GABA-A Receptor Synaptic Cleft_B->GABA_Receptor_B GABA Binds Postsynaptic_Neuron_B Postsynaptic Neuron (Hyperpolarization) GABA_Receptor_B->Postsynaptic_Neuron_B Increased Cl- Influx (Enhanced GABA effect) Benzodiazepine Benzodiazepine Benzodiazepine->GABA_Receptor_B Binds to Allosteric Site

Figure 1: Signaling pathways of this compound and Benzodiazepines.

Electrophysiological Effects: A Quantitative Comparison

Electrophysiological studies, particularly whole-cell patch-clamp recordings, have been instrumental in characterizing the distinct effects of this compound and benzodiazepines on inhibitory postsynaptic currents (IPSCs).

Effects of this compound on IPSCs

Studies have shown that this compound's primary effect on GABAergic neurotransmission is to prolong the decay of IPSCs, with minimal impact on their peak amplitude. This is consistent with its mechanism of blocking GABA reuptake, which leads to a longer presence of GABA in the synaptic cleft.

ParameterEffect of this compoundQuantitative DataReference
IPSC Amplitude Little to no effectNot significantly altered[10]
IPSC Half-Width Robust increaseIncreased by 109 ± 15% (20-50 µM)[10]
IPSC Frequency Not directly reported-
Effects of Benzodiazepines on IPSCs

In contrast to this compound, benzodiazepines typically potentiate the peak amplitude of IPSCs and prolong their decay. The increase in amplitude is a direct consequence of the enhanced affinity of GABA-A receptors for GABA, leading to a greater number of channels opening in response to a given GABA stimulus. The prolonged decay is also a result of this enhanced affinity.

ParameterEffect of Benzodiazepines (e.g., Diazepam)Quantitative DataReference
IPSC Amplitude PotentiationSignificantly increased[11]
IPSC Decay ProlongationSignificantly prolonged[11][12]
IPSC Frequency No significant changeNot significantly altered[12]

Receptor Binding Studies: Unraveling the Molecular Interactions

Receptor binding assays provide quantitative measures of how these drugs interact with their respective targets.

This compound and its Indirect Effect on GABA-A Receptor Binding

This compound does not directly bind to GABA-A receptors.[13] However, by increasing synaptic GABA levels, it can indirectly influence the binding of other ligands to the GABA-A receptor, a phenomenon known as the "GABA shift".[14]

AssayEffect of this compoundQuantitative DataReference
[11C]flumazenil PET Increased binding potentialAssociation cortex: +15.2 ± 20.2%Sensory cortex: +13.5 ± 15.5%Limbic region: +16.4 ± 20.2%[14]

This increase in the binding of the benzodiazepine site antagonist [11C]flumazenil suggests that the this compound-induced elevation of GABA enhances the affinity of the GABA-A receptor for ligands that bind to the benzodiazepine site.

Benzodiazepine Binding to the GABA-A Receptor

Benzodiazepines exhibit high affinity for their specific binding site on the GABA-A receptor. The binding affinity can vary depending on the specific benzodiazepine and the subunit composition of the GABA-A receptor subtype.

BenzodiazepineReceptor SubtypeBinding Affinity (Ki, nM)Reference
Diazepam α1β3γ2Varies by study[3][4]
Midazolam α1β3γ2Varies by study[3][4]
Flunitrazepam α1β3γ2Varies by study[3]

Note: Specific Ki values can vary significantly between different studies and experimental conditions. The table indicates that these benzodiazepines bind with high affinity to GABA-A receptors containing the α1, β3, and γ2 subunits.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of IPSCs

This technique is used to measure the ionic currents flowing through the membrane of a single neuron, allowing for the detailed characterization of IPSCs.

Experimental Workflow:

A Brain Slice Preparation B Identification of Target Neuron A->B C Formation of Gigaseal B->C D Establishment of Whole-Cell Configuration C->D E Recording of Baseline IPSCs D->E F Bath Application of Drug (this compound or Benzodiazepine) E->F G Recording of Post-Drug IPSCs F->G H Data Analysis (Amplitude, Frequency, Decay) G->H

Figure 2: Workflow for whole-cell patch-clamp recording.

Methodology:

  • Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents.

  • Cell Identification: Pyramidal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

  • Pipette Positioning: A glass micropipette with a tip resistance of 3-5 MΩ, filled with an internal solution, is positioned onto the soma of the target neuron.

  • Gigaseal Formation: Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Access: The membrane patch is ruptured by a brief pulse of suction, allowing electrical access to the cell's interior.

  • Data Acquisition: IPSCs are recorded in voltage-clamp mode at a holding potential of, for example, -70 mV.

  • Drug Application: this compound or a benzodiazepine is applied to the slice via the bathing solution.

  • Analysis: Changes in IPSC amplitude, frequency, and decay kinetics are analyzed using specialized software.[15][16][17]

[11C]flumazenil Positron Emission Tomography (PET)

This non-invasive imaging technique is used to measure the density and affinity of benzodiazepine binding sites in the living brain.

Experimental Workflow:

A Subject Preparation and Baseline PET Scan with [11C]flumazenil B Administration of this compound A->B D Arterial Blood Sampling for Metabolite Analysis A->D C Post-Tiagabine PET Scan with [11C]flumazenil B->C C->D E Image Reconstruction and Kinetic Modeling C->E F Quantification of Binding Potential (BPND) E->F

Figure 3: Workflow for [11C]flumazenil PET imaging.

Methodology:

  • Baseline Scan: A baseline PET scan is performed following the intravenous injection of [11C]flumazenil.

  • Drug Administration: The subject is administered an oral dose of this compound.

  • Second Scan: A second PET scan is initiated at a set time after this compound administration.

  • Blood Sampling: Arterial blood samples are collected throughout the scans to measure the concentration of the radiotracer and its metabolites in the plasma.

  • Image Analysis: Dynamic PET images are reconstructed, and kinetic modeling is applied to generate parametric maps of the [11C]flumazenil binding potential (BPND), which is an index of the density of available benzodiazepine sites.[14]

Summary and Conclusion

The experimental data clearly differentiate the effects of this compound and benzodiazepines on GABAergic neurotransmission.

  • This compound acts presynaptically by inhibiting GAT-1, leading to a prolonged presence of GABA in the synapse. This is reflected electrophysiologically as a significant increase in the duration of IPSCs with little change in their amplitude.

  • Benzodiazepines act postsynaptically as positive allosteric modulators of GABA-A receptors. This results in an enhanced receptor affinity for GABA, leading to an increase in both the amplitude and duration of IPSCs.

The choice between these two classes of drugs for therapeutic purposes will depend on the desired modulation of the GABA system. This compound offers a means of amplifying the endogenous GABAergic tone, while benzodiazepines provide a more direct and potent enhancement of GABA-A receptor function. Understanding these fundamental differences is critical for the rational design and development of novel therapeutics targeting the GABAergic system.

References

Tiagabine as a reference compound for novel GAT-1 inhibitor screening

Author: BenchChem Technical Support Team. Date: November 2025

Tiagabine as a Reference Compound for Novel GAT-1 Inhibitor Screening: A Comparative Guide

Introduction

In the central nervous system, γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[1] Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundant in the brain and is predominantly responsible for GABA clearance.[2][3]

Inhibiting GAT-1 prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for neurological disorders characterized by excessive neuronal excitation, such as epilepsy.[4][5] The development of novel GAT-1 inhibitors requires robust screening assays, for which a well-characterized reference compound is essential. This compound, a clinically approved anticonvulsant, is widely recognized as the gold-standard reference inhibitor for these screening campaigns.[4][6] This guide provides a comprehensive comparison of this compound with alternative compounds and details the experimental protocols for GAT-1 inhibitor screening.

Pharmacological Profile of this compound

This compound is a potent and selective GAT-1 inhibitor.[4] Its mechanism of action involves blocking the reuptake of synaptically released GABA, which prolongs inhibitory postsynaptic potentials.[1][4] This leads to an overall increase in inhibitory tone in the brain, which is beneficial for controlling seizures.[1] Recent structural studies have revealed that this compound exhibits a mixed-type inhibition, stalling the transporter in an inward-open conformation and thus preventing the completion of the transport cycle.[7][8]

Key Pharmacological Data for this compound:

Parameter Value Assay System
IC50 67 nM [3H]GABA uptake in synaptosomes (in vivo)[9]
IC50 390 ± 30 nM [3H]GABA uptake in HEK293S cells (human GAT-1)[7]
IC50 640 ± 70 nM [3H]GABA uptake in HEK cells (rat GAT-1)[10][11]

| Selectivity | High | Exhibits 10,000–20,000-fold higher affinity for GAT-1 than for GAT-2 and GAT-3.[7] |

Comparative Analysis of GAT-1 Modulators

While this compound is the most common reference compound, other molecules are also used in GAT-1 research. These compounds have different properties, such as selectivity and mechanism of action, making them useful for dissecting various aspects of GAT-1 function.

CompoundPrimary Target(s)IC50 for GAT-1 (µM)Selectivity ProfileMechanism of Action
This compound GAT-10.067 - 0.64[9][10]Highly selective for GAT-1.[6][7]Non-transportable inhibitor (mixed-type).[7][11]
SKF89976A GAT-10.13 - 0.28[12][13]Selective for GAT-1 over GAT-2, GAT-3, and BGT-1.[14][12]Non-transportable inhibitor.[13]
(±)-Nipecotic Acid GAT-1, GAT-3, GAT-42.6 - 8[15][16]Non-selective, also inhibits other GATs.[15]Substrate (transported by GAT-1).[10][11]
EF1502 GAT-1, BGT-1Not specifiedDual inhibitor of GAT-1 and the extrasynaptic transporter BGT-1.[17][18][19]Inhibitor.[17][19]

Experimental Protocols for GAT-1 Inhibitor Screening

A standard method for identifying and characterizing novel GAT-1 inhibitors is the [3H]-GABA uptake inhibition assay. This functional assay directly measures the ability of a test compound to block the transport of GABA into cells expressing GAT-1.

[3H]-GABA Uptake Inhibition Assay

Principle: This assay measures the uptake of radiolabeled GABA ([3H]-GABA) into cells stably expressing the GAT-1 transporter. A test compound's inhibitory activity is quantified by its ability to reduce the amount of radioactivity accumulated inside the cells compared to a vehicle control. This compound is used as a positive control to define 100% inhibition.

Materials:

  • Cell line stably expressing human or rat GAT-1 (e.g., HEK293, CHO).[7][10]

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • [3H]-GABA (radiolabeled substrate).

  • Unlabeled GABA (for determining non-specific uptake).

  • Test compounds and reference inhibitor (this compound).

  • Scintillation fluid and a scintillation counter.

Detailed Methodology:

  • Cell Culture: Plate GAT-1 expressing cells in a suitable multi-well format (e.g., 24- or 96-well plates) and grow to confluence.

  • Preparation: On the day of the assay, wash the cell monolayers with pre-warmed assay buffer to remove culture medium.

  • Compound Incubation: Add assay buffer containing various concentrations of the test compound or reference inhibitor (e.g., this compound) to the wells. For each compound, include a vehicle control (e.g., DMSO) for 0% inhibition and a high concentration of unlabeled GABA or this compound for 100% inhibition (non-specific uptake).

  • Initiation of Uptake: Add [3H]-GABA to each well to initiate the uptake reaction. The final concentration of [3H]-GABA should be at or near its Km for the transporter.

  • Incubation: Incubate the plates for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[9]

  • Termination of Uptake: Rapidly terminate the assay by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [3H]-GABA.

  • Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer or detergent. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of an inhibitor) from the total uptake (counts in the presence of vehicle).

    • Express the data for each test compound concentration as a percentage of the specific uptake in the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

GAT1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle GABA Vesicle GABA_release GABA Release Vesicle->GABA_release Exocytosis GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binds Inhibition Neuronal Inhibition GABA_R->Inhibition This compound This compound This compound->GAT1 Inhibits

Caption: Mechanism of GAT-1 inhibition by this compound at the synapse.

GAT1_Screening_Workflow cluster_screening Screening Cascade start Compound Library primary_screen Primary Screen ([3H]-GABA Uptake Assay) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response (IC50 Determination) hit_id->dose_response secondary_assay Secondary Assays (Selectivity, Binding) dose_response->secondary_assay lead_opt Lead Optimization (SAR Studies) secondary_assay->lead_opt in_vivo In Vivo Models (Anticonvulsant Efficacy) lead_opt->in_vivo

Caption: Experimental workflow for novel GAT-1 inhibitor screening.

Caption: Comparison of this compound with other GAT-1 modulators.

Conclusion

This compound serves as an exemplary reference compound for the discovery and development of novel GAT-1 inhibitors. Its high potency, selectivity for GAT-1, well-documented mechanism of action, and clinical validation as an anticonvulsant provide a robust benchmark for evaluating new chemical entities.[4][20][21] While other compounds can be used to explore different facets of GAT transporter pharmacology, this compound remains the industry standard for primary screening and lead characterization. The use of this compound as a positive control in standardized assays, such as the [3H]-GABA uptake assay, ensures the reliability and comparability of screening data, ultimately facilitating the identification of promising new therapeutic candidates for epilepsy and other neurological disorders.

References

Safety Operating Guide

Proper Disposal of Tiagabine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents and pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Tiagabine, a selective GABA reuptake inhibitor used in research. Adherence to these procedures is vital to minimize environmental impact and ensure a safe laboratory environment.

This compound Hazard Profile

Understanding the hazard profile of this compound is the first step in determining the appropriate disposal pathway. Key safety and environmental data are summarized in the table below.

Hazard ClassificationDescriptionCitation
Acute Oral Toxicity Harmful if swallowed.[1][2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]
RCRA Status Not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, its ecotoxicity may require it to be managed as a hazardous waste in some jurisdictions.[3][4]
DEA Schedule Not a controlled substance.[5][6][7][8]

Regulatory Framework

The disposal of pharmaceutical waste is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) and potentially state and local authorities. The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, its high aquatic toxicity means it should not be disposed of in the regular trash or down the drain.[2][9]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of pure this compound, solutions containing this compound, and contaminated labware within a research setting.

3.1. Waste Segregation and Collection

  • Pure this compound (Solid):

    • Collect all non-contaminated, expired, or unused pure this compound powder in a designated, well-labeled hazardous waste container.

    • The container must be made of a material compatible with this compound, be in good condition, and have a secure, tight-fitting lid.

    • Label the container clearly as "Hazardous Waste," "this compound Waste," and include the accumulation start date.

  • This compound Solutions:

    • Aqueous and solvent-based solutions containing this compound should be collected in a designated liquid hazardous waste container.

    • Do not mix with other incompatible waste streams.

    • The container should be clearly labeled as "Hazardous Waste," "Aqueous this compound Waste" or "Solvent-based this compound Waste" (specifying the solvent), and include the accumulation start date.

  • Contaminated Labware and Personal Protective Equipment (PPE):

    • Items such as pipette tips, gloves, and empty vials that have come into direct contact with this compound should be considered contaminated.

    • Collect these materials in a designated solid hazardous waste container, separate from non-contaminated lab trash.

    • Label the container as "Hazardous Waste," "this compound Contaminated Debris," and include the accumulation start date.

3.2. Storage

  • Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from drains and sources of ignition.[9]

  • Keep containers closed at all times, except when adding waste.

3.3. Final Disposal

  • Arrange for the pickup and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The recommended method of final disposal for this compound is controlled incineration at a permitted hazardous waste facility.[9] This method is effective in destroying the active pharmaceutical ingredient and preventing its release into the environment.

  • Do not dispose of this compound down the drain or in the regular trash. [9] Its high aquatic toxicity poses a significant risk to anvironmental ecosystems.

Experimental Protocol: Decontamination of Glassware

For reusable glassware contaminated with this compound, the following decontamination procedure should be followed prior to washing.

  • Initial Rinse: Rinse the glassware with a suitable solvent in which this compound is soluble (e.g., ethanol, methanol). Collect the rinsate as hazardous liquid waste.

  • Second Rinse: Perform a second rinse with the same solvent to ensure removal of residual this compound. Also collect this rinsate in the hazardous waste container.

  • Detergent Wash: After the solvent rinses, the glassware can be washed with a standard laboratory detergent and water.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound in a laboratory setting.

TiagabineDisposalWorkflow start Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_pure Pure Solid this compound waste_type->solid_pure Pure Solid liquid_sol This compound Solution waste_type->liquid_sol Solution contaminated_debris Contaminated Debris (Gloves, Vials, etc.) waste_type->contaminated_debris Contaminated Labware/PPE collect_solid Collect in Labeled Solid Hazardous Waste Container solid_pure->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_sol->collect_liquid collect_debris Collect in Labeled Solid Hazardous Waste Container contaminated_debris->collect_debris storage Store in Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage collect_debris->storage disposal Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal incineration Controlled Incineration disposal->incineration

References

Comprehensive Safety Protocol for Handling Tiagabine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Tiagabine. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and disposal methods to ensure a safe laboratory environment.

Hazard Identification and Quantitative Data

This compound hydrochloride is classified with several hazards that necessitate careful handling.[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][3] Additionally, it is very toxic to aquatic life with long-lasting effects.[1][2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2][3][4]
Skin IrritationH315Causes skin irritation.[1][3]
Eye IrritationH319Causes serious eye irritation.[1][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][3]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1][2]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1][2]

Occupational Exposure Limits: No specific occupational exposure limit values have been established for this compound.[2][3] Therefore, it is crucial to handle it with engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure. This includes protection for the eyes, skin, and respiratory system.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn with side-shields to protect against splashes and dust.[2][3]
Hand Protection Protective GlovesChemical-impermeable gloves should be worn.[5] Gloves must be inspected before use, and hands should be washed and dried after handling.[5]
Body Protection Impervious ClothingA lab coat or other impervious clothing is required to protect the skin.[2][3]
Respiratory Protection Suitable RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced.[5] A suitable respirator is necessary when engineering controls are insufficient.[2][3]

Operational and Disposal Plans

A step-by-step approach to handling and disposal is critical for safety and environmental protection.

Step 1: Preparation and Handling

  • Ventilation: Always handle this compound in a well-ventilated area or under a fume hood.[2][3][5]

  • Avoid Dust Formation: Take measures to avoid the formation of dust and aerosols.[2][3][5]

  • Ignition Sources: Keep the substance away from sources of ignition and prevent fire caused by electrostatic discharge.[5]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[2][4] Wash hands thoroughly after handling and before breaks.[1][3] Contaminated clothing should be removed immediately.[1]

Step 2: Storage

  • Container: Keep the container tightly sealed.[2][3]

  • Conditions: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][3] The recommended storage temperature is -20°C for the powder form.[2]

Step 3: Accidental Release Measures

  • Personnel: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[5]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5]

  • Environmental Protection: Do not let the chemical enter drains, as it is toxic to aquatic life.[2][5] Inform authorities if it seeps into water courses or sewage systems.[1]

  • Cleanup: Collect the spillage using methods that avoid dust generation and place it in a suitable, closed container for disposal.[2][5]

Step 4: Disposal

  • Regulations: Dispose of the contents and container in accordance with local, regional, national, and international regulations at an approved waste disposal plant.[2][4]

  • Environmental Release: Avoid release into the environment.[2]

Safe Handling Workflow

Safe_Handling_of_this compound prep Preparation handling Handling prep->handling Proceed with caution storage Storage handling->storage After use spill Spill/Release handling->spill If accidental disposal Disposal handling->disposal Waste material exposure Exposure Event handling->exposure If contact occurs spill->disposal Contain and collect ppe Wear Appropriate PPE ppe->prep eng_controls Use Engineering Controls (Fume Hood) eng_controls->prep first_aid First Aid exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiagabine
Reactant of Route 2
Tiagabine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。